Ethyl 4,5-Difluoro-2-nitrobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,5-difluoro-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-2-16-9(13)5-3-6(10)7(11)4-8(5)12(14)15/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBDZGOBRZAYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Ethyl 4,5-Difluoro-2-nitrobenzoate (CAS 1214387-06-0): A Versatile Building Block for Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of Ethyl 4,5-Difluoro-2-nitrobenzoate, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and organic synthesis. We will explore its physicochemical properties, detail a robust synthesis protocol, and dissect its core reactivity. The strategic placement of its functional groups—two activating fluorine atoms, a reducible nitro group, and an ester—renders it a highly versatile scaffold for the construction of complex molecular architectures. This document serves as a comprehensive resource for scientists leveraging this building block in drug discovery and development programs.
Core Physicochemical & Computed Properties
This compound is a synthetically derived organic molecule. While a specific experimental physical description is not widely published, its precursor, 4,5-Difluoro-2-nitrobenzoic acid, is a white to light yellow crystalline powder.[1][2] The presence of the nitro functional group typically imparts a pale yellow color to related aromatic compounds. The key quantitative and computed properties are summarized below.
| Property | Value | Source |
| CAS Number | 1214387-06-0 | [3][4][5] |
| Molecular Formula | C₉H₇F₂NO₄ | [3] |
| Molecular Weight | 231.155 g/mol | [3] |
| Exact Mass | 231.034314 g/mol | [3] |
| Topological Polar Surface Area | 72.1 Ų | [3] |
| Heavy Atom Count | 16 | [3][4] |
| Rotatable Bond Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
| XLogP3-AA | 2.2 | [3] |
Synthesis and Manufacturing
The primary and most efficient route for preparing this compound is through the direct esterification of its carboxylic acid precursor.
Retrosynthetic Analysis
The logical disconnection for this molecule traces back to commercially available starting materials: 4,5-Difluoro-2-nitrobenzoic acid and ethanol. This straightforward synthesis makes the target compound highly accessible for research purposes.
Caption: Retrosynthetic pathway for this compound.
Recommended Synthesis Protocol: Acid-Catalyzed Fischer Esterification
This protocol is a standard, reliable method for synthesizing the title compound. The key principle is the acid-catalyzed reaction between a carboxylic acid and an alcohol, with the concurrent removal of water to drive the reaction equilibrium towards the product.
Materials:
-
4,5-Difluoro-2-nitrobenzoic acid (1.0 eq)
-
Ethanol (Anhydrous, ≥10 eq, serves as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq) or a solid acid catalyst
-
Toluene (optional, for azeotropic water removal)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-Difluoro-2-nitrobenzoic acid (1.0 eq) and anhydrous ethanol (≥10 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (~0.05 eq) to the mixture.
-
Expert Insight: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the ethanol. Alternative catalysts like polyfluoroalkanesulfonic acid can also be highly effective.[6]
-
-
Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Trustworthiness: For larger scales, a Dean-Stark apparatus can be used with a co-solvent like toluene to azeotropically remove the water byproduct, which validates the reaction's progression towards completion by actively shifting the equilibrium according to Le Châtelier's principle.
-
-
Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water. Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to obtain the pure this compound.
Chemical Reactivity and Strategic Applications
The synthetic utility of this compound stems from three key reactive sites, which can be addressed with high selectivity.
Caption: Key reactive sites and primary transformation pathways.
Nucleophilic Aromatic Substitution (SNAr)
The benzene ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group (-NO₂) and the two fluorine atoms. This electronic arrangement makes the C4 and C5 positions, where the fluorine atoms are attached, highly activated towards nucleophilic aromatic substitution.
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the carbon bearing a fluorine atom, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion is eliminated, restoring aromaticity and yielding the substituted product. The nitro group at the ortho position is particularly effective at stabilizing the negative charge of the Meisenheimer complex through resonance.
-
Application: This reactivity is a cornerstone of modern medicinal chemistry. It allows for the facile and predictable introduction of a wide array of functional groups and side chains, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. A related compound, ethyl 4-fluoro-3-nitrobenzoate, is explicitly noted for its value in SNAr reactions.[7]
Reduction of the Nitro Group
The nitro group can be cleanly and efficiently reduced to a primary amine (-NH₂), a critical functional group for further synthetic elaboration.
-
Methodology: The most common and reliable method is catalytic hydrogenation. This involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate.[8] Alternative methods include the use of reducing metals like tin (Sn) or iron (Fe) in acidic media.
-
Application: The resulting aniline derivative, Ethyl 2-amino-4,5-difluorobenzoate, is a valuable intermediate itself. The newly formed amino group can participate in a vast range of reactions, including amide bond couplings, reductive aminations, diazotization reactions, and the formation of heterocyclic rings, which are prevalent in many pharmaceutical agents.[8]
Safety and Handling
No specific GHS classification or comprehensive safety data is publicly available for this compound.[3][9] Therefore, precautions must be inferred from structurally related nitroaromatic compounds.
-
General Hazards: Similar nitrobenzoates are known to cause skin, eye, and respiratory tract irritation.[10][11]
-
Handling Recommendations:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[10][12]
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly after handling.[11]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
-
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Analytical Characterization (Expected Signatures)
For a researcher who has synthesized this compound, the following spectroscopic data would be expected for structural verification:
-
¹H NMR: The spectrum should show a triplet at ~1.4 ppm (3H) and a quartet at ~4.4 ppm (2H), characteristic of the ethyl ester group. The aromatic region (~7.5-8.5 ppm) would display two complex signals (1H each), corresponding to the two protons on the aromatic ring, with couplings to each other and to the adjacent fluorine atoms.
-
¹³C NMR: Signals for the ethyl group carbons (~14 and ~62 ppm) and the ester carbonyl (~165 ppm) would be present. The six aromatic carbons would appear between ~115-155 ppm, with large one-bond and smaller multi-bond carbon-fluorine (C-F) couplings, which are diagnostic.
-
¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms, showing coupling to each other and to the adjacent ring protons.
-
IR Spectroscopy: Characteristic strong absorption bands would be observed for the C=O stretch of the ester (around 1720-1740 cm⁻¹), the asymmetric and symmetric N-O stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and C-F bond stretches (around 1100-1300 cm⁻¹).[13]
-
Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the exact mass (231.0343) would be observed via high-resolution mass spectrometry (HRMS).
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block for complex synthesis. Its value lies in its predictable and high-yielding synthesis and, more importantly, the orthogonal reactivity of its functional groups. The ability to perform selective nucleophilic aromatic substitution at the fluorine positions or to reduce the nitro group to an amine provides chemists with a powerful and flexible platform to generate novel molecular entities. These characteristics firmly establish its role as a key intermediate in the pursuit of new therapeutics and functional materials.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties of 4,5-Difluoro-2-nitrobenzoic Acid for Synthesis. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]
-
Chemsigma. (n.d.). ETHYL 2-NITROBENZOATE [610-34-4]. Retrieved from [Link]
- Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
- Sardarian, A., & Zandi, M. (2009). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide.
-
SpectraBase. (n.d.). Ethyl 2,3-difluoro-5-nitrobenzoate. Retrieved from [Link]
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Autech Industry Co.,Limited. (n.d.). Exploring 2,5-Difluoro-4-Nitrobenzoic Acid: Properties and Applications. Retrieved from [Link]
- Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13, 16712-16723.
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
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ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-fluoro-4-nitrobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). Esterification of nitrobenzoic acids.
-
ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. Retrieved from [Link]
-
Scirp.org. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]
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Physicochemical properties of Ethyl 4,5-Difluoro-2-nitrobenzoate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4,5-Difluoro-2-nitrobenzoate
Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound (CAS No. 1214387-06-0). As a fluorinated aromatic compound, it serves as a valuable intermediate in medicinal chemistry and drug development. This document consolidates available data on its chemical identity, computed physical properties, and outlines authoritative analytical protocols for its characterization. Furthermore, it provides essential safety, handling, and storage guidelines based on best practices for related chemical entities. The guide is intended for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this compound for its effective application in complex synthetic pathways.
Chemical Identity and Structure
This compound is a substituted aromatic carboxylic acid ester. The presence of two fluorine atoms and a nitro group on the benzene ring makes it an electron-deficient system, which influences its reactivity and physical properties. These functional groups are pivotal for its role as a versatile building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1]
Nomenclature and Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1214387-06-0 | [2] |
| Molecular Formula | C₉H₇F₂NO₄ | [2] |
| Molecular Weight | 231.155 g/mol | [2] |
| IUPAC Name | This compound | |
| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1F)F)[O-] |
Molecular Structure
The structure consists of a central benzene ring substituted with an ethyl ester group at position 1, a nitro group at position 2, and fluorine atoms at positions 4 and 5. The ortho-positioning of the bulky ester and nitro groups can introduce steric hindrance, affecting the molecule's conformation and reactivity.
Core Physicochemical Properties
While specific experimental data for this compound is not widely published, a combination of computed data and comparative analysis with structurally similar compounds allows for a reliable estimation of its properties.
Summary of Physicochemical Data
| Property | Value / Observation | Source / Basis |
| Physical State | Expected to be a solid at room temperature. | Based on related nitrobenzoates.[3] |
| Melting Point | No experimental data available. | For comparison, Ethyl 2-nitrobenzoate melts at 26-30 °C.[3] |
| Boiling Point | No experimental data available. | For comparison, Ethyl 2-nitrobenzoate boils at 172-174 °C.[3] |
| Water Solubility | Expected to be low. | Inferred from structure; non-polar ester and aromatic ring. |
| Solubility in Organic Solvents | Expected to be soluble in common solvents like ethanol, ether, chloroform, and ethyl acetate. | Based on general properties of similar esters.[4] |
| XLogP3-AA | 2.2 | [2] |
| Topological Polar Surface Area (TPSA) | 72.1 Ų | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Rotatable Bond Count | 3 | [2] |
Physical State and Appearance
Based on analogous compounds such as Ethyl 4-nitrobenzoate, which is a crystalline solid, this compound is predicted to be a white to light yellow solid at standard temperature and pressure.[5][6]
Melting and Boiling Points
No experimentally determined melting or boiling points for this specific isomer are available in the reviewed literature. The melting point of the non-fluorinated analogue, Ethyl 2-nitrobenzoate, is 26-30 °C, suggesting the difluoro- derivative is also likely a low-melting solid.[3] The additional fluorine atoms and altered crystal packing could result in a higher melting point compared to this analogue.
Solubility Profile
The molecule's structure, characterized by an ethyl ester and a difluoronitrobenzene core, suggests poor solubility in water. The computed XLogP3 value of 2.2 indicates a preference for lipophilic environments.[2] It is expected to be readily soluble in common organic solvents, including chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether), esters (ethyl acetate), and alcohols (ethanol).
Computed Properties and Their Significance
-
XLogP3: A value of 2.2 suggests moderate lipophilicity.[2] In drug development, this parameter is a key indicator of a molecule's ability to cross biological membranes, influencing its absorption and distribution.
-
Topological Polar Surface Area (TPSA): A TPSA of 72.1 Ų is within the range typically associated with good oral bioavailability.[2] TPSA is a crucial descriptor for predicting drug transport properties, as values below 140 Ų are often correlated with efficient cell membrane permeation.
Analytical Characterization Protocols
The definitive identification and purity assessment of this compound requires a suite of spectroscopic and chromatographic techniques. The following protocols represent a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for unambiguous assignment.
Expertise & Causality: ¹⁹F NMR is not merely optional; it is critical for confirming the presence and chemical environment of the fluorine atoms, a key feature of this molecule. The coupling between ¹H, ¹³C, and ¹⁹F nuclei provides definitive evidence of their spatial relationships.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton spectrum. Expected signals include a triplet and a quartet in the aliphatic region for the ethyl group (O-CH₂-CH₃) and two distinct aromatic signals, each showing complex coupling to the fluorine atoms.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expect signals for the carbonyl carbon, the two aliphatic carbons of the ethyl group, and six distinct aromatic carbon signals. The aromatic signals will exhibit C-F coupling, which is a key diagnostic feature.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. Two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms, likely showing F-F coupling to each other.
-
Data Analysis: Process all spectra. Analyze chemical shifts (δ, ppm), integration values (for ¹H), and coupling constants (J, Hz) to assemble the final structure.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Step-by-Step Protocol:
-
Sample Preparation: If the sample is a solid, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
-
~1720-1740 cm⁻¹: Strong C=O stretch of the ester.
-
~1530 and ~1350 cm⁻¹: Strong asymmetric and symmetric N-O stretches of the nitro group.
-
~1200-1300 cm⁻¹: C-O stretch of the ester.
-
~1100-1250 cm⁻¹: C-F stretching vibrations.
-
~1600 and ~1475 cm⁻¹: C=C stretching of the aromatic ring.
-
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Step-by-Step Protocol:
-
Sample Introduction: Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC).
-
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion, or a harder technique like Electron Ionization (EI) to induce fragmentation.
-
Mass Analysis: Acquire the mass spectrum.
-
Data Analysis:
-
Molecular Ion: Look for the [M+H]⁺ or [M+Na]⁺ peak in ESI mode corresponding to the calculated molecular weight (231.155 Da).
-
Isotopic Pattern: Confirm the presence of carbon and other elements through the characteristic isotopic distribution.
-
Fragmentation: In EI mode, expected fragments may arise from the loss of the ethoxy group (-OC₂H₅), the nitro group (-NO₂), or carbon monoxide (-CO).
-
Safety, Handling, and Storage
Trustworthiness: While specific GHS hazard data for this compound is not available[2], a conservative approach to safety based on related aromatic nitro compounds is mandatory. Such compounds should be handled as potentially hazardous.
Hazard Assessment
-
Irritation: Aromatic nitro compounds and esters may cause skin and eye irritation upon direct contact.[7]
-
Toxicity: While not specifically classified, similar compounds can be harmful if ingested or inhaled.[7]
-
Sensitization: Repeated exposure may lead to sensitization dermatitis.[7]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side shields or goggles, and a lab coat.[3]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or vapors.[7]
-
Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a suitable container for disposal, and clean the area thoroughly.
-
Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[3]
Storage Conditions
Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, heat, and sources of ignition.[3]
Relevance in Research and Drug Development
This compound is a valuable intermediate in organic synthesis, primarily due to the strategic placement of its functional groups.
-
Fluorine Atoms: The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. The two fluorine atoms on this scaffold provide handles for such modifications.
-
Nitro Group: The nitro group is a versatile functional handle. It can be readily reduced to an amine, which can then be used in a wide array of subsequent reactions, such as amide bond formation, diazotization, or as a directing group in further aromatic substitutions.
-
Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing another point for molecular elaboration.
The combination of these features makes this compound an attractive starting material for the synthesis of complex heterocyclic systems and other scaffolds relevant to the discovery of new therapeutic agents.
References
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The Royal Society of Chemistry. Supporting information - H NMR Data of alkoxy carbonylation products. [Link]
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Cole-Parmer. Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. [Link]
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The Royal Society of Chemistry. Supporting Information for - General experimental details. [Link]
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PrepChem.com. Synthesis of ethyl 4-nitrobenzoate. [Link]
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MySkinRecipes. Ethyl 2,4-difluoro-5-nitrobenzoate. [Link]
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PubChem - NIH. Ethyl 2-fluoro-4-nitrobenzoate. [Link]
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ResearchGate. HNMR spectrum of ethyl 4-nitrobenzoate. [Link]
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Scirp.org. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]
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ChemBK. Ethyl 4-nitrobenzoate - Physico-chemical Properties. [Link]
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ResearchGate. Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. [Link]
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ResearchGate. FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. [Link]
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Pharmaffiliates. Ethyl 4-Nitrobenzoate. [Link]
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An In-depth Technical Guide to Ethyl 4,5-Difluoro-2-nitrobenzoate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of Ethyl 4,5-Difluoro-2-nitrobenzoate, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. We will delve into its molecular characteristics, a detailed synthesis protocol, and its potential applications, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Molecular Structure and Physicochemical Properties
This compound is a nitro-substituted difluorobenzoate ester. The presence of two fluorine atoms and a nitro group on the benzene ring significantly influences its electronic properties, reactivity, and potential as a building block in organic synthesis.
The molecular structure of this compound is characterized by an ethyl ester group and a nitro group positioned ortho to each other on a difluorinated benzene ring. This specific arrangement of substituents creates a unique electronic and steric environment, making it a valuable intermediate for the synthesis of more complex molecules.
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₇F₂NO₄[1][2] |
| Molecular Weight | 231.155 g/mol [1][2] |
| CAS Number | 1214387-06-0[1][3] |
| Appearance | Expected to be a crystalline solid or oil |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane |
| Boiling Point | Not determined |
| Melting Point | Not determined |
Synthesis of this compound
The primary route for the synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 4,5-Difluoro-2-nitrobenzoic acid, with ethanol in the presence of an acid catalyst.[4][5] This is a well-established and reliable method for the preparation of esters.
Reaction Scheme
The overall reaction is as follows:
Caption: Fischer Esterification of 4,5-Difluoro-2-nitrobenzoic Acid.
Detailed Experimental Protocol
This protocol is based on established Fischer esterification procedures for similar aromatic nitro compounds.[4][6][7]
Materials:
-
4,5-Difluoro-2-nitrobenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 4,5-Difluoro-2-nitrobenzoic acid (10.0 g, 1 equivalent).
-
Add anhydrous ethanol (100 mL).
-
While stirring, slowly add concentrated sulfuric acid (2 mL) dropwise.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.
Applications in Drug Development and Medicinal Chemistry
While specific blockbuster drugs containing the this compound moiety are not yet on the market, its structural features make it a highly attractive building block for the synthesis of novel pharmaceutical agents. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitro group serves as a versatile handle for further chemical transformations, such as reduction to an amine, which can then be used in a variety of coupling reactions to build more complex molecular architectures.
Fluorinated and nitro-substituted aromatic compounds are common intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs. It is anticipated that this compound will serve as a key intermediate in the development of next-generation therapeutics.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show a quartet and a triplet for the ethyl group protons. The aromatic region would display signals corresponding to the two protons on the benzene ring, with coupling patterns influenced by the fluorine atoms.
-
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons, with the C-F couplings providing valuable structural information.
-
IR Spectroscopy: Key absorption bands are expected for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), the N-O stretches of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), and C-F stretches in the aromatic region.
Safety and Handling
As a nitroaromatic compound, this compound should be handled with care in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8] Avoid inhalation of dust or vapors and contact with skin and eyes.[8] In case of accidental exposure, follow standard first-aid procedures and seek medical attention.[8]
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Retrieved from [Link]
-
Capot Chemical. (n.d.). 1214387-06-0 | 4,5-difluoro-2-nitrobenzoate d'éthyle. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]
- Google Patents. (1992). US5087725A - Process for the preparation of alkyl nitrobenzoates.
- Google Patents. (2009). US20090227791A1 - Process for preparing gefitinib and intermediates thereof.
- Google Patents. (2021). CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate.
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PubChem. (n.d.). Ethyl 2-fluoro-4-nitrobenzoate. Retrieved from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262.
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-methyl-4-nitro-. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
- Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
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PubChem. (n.d.). Ethyl 4-nitrobenzoate. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-methyl-3-nitro-. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-chloro-3-nitro-. Retrieved from [Link]
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A Technical Guide to the Physicochemical Characterization of Ethyl 4,5-Difluoro-2-nitrobenzoate: Solubility and Stability
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4,5-Difluoro-2-nitrobenzoate is a fluorinated nitroaromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its utility in drug development hinges on a thorough understanding of its physicochemical properties, particularly its solubility and stability, which are critical determinants of its reaction kinetics, bioavailability, and storage conditions. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While direct experimental data for this specific molecule is not extensively available in public literature, this guide establishes a robust scientific approach based on established analytical methodologies and data from structurally related compounds. We will explore the theoretical underpinnings of solubility and stability, detail experimental protocols for their determination, and discuss the interpretation of results, thereby equipping researchers with the necessary tools to conduct a thorough and reliable assessment.
Introduction: The Scientific Imperative for Characterization
The journey of a chemical entity from a laboratory curiosity to a viable synthetic building block or active pharmaceutical ingredient (API) is paved with rigorous characterization. For this compound, a molecule featuring two fluorine atoms and a nitro group on a benzoate scaffold, understanding its fundamental properties is not merely an academic exercise. These properties govern its behavior in various chemical environments, influencing everything from reaction yield and purity to shelf-life and biological activity.
The fluorine substituents are known to modulate electronic properties, lipophilicity, and metabolic stability, while the nitro group, a strong electron-withdrawing group, significantly impacts the reactivity of the aromatic ring. The interplay of these functional groups dictates the molecule's solubility in different solvent systems and its susceptibility to degradation under various stressors. This guide will provide the scientific rationale and practical methodologies for elucidating these critical parameters.
Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is paramount before embarking on solubility and stability studies. While comprehensive experimental data is sparse, some key computed properties are available.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₂NO₄ | [1] |
| Molecular Weight | 231.155 g/mol | [1] |
| XLogP3-AA | 2.2 | [1] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 3 | [1] |
XLogP3-AA is a computed value for the logarithm of the octanol/water partition coefficient, suggesting a moderate level of lipophilicity.
Solubility Determination: A Multi-faceted Approach
Solubility is a critical parameter that influences reaction conditions, purification strategies, and, in a pharmaceutical context, bioavailability. The determination of solubility should be conducted in a range of solvents relevant to its intended application.
Theoretical Considerations
The principle of "like dissolves like" provides a preliminary qualitative assessment. Given the computed XLogP3-AA of 2.2, this compound is expected to exhibit good solubility in a range of organic solvents, from non-polar to polar aprotic. Its aqueous solubility is anticipated to be low due to the lipophilic nature of the substituted benzene ring and the ethyl ester group.
Experimental Workflow for Solubility Assessment
A robust determination of solubility requires a systematic experimental approach. The following workflow outlines the key steps for generating reliable solubility data.
Caption: Workflow for Experimental Solubility Determination.
A comprehensive solubility profile should be established across a range of solvents with varying polarities. A suggested solvent panel includes:
-
Non-polar: Heptane, Toluene
-
Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Methanol, Ethanol, Isopropanol
-
Aqueous: Purified Water, pH-buffered solutions (e.g., pH 4.5, 6.8, 7.4)
-
Preparation of Saturated Solutions: Add an excess of this compound to a known volume of each selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection for the persistence of solid material is crucial.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature fluctuations during this step.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express solubility in units of mg/mL or mol/L.
Stability Assessment: Ensuring Chemical Integrity
Stability testing is essential for defining storage conditions, shelf-life, and identifying potential degradation pathways. A comprehensive stability study should evaluate the impact of thermal, hydrolytic, and photolytic stress.
Forced Degradation Studies: A Predictive Tool
Forced degradation, or stress testing, is a critical component of a stability program. By subjecting the compound to conditions more severe than those it would typically encounter, potential degradation products can be generated and identified. This information is invaluable for developing stability-indicating analytical methods. The International Council for Harmonisation (ICH) guidelines Q1A(R2) provide a framework for conducting these studies.[2]
Caption: Logical Relationship in Forced Degradation Studies.
Experimental Protocols for Stability Testing
-
Protocol: Dissolve this compound in solutions of 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).[3] Incubate the solutions at an elevated temperature (e.g., 60 °C) and monitor for degradation over time using a stability-indicating HPLC method.
-
Anticipated Degradation: The ester linkage is susceptible to hydrolysis, which would yield 4,5-Difluoro-2-nitrobenzoic acid and ethanol. The rate of hydrolysis is expected to be significantly faster under basic conditions.
-
Protocol: Store the solid compound in a controlled temperature and humidity chamber (e.g., 60°C).[3] Analyze samples at predetermined time points for any signs of degradation.
-
Considerations: The nitro group can be susceptible to thermal decomposition, although this typically requires higher temperatures.
-
Protocol: Expose a solution of the compound, as well as the solid material, to a calibrated light source according to ICH Q1B guidelines. A control sample should be protected from light. Analyze both samples at the end of the exposure period.
-
Potential for Degradation: Nitroaromatic compounds can be susceptible to photolytic degradation.
Development of a Stability-Indicating Analytical Method
A cornerstone of any stability study is a validated analytical method that can separate the parent compound from its degradation products.[2][4]
-
Method of Choice: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique.
-
Method Development Strategy:
-
Analyze samples from the forced degradation studies.
-
Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients with a buffer), column chemistry (e.g., C18), and detector wavelength to achieve baseline separation of all degradation products from the parent peak.
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
-
Conclusion and Future Directions
While specific, publicly available solubility and stability data for this compound are limited, this guide provides a comprehensive and scientifically rigorous framework for the determination of these critical parameters. By following the outlined experimental protocols, researchers can generate the necessary data to support the use of this compound in further research and development. The methodologies described herein are based on established principles of physical organic chemistry and regulatory guidelines, ensuring the generation of reliable and reproducible results. Future work should focus on the execution of these studies to populate the public domain with this valuable data, thereby accelerating the potential applications of this compound in the scientific community.
References
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ResearchGate. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
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Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. [Link]
-
Wiley Online Library. Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. [Link]
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Introduction: The Strategic Importance of Ethyl 4,5-Difluoro-2-nitrobenzoate
An In-depth Technical Guide to the Reactivity Profile of Ethyl 4,5-Difluoro-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a trifecta of reactive sites—an activated aromatic ring, a reducible nitro group, and a hydrolyzable ester—provides a versatile platform for the synthesis of complex molecular architectures. The strategic placement of two fluorine atoms and a strongly electron-withdrawing nitro group profoundly influences the molecule's reactivity, making it an exemplary substrate for a range of chemical transformations.[2][3]
This guide provides an in-depth analysis of the core reactivity profile of this compound. We will move beyond simple procedural descriptions to explore the underlying chemical principles that govern its transformations. By understanding the causality behind its reactivity, researchers can harness its full potential for the rational design and synthesis of novel chemical entities.
Core Reactivity Principles: An Electronically Deficient Scaffold
The reactivity of this compound is dominated by the powerful electron-withdrawing nature of the nitro (NO₂) group. This group deactivates the benzene ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr).[3][4] This activation is most pronounced at the positions ortho and para to the nitro group. The fluorine atoms at the C4 and C5 positions serve as excellent leaving groups in SₙAr reactions, a characteristic feature of aryl fluorides in electron-deficient systems.[2][5] The ethyl ester group, while also electron-withdrawing, primarily serves as a synthetic handle that can be modified post-functionalization of the aromatic core.
Section 1: Nucleophilic Aromatic Substitution (SₙAr)
The primary and most synthetically useful reaction of this molecule is Nucleophilic Aromatic Substitution (SₙAr). The electron-deficient ring readily undergoes attack by a wide range of nucleophiles, displacing one of the fluoride ions.
Mechanism and Regioselectivity
The SₙAr reaction proceeds via a well-established two-step addition-elimination mechanism.[2][3]
-
Nucleophilic Addition: A nucleophile attacks one of the carbons bearing a fluorine atom. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][6] The negative charge of this intermediate is effectively delocalized by the electron-withdrawing nitro group, which is crucial for stabilizing this high-energy species.[2]
-
Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the fluoride ion, yielding the final substituted product.[2]
The key to this reaction's utility lies in its regioselectivity. The nitro group at C2 and the ester at C1 direct the nucleophilic attack. The C4 position is para to the nitro group, and the C5 position is meta. Because the para position allows for more effective resonance stabilization of the negative charge in the Meisenheimer intermediate, nucleophilic attack preferentially occurs at the C4 position .
Caption: General mechanism for the SₙAr reaction at the C4 position.
Experimental Protocol: SₙAr with an Amine Nucleophile
This protocol describes a general procedure for the reaction with a primary or secondary amine, a common transformation in drug discovery.[2]
Objective: To synthesize Ethyl 4-(dialkylamino)-5-fluoro-2-nitrobenzoate.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 eq)
-
Solvent (e.g., DMF, DMSO, Acetonitrile)
-
Ethyl acetate, Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen solvent (e.g., DMF, 10 mL per mmol of substrate).
-
Addition of Reagents: Add the amine nucleophile (1.1 eq) to the solution, followed by the base (2.0 eq). The base acts as a scavenger for the HF generated during the reaction.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-100 °C. The choice of temperature depends on the nucleophilicity of the amine; less reactive nucleophiles may require heating.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product.[2]
Data Presentation: SₙAr Reaction Scope
| Nucleophile Class | Example | Typical Conditions | Expected Yield | Reference |
| Amines | Morpholine | K₂CO₃, DMF, 80 °C | High (>90%) | [2],[3] |
| Thiols | Thiophenol | K₂CO₃, DMF, 25 °C | High (>85%) | [2],[7] |
| Alcohols/Phenols | Phenol | K₂CO₃, DMSO, 100 °C | Moderate to High | [8],[2] |
Section 2: Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is a foundational transformation, unlocking a wealth of subsequent chemical modifications. The primary challenge is achieving chemoselectivity, preserving the ester and fluoride substituents.
Methodology and Mechanistic Considerations
A variety of methods are available for this reduction, with catalytic hydrogenation and metal-mediated reductions being the most common.[9][10]
-
Catalytic Hydrogenation: This is often the cleanest method.[11] Reagents like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) are highly effective.[11][12] A critical consideration is the potential for dehalogenation (hydrodefluorination), especially with Pd/C under harsh conditions. For substrates sensitive to dehalogenation, Raney Nickel or sulfided platinum catalysts can be superior choices.[11][12][13]
-
Metal/Acid Reduction: Classic reagents like Tin(II) chloride (SnCl₂) in ethanol or iron (Fe) powder in acidic media (e.g., HCl, NH₄Cl) are robust and highly selective for the nitro group.[9][12] These methods are often tolerant of other functional groups like esters and halogens. The reaction with SnCl₂ involves a series of single-electron transfers from the metal to the nitro group.
Caption: Decision workflow for selecting a nitro group reducing agent.
Experimental Protocol: Selective Reduction with Tin(II) Chloride
This protocol provides a reliable method that avoids catalytic hydrogenation, thus eliminating the risk of hydrodefluorination.[12]
Objective: To synthesize Ethyl 2-amino-4,5-difluorobenzoate.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
5% Aqueous Sodium Bicarbonate (NaHCO₃) or NaOH
-
Ethyl Acetate, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Addition of Reagent: Add SnCl₂·2H₂O (5 equivalents) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 70-80 °C) under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Neutralization: Cool the reaction mixture to room temperature and pour it into ice water. Carefully add 5% aqueous NaHCO₃ or NaOH with stirring until the pH is basic (pH ~8). This will precipitate tin salts.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). The tin salts may be removed by filtration through a pad of Celite before extraction if they are problematic.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization if necessary.[12]
Data Presentation: Comparison of Reduction Methods
| Reagent System | Selectivity Profile | Advantages | Disadvantages | Reference |
| H₂, Pd/C | Reduces nitro groups efficiently. May cause dehalogenation. | High efficiency, clean byproducts (H₂O). | Risk of dehalogenation, requires H₂ gas. | [11] |
| H₂, Raney Ni | Good for nitro groups, less prone to dehalogenating aryl chlorides/fluorides. | Good selectivity for halogenated systems. | Pyrophoric catalyst, requires H₂ gas. | [11] |
| SnCl₂·2H₂O | Highly selective for nitro groups over esters and halogens. | Mild conditions, no high-pressure gas needed. | Stoichiometric tin waste, requires careful workup. | [12],[9] |
| Fe / NH₄Cl | Robust and selective for nitro groups. | Inexpensive, effective. | Heterogeneous, can be slow, requires acidic conditions. | [12],[11] |
Section 3: Hydrolysis of the Ethyl Ester
The final key transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This reaction is fundamental for preparing derivatives where a free carboxylic acid is required, for instance, in amide bond formation.
Mechanism: Base-Promoted Saponification
While acid-catalyzed hydrolysis is possible, it is a reversible equilibrium process.[14][15] Base-promoted hydrolysis, or saponification, is far more common because it is effectively irreversible.[16][17] The reaction is promoted by a stoichiometric amount of base, such as sodium hydroxide (NaOH).[14]
-
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate.[14]
-
Leaving Group Removal: The carbonyl double bond reforms, expelling the ethoxide ion (EtO⁻) as the leaving group.
-
Deprotonation: The highly basic ethoxide ion immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This step forms the carboxylate salt and ethanol, driving the reaction to completion.[14]
-
Acidification: A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt and yield the free carboxylic acid.[16][18]
Caption: Mechanism of base-promoted ester hydrolysis (saponification).
Experimental Protocol: Base-Promoted Hydrolysis
This protocol details the conversion of the ethyl ester to the free carboxylic acid.[16][18]
Objective: To synthesize 4,5-Difluoro-2-nitrobenzoic acid.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) (2-3 eq)
-
Solvent (e.g., Ethanol/Water mixture)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a mixture of ethanol and water.
-
Addition of Base: Add an aqueous solution of NaOH (2-3 equivalents).
-
Reaction Execution: Heat the mixture to reflux and stir until TLC analysis indicates the complete consumption of the starting ester. This may take several hours.[16]
-
Cooling and Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated HCl with stirring until the solution is strongly acidic (pH < 2), which will cause the carboxylic acid to precipitate.[18]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove inorganic salts.
-
Drying: Dry the product, 4,5-Difluoro-2-nitrobenzoic acid, in a vacuum oven. The product can be further purified by recrystallization if needed.[16]
Conclusion: A Versatile Synthetic Intermediate
The reactivity profile of this compound is a compelling illustration of modern synthetic organic chemistry. Its three distinct functional handles can be addressed with high selectivity through careful choice of reagents and conditions. By leveraging nucleophilic aromatic substitution, nitro group reduction, and ester hydrolysis, chemists can strategically and sequentially build molecular complexity. This controlled reactivity makes it an invaluable scaffold for constructing novel pharmaceutical agents and advanced materials, where precise control over molecular structure is paramount.
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Quora. (2017, March 15). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?[Link]
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ResearchGate. (2008, August 7). ChemInform Abstract: Regioselective SNAr Reactions of Substituted Difluorobenzene Derivatives: Practical Synthesis of Fluoroaryl Ethers and Substituted Resorcinols. [Link]
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PubMed. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. [Link]
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Catalysis Communications. (2008, March 1). Ultra-selective gas phase catalytic hydrogenation of aromatic nitro compounds over Au/Al2O3. [Link]
-
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-
Molecules. (2022, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
-
Faraday Discussions. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. [Link]
-
Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
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-
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Molecules. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
Journal of Chemical Technology and Metallurgy. (2018, May 18). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Link]
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Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. [Link]
-
Chem LibreTexts via YouTube. (2024, February 16). Aromatic Substitution Reactions Practice. [Link]
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-
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-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]
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An In-Depth Technical Guide to the Reaction Mechanisms of Ethyl 4,5-Difluoro-2-nitrobenzoate
Prepared by: Gemini, Senior Application Scientist
Abstract: Ethyl 4,5-difluoro-2-nitrobenzoate is a pivotal building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] Its utility stems from a highly activated aromatic system, presenting multiple avenues for selective functionalization. This guide provides an in-depth analysis of the principal reaction mechanisms involving this substrate: Nucleophilic Aromatic Substitution (SNAr), reduction of the nitro moiety, and transformations of the ethyl ester. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers aiming to leverage the unique reactivity of this versatile compound.
The Dominant Pathway: Nucleophilic Aromatic Substitution (SNAr)
The convergence of three powerful electron-withdrawing groups (two fluoro, one nitro) renders the aromatic ring of this compound exceptionally electron-deficient.[4][5] This electronic profile makes it highly susceptible to attack by nucleophiles, establishing Nucleophilic Aromatic Substitution (SNAr) as its most significant and synthetically valuable reaction pathway.[6][7]
Mechanistic Principles and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][8] The rate-determining step is the initial attack of the nucleophile on the aromatic ring, which temporarily disrupts aromaticity to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7][9] The subsequent, rapid elimination of a leaving group (in this case, a fluoride ion) restores the aromatic system.[9]
A critical consideration is the regioselectivity of the nucleophilic attack. The molecule presents two potential sites for substitution: the fluorine atoms at C4 and C5. The position of attack is dictated by the ability of the electron-withdrawing groups to stabilize the negative charge of the Meisenheimer complex.
-
Attack at C4 (para to NO₂): When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized onto the powerfully stabilizing nitro group through resonance. This delocalization significantly lowers the energy of the transition state, accelerating the reaction.
-
Attack at C5 (meta to NO₂): Attack at the C5 position does not allow for direct resonance stabilization of the negative charge by the nitro group.[5]
Consequently, nucleophilic attack occurs almost exclusively at the C4 position, leading to the selective displacement of the C4-fluorine. This predictable regioselectivity is a cornerstone of the molecule's utility in complex synthesis. Another key factor is the nature of the leaving group; in SNAr reactions, fluoride is an excellent leaving group because its high electronegativity strongly polarizes the C-F bond and stabilizes the Meisenheimer intermediate, making the initial attack faster.[6][9][10] This is contrary to SN1/SN2 reactions where iodide is a better leaving group.[6][7]
Caption: SNAr mechanism showing selective attack at the C4 position.
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol details a representative SNAr reaction, which is fundamental in the synthesis of quinolone antibiotics.[2]
Objective: To synthesize Ethyl 4-(alkylamino)-5-fluoro-2-nitrobenzoate.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., piperidine, morpholine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethyl Sulfoxide (DMSO) (approx. 0.1 M concentration)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and the solvent (acetonitrile).
-
Add potassium carbonate to the mixture. This base acts as an acid scavenger for the HF produced in situ.
-
Add the amine nucleophile dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C. The choice of temperature is critical; it must be sufficient to overcome the activation energy of the rate-determining step without causing decomposition. Acetonitrile is often chosen for its appropriate boiling point and ability to dissolve the reactants.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts or water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure substituted product.
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Acetonitrile | 80 | 3 | ~95 |
| Piperidine | DMSO | 60 | 4 | ~92 |
| Aniline | DMF | 100 | 8 | ~85 |
| Sodium Methoxide | Methanol | 25 | 1 | ~98 |
| Caption: Table summarizing typical reaction conditions for SNAr on this compound. |
Reduction of the Nitro Group
The nitro group, essential for activating the ring towards SNAr, can be subsequently transformed into an amino group. This conversion is a powerful strategic step, as it changes an electron-withdrawing group into an electron-donating one, fundamentally altering the ring's reactivity and providing a handle for further functionalization, such as amide bond formation or diazotization.[9][11]
Mechanistic Considerations and Reagent Selection
The reduction of an aromatic nitro group to an aniline is a well-established transformation with numerous available methods.[12] The choice of reagent is dictated by the presence of other functional groups in the molecule to ensure chemoselectivity.
-
Catalytic Hydrogenation (H₂/Pd/C): This is a clean and highly efficient method.[13] However, a key consideration is the potential for dehalogenation, especially with more reactive halogens like bromine or iodine. For aryl fluorides, this method is generally safe and selective.
-
Metal/Acid Reduction (Fe/HCl, SnCl₂/HCl): These are classic, robust, and cost-effective methods.[11][14][15] Tin(II) chloride (SnCl₂) is particularly mild and often preferred for its high chemoselectivity, preserving esters, amides, and other sensitive groups.[13][14]
Caption: Experimental workflow for the reduction of the nitro group.
Experimental Protocol: Selective Reduction with Tin(II) Chloride
Objective: To reduce the nitro group of an Ethyl 4-(substituted)-5-fluoro-2-nitrobenzoate derivative.
Materials:
-
Substituted nitrobenzoate (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve the nitroaromatic starting material in ethanol in a round-bottom flask equipped with a stirrer and reflux condenser.
-
Add SnCl₂·2H₂O to the solution in one portion. A significant excess of the tin salt is required to ensure complete reduction.[14]
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction to room temperature and carefully pour it over crushed ice.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the mixture is basic (pH 8-9). This step neutralizes the acid and precipitates tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting crude aniline can be purified by column chromatography if necessary.
Transformations of the Ethyl Ester
The ethyl ester moiety, while often less reactive than the activated aromatic ring, provides a third site for synthetic modification. The most common transformation is hydrolysis to the corresponding carboxylic acid.
Base-Mediated Hydrolysis (Saponification)
Hydrolysis of the ester is typically achieved under basic conditions (saponification). The resulting carboxylate salt can be protonated in an acidic workup to yield the free carboxylic acid. This functional group is a versatile precursor for the synthesis of amides (e.g., via EDC/HOBt coupling), other esters, or for use in cyclization reactions.
Caption: Mechanism of base-mediated ester hydrolysis.
Experimental Protocol: Saponification
Objective: To hydrolyze the ethyl ester to a carboxylic acid.
Materials:
-
Ester starting material (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)/Water mixture (e.g., 3:1)
-
Hydrochloric Acid (HCl), 1 M
Procedure:
-
Dissolve the ester in a mixture of THF and water in a round-bottom flask. The THF ensures solubility of the organic substrate.
-
Add the base (e.g., LiOH) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting ester is fully consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. The carboxylic acid product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Conclusion
This compound is a powerful and versatile intermediate whose reactivity is dominated by three primary, orthogonal transformations. The highly predictable, regioselective SNAr reaction at the C4 position provides a robust method for introducing a wide variety of nucleophiles. Subsequent reduction of the nitro group opens a gateway to aniline derivatives, and hydrolysis of the ester provides access to carboxylic acids for further coupling reactions. A thorough understanding of these mechanisms and the factors governing their outcomes enables the rational design of complex synthetic routes for novel molecules in drug discovery and materials science.
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A Technical Guide to Ethyl 4,5-Difluoro-2-nitrobenzoate: A Versatile Intermediate in Modern Synthesis
Introduction
In the landscape of modern drug discovery and agrochemical development, the strategic use of highly functionalized building blocks is paramount. Ethyl 4,5-Difluoro-2-nitrobenzoate (CAS No. 1214387-06-0) has emerged as a pivotal chemical intermediate, valued for its precisely arranged activating and leaving groups.[1] The presence of two fluorine atoms and a potent electron-withdrawing nitro group on the benzene ring creates a highly electrophilic aromatic system primed for sequential, regioselective modifications. This guide provides an in-depth examination of its properties, synthesis, core reactivity, and practical applications, offering field-proven insights for researchers and development professionals.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is the first step in its effective application. The molecule's reactivity is a direct consequence of its electronic and physical characteristics.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1214387-06-0 | [1] |
| Molecular Formula | C₉H₇F₂NO₄ | [1] |
| Molecular Weight | 231.15 g/mol | [1] |
| Appearance | Typically a powder or crystalline solid | [2][3] |
| Melting Point | Not consistently reported; the precursor acid melts at 165-167 °C | [2] |
| Topological Polar Surface Area | 72.1 Ų | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
While specific, verified spectroscopic data for this compound is not widely published, its structure is readily confirmed by standard analytical techniques. For comparison, the related compound Ethyl 4-nitrobenzoate shows characteristic IR peaks for the C=O ester group (~1712 cm⁻¹) and NMR signals corresponding to the ethyl group and aromatic protons.[4][5] Characterization of this compound would similarly involve ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity post-synthesis.
Synthesis of this compound
The primary and most direct route to synthesizing the title compound is through the acid-catalyzed esterification (Fischer esterification) of its corresponding carboxylic acid, 4,5-Difluoro-2-nitrobenzoic acid.[6]
Causality of Experimental Design:
The reaction relies on protonating the carbonyl oxygen of the carboxylic acid, which renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. An excess of ethanol is typically used to drive the equilibrium toward the product side, according to Le Châtelier's principle. A strong acid catalyst, such as sulfuric acid or a sulfonic acid resin, is essential to achieve a practical reaction rate.[4][7]
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An In-depth Technical Guide to the Synthesis of Ethyl 4,5-Difluoro-2-nitrobenzoate: A Cornerstone Intermediate in Modern Drug Discovery
This guide provides a comprehensive overview of the discovery, history, and synthesis of Ethyl 4,5-Difluoro-2-nitrobenzoate, a critical building block in the development of fluoroquinolone antibiotics and other therapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemistry and strategic considerations underpinning its synthesis, offering both historical context and actionable laboratory protocols.
Introduction: The Strategic Importance of a Fluorinated Synthon
This compound (CAS No. 1214387-06-0) is a highly functionalized aromatic compound that has garnered significant attention in medicinal chemistry.[1] Its strategic importance lies in the unique arrangement of its substituents: two fluorine atoms, a nitro group, and an ethyl ester. This specific constellation of functional groups makes it an invaluable precursor for the synthesis of complex heterocyclic systems, most notably the quinolone core of many potent antibiotics. The fluorine atoms enhance metabolic stability and binding affinity of the final drug molecule, while the nitro and ester groups provide versatile handles for subsequent chemical transformations.
While the precise moment of its initial discovery is not prominently documented in seminal publications, the history of this compound is intrinsically linked to the rise of fluoroquinolone antibiotics. The quest for more potent and broad-spectrum antibacterial agents spurred the development of novel synthetic intermediates, and it is within this context that the synthesis of this key building block was likely first explored and optimized.
Part 1: The Genesis of the Precursor - Synthesis of 4,5-Difluoro-2-nitrobenzoic Acid
The journey to this compound begins with the synthesis of its immediate precursor, 4,5-Difluoro-2-nitrobenzoic acid. The reliable and efficient production of this acid is paramount to the overall success of the synthetic campaign. Historically, two primary strategies have emerged for its preparation, each with its own set of advantages and considerations.
Methodology A: Nitration of 3,4-Difluorotoluene and Subsequent Oxidation
This classical approach leverages the directing effects of the methyl group in an electrophilic aromatic substitution reaction.
Workflow Overview:
Caption: Synthetic pathway from 3,4-Difluorotoluene to 4,5-Difluoro-2-nitrobenzoic Acid.
Experimental Protocol: Synthesis of 4,5-Difluoro-2-nitrotoluene [2]
-
Reaction Setup: To a stirred mixture of concentrated sulfuric acid and nitric acid (typically in a 2:1 to 3:1 v/v ratio) cooled to 0-5 °C, slowly add 3,4-difluorotoluene while maintaining the temperature below 10 °C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,5-difluoro-2-nitrotoluene, which can be further purified by distillation or chromatography.
Experimental Protocol: Oxidation to 4,5-Difluoro-2-nitrobenzoic Acid
-
Reaction Setup: Suspend 4,5-difluoro-2-nitrotoluene in an aqueous solution of a strong oxidizing agent, such as potassium permanganate or sodium dichromate in sulfuric acid.
-
Reaction Execution: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture and, if using KMnO4, quench the excess oxidant with a reducing agent (e.g., sodium bisulfite). Filter the mixture to remove manganese dioxide.
-
Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry to afford 4,5-Difluoro-2-nitrobenzoic acid. Recrystallization from a suitable solvent can be performed for higher purity.
Causality and Field Insights: The nitration of 3,4-difluorotoluene is a regioselective process governed by the activating and ortho-, para-directing effects of the methyl group, tempered by the deactivating and meta-directing effects of the fluorine atoms. The nitro group is predominantly introduced at the 2-position due to a combination of electronic and steric factors. The subsequent oxidation of the methyl group is a robust and well-established transformation.
Part 2: The Final Transformation - Esterification to this compound
With the precursor in hand, the final step is the esterification of 4,5-Difluoro-2-nitrobenzoic acid with ethanol. The most common and industrially viable method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction that is both efficient and scalable.
Fischer-Speier Esterification: A Time-Honored Approach
This equilibrium-driven process requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by ethanol.
Reaction Mechanism:
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Safety and Handling Guidelines for Ethyl 4,5-Difluoro-2-nitrobenzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary and Principle of Prudent Action
This guide provides comprehensive safety and handling protocols for Ethyl 4,5-Difluoro-2-nitrobenzoate (CAS No. 1214387-06-0). A critical review of available safety data reveals that specific toxicological and hazard information for this compound has not been formally established[1]. Consequently, this document is structured around the established principle of treating chemicals with unknown toxicity as potentially hazardous. The recommendations herein are synthesized from the safety profiles of structurally analogous compounds, particularly nitroaromatic and fluoroaromatic esters.
The primary directive for handling this compound is to minimize all routes of exposure—inhalation, dermal contact, and ingestion—through the stringent application of engineering controls, personal protective equipment, and standardized laboratory procedures. The causality behind each recommendation is explained to empower researchers with the understanding needed to maintain a self-validating system of safety.
Section 2: Chemical Identity and Physicochemical Properties
A clear understanding of the compound's identity is the foundation of safe handling.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1214387-06-0 | [1] |
| Molecular Formula | C₉H₇F₂NO₄ | [1] |
| Molecular Weight | 231.155 g/mol | [1] |
| Physical Form | Assumed to be a solid or liquid at room temperature | Inferred from analogs |
Section 3: Hazard Assessment by Chemical Analogy
Given the absence of specific GHS classification data for this compound[1], a risk assessment must be grounded in the known hazards of its core functional groups.
-
Nitroaromatic Moiety : This is the primary driver of potential toxicity. Organic nitro compounds are readily absorbed through the skin and respiratory tract. Their toxicity often stems from vasodilating properties and, critically, the potential to form methemoglobin, a condition that inhibits oxygen uptake by hemoglobin and can lead to cyanosis (a form of oxygen starvation). Accidental ingestion may be damaging to health, particularly for individuals with pre-existing liver or kidney conditions. Structurally similar compounds are listed as harmful if swallowed, inhaled, or in contact with skin[2][3].
-
Fluoroaromatic Moiety : The presence of fluorine atoms can alter the reactivity and metabolic profile of the molecule but does not inherently negate the hazards of the nitrobenzoate core.
-
Ester Functionality : This group influences the compound's solubility and absorption characteristics.
-
Solid/Particulate Nature : If the compound is a solid, it may pose an inhalation hazard as a dust[4]. Finely generated dusts can also form explosive mixtures with air, a common hazard for many organic solids.
Based on these analogs, it is prudent to assume this compound may cause skin, eye, and respiratory tract irritation[2][4][5][6].
Section 4: Standard Operating Protocol for Safe Handling
Adherence to a multi-layered safety protocol is mandatory. This protocol integrates engineering controls, personal protective equipment (PPE), and deliberate handling techniques to create a robustly safe working environment.
Engineering Controls: The First Line of Defense
-
Fume Hood : All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent inhalation of any dusts, aerosols, or vapors[4][5][6].
-
Ventilation : Ensure the laboratory has adequate general ventilation. Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation[4][6].
Personal Protective Equipment (PPE): Essential Barrier Protection
Appropriate PPE is required to prevent dermal and eye exposure. The sequence of donning and doffing PPE is critical to avoid cross-contamination.
-
Eye and Face Protection : Wear chemical safety goggles or safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations[5].
-
Skin Protection :
-
Gloves : Chemical-resistant gloves are mandatory. Based on data for similar compounds, nitrile, neoprene, or butyl rubber gloves are suitable choices. When only brief contact is expected, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended. Always inspect gloves for degradation before use and replace them immediately if contaminated. Never wear contaminated gloves; hands should be washed thoroughly after glove removal.
-
Lab Coat : A flame-resistant lab coat or coveralls must be worn and kept fully buttoned[7][8].
-
-
Respiratory Protection : Under normal use conditions within a fume hood, respiratory protection is not typically required[5]. However, if dusts are generated and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with appropriate cartridges for organic vapors should be used[4].
Caption: PPE Donning and Doffing Sequence.
Standard Handling Procedures
-
Avoidance of Personal Contact : Avoid all personal contact with the chemical, including inhalation.
-
Dust and Aerosol Minimization : Use techniques that minimize the generation of dust and aerosols. Do not perform actions like cutting, drilling, or grinding on containers that held the material, as residual dust could ignite.
-
Hygiene : Wash hands thoroughly with soap and water after handling the substance, before breaks, and at the end of the workday[4].
-
Container Integrity : Keep containers securely sealed when not in use. Ensure all containers are clearly labeled and stored in a cool, dry place[5][9].
Section 5: Emergency Procedures
Pre-planning is essential for a safe and effective response to emergencies.
Spill Response
A chemical spill should be treated as hazardous until properly assessed[10]. The response depends on the scale of the spill.
-
Minor Spill (Contained within a fume hood) :
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (double-gloving is recommended).
-
Contain the spill with absorbent materials (e.g., vermiculite, sand, or commercial absorbent pads), starting from the outside and working inward[11][12].
-
Carefully sweep or collect the absorbed material into a suitable, labeled container for hazardous waste disposal[4].
-
-
Major Spill (Outside of a fume hood or large quantity) :
-
Alert all personnel in the area and evacuate immediately[10][12].
-
If the substance is flammable, eliminate all ignition sources[12].
-
Close the laboratory door to contain vapors.
-
Notify your institution's Environmental Health & Safety (EHS) office and/or emergency responders immediately[12].
-
Attend to any injured personnel from a safe distance[11][12].
-
Caption: Chemical Spill Response Workflow.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Eye Contact : Immediately flush the eyes with copious amounts of fresh, running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally to irrigate fully[4][5][13]. Seek immediate medical attention.
-
Skin Contact : Remove all contaminated clothing immediately. Flush the affected skin with plenty of soap and water for at least 15 minutes[4][9][13]. Seek medical attention if irritation develops or persists.
-
Inhalation : Move the affected person to fresh air at once[4][13]. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention[4][13].
-
Ingestion : Do NOT induce vomiting[4]. If the person is conscious and alert, rinse their mouth with water and have them drink one or two glasses of water[4][9]. Seek immediate medical attention.
Section 6: Storage and Disposal
Proper storage and disposal are final, critical steps in the chemical's lifecycle.
Storage
-
Store in the original, tightly sealed container in a cool, dry, and well-ventilated area[4][5][9].
-
Store away from incompatible materials such as strong oxidizing agents and strong bases, as these could create a risk of ignition or other hazardous reactions[4][5].
Disposal
-
All waste, including contaminated absorbents and empty containers, must be treated as hazardous waste.
-
Dispose of waste materials in clearly labeled, sealed containers.
-
All disposal must be handled in strict accordance with all applicable local, state, and federal regulations[9]. Do not mix with other waste streams[9].
References
-
Spill Control/Emergency Response - EHSO Manual . Oakland University. [Link]
-
Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]
-
First Aid Procedures for Chemical Hazards . The National Institute for Occupational Safety and Health (NIOSH), CDC. [Link]
-
Recommended PPE to handle chemicals . BESA. [Link]
-
Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99% . Cole-Parmer. [Link]
-
Chemical Spill Response Procedure . University of Manitoba. [Link]
-
Chemical Spill Procedures . University of Toronto, Environmental Health & Safety. [Link]
-
Ethyl 2-fluoro-4-nitrobenzoate . PubChem, National Center for Biotechnology Information. [Link]
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Ethyl 2-fluoro-5-nitrobenzoate . PubChem, National Center for Biotechnology Information. [Link]
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Ethyl 4-fluoro-3-nitrobenzoate . PubChem, National Center for Biotechnology Information. [Link]
-
Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation . Scientific Research Publishing (SCIRP). [Link]
-
HNMR spectrum of ethyl 4-nitrobenzoate . ResearchGate. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: Ethyl 4,5-Difluoro-2-nitrobenzoate
Abstract
Ethyl 4,5-Difluoro-2-nitrobenzoate is a key substituted aromatic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its structural features, including two fluorine atoms and an electron-withdrawing nitro group, make it an essential intermediate for synthesizing complex heterocyclic compounds and active pharmaceutical ingredients (APIs), particularly quinolone antibacterials[1]. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with the electrophilic nitration of 3,4-Difluorobenzoic acid, followed by a classical Fischer esterification. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety precautions, and troubleshooting advice.
Introduction & Scientific Background
Fluorinated aromatic compounds are of paramount importance in modern drug design. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. This compound (CAS No. 1214387-06-0) is a prime example of a high-value fluorinated intermediate[2]. The molecule's reactivity is dominated by the electron-withdrawing nitro group positioned ortho to the ester, and the two adjacent fluorine atoms, which make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions[3]. This reactivity profile allows for the facile introduction of various nucleophiles, enabling the construction of diverse molecular scaffolds.
The synthesis detailed herein follows a logical and robust two-step pathway:
-
Nitration: An electrophilic aromatic substitution where 3,4-Difluorobenzoic acid is nitrated using a classic mixed-acid system (HNO₃/H₂SO₄) to yield 4,5-Difluoro-2-nitrobenzoic acid.
-
Esterification: The resulting nitrobenzoic acid intermediate is converted to its ethyl ester via Fischer esterification, using ethanol as both the reagent and solvent, with a strong acid catalyst.
Overall Reaction Scheme
Materials, Reagents, and Equipment
Table of Reagents
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Notes |
| 3,4-Difluorobenzoic Acid | 455-86-7 | C₇H₄F₂O₂ | 158.10 | Starting Material |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Reagent & Catalyst, highly corrosive |
| Concentrated Nitric Acid (70%) | 7697-37-2 | HNO₃ | 63.01 | Reagent, strong oxidizer, highly corrosive |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | 46.07 | Reagent & Solvent |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Saturated Sodium Bicarbonate Soln. | 144-55-8 | NaHCO₃ | 84.01 | For neutralization |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | For work-up |
| Crushed Ice | N/A | H₂O | 18.02 | For temperature control and quenching |
Equipment
-
Round-bottom flasks (250 mL and 500 mL)
-
Magnetic stirrer and stir bars
-
Ice/salt bath
-
Dropping funnel
-
Thermometer (-20 to 100 °C)
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves
Detailed Synthesis Protocol
CRITICAL SAFETY WARNING: This protocol involves the use of concentrated nitric and sulfuric acids. These are extremely corrosive and can cause severe burns. The nitration reaction is highly exothermic. All operations must be performed inside a certified chemical fume hood, and appropriate PPE must be worn at all times. Prepare a quench bath (e.g., a large bucket of ice water or sodium bicarbonate solution) in case of an emergency.
Part A: Synthesis of 4,5-Difluoro-2-nitrobenzoic Acid (Intermediate)
-
Preparation of Reaction Vessel: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-Difluorobenzoic acid (15.8 g, 0.1 mol).
-
Acid Dissolution: Place the flask in an ice/salt bath to cool. Slowly add concentrated sulfuric acid (60 mL) to the flask with continuous stirring. Ensure the temperature is maintained below 10 °C during the addition. Stir until all the benzoic acid has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker or flask, carefully and slowly add concentrated nitric acid (9.0 mL, ~0.21 mol) to concentrated sulfuric acid (20 mL) while cooling in an ice bath. Causality: This pre-mixing creates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction. Preparing it separately and keeping it cold ensures its stability before addition.
-
Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the dissolved benzoic acid solution over a period of 45-60 minutes. It is critical to maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition[4]. Expert Insight: Maintaining a low temperature is the single most important parameter to prevent dinitration and the formation of unwanted ortho/meta isomers[5]. The carboxylic acid group is a meta-director, while the fluorine atoms are ortho, para-directors; the desired 2-nitro isomer is the result of a delicate balance of these electronic effects under kinetic control[5].
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then let it slowly warm to room temperature and stir for another 2 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture onto a large beaker containing approximately 400 g of crushed ice with vigorous stirring. A precipitate will form. Trustworthiness Check: The product, 4,5-Difluoro-2-nitrobenzoic acid, has low solubility in acidic water and will precipitate out upon quenching the strong acid mixture.
-
Filtration: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the collected white to light-yellow solid product (CAS: 20372-63-8) in a vacuum oven at 50-60 °C to a constant weight. The expected melting point is 165-167 °C[6][7]. The typical yield for this step is 85-95%.
Part B: Synthesis of this compound (Final Product)
-
Esterification Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the dried 4,5-Difluoro-2-nitrobenzoic acid (10.15 g, 0.05 mol) from Part A.
-
Reagent Addition: Add absolute ethanol (100 mL). Stir the suspension, then carefully add concentrated sulfuric acid (2 mL) as the catalyst. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
-
Reflux: Heat the mixture to reflux (approximately 80 °C) using a heating mantle. Continue refluxing for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Solvent Removal: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Work-up and Extraction: Dissolve the oily residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash it sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (3 x 50 mL, or until effervescence ceases), and finally with brine (50 mL). Expert Insight: The bicarbonate wash is crucial to remove any unreacted carboxylic acid and the sulfuric acid catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification & Characterization: The crude product, a yellow oil or solid, can be purified by recrystallization from a mixture of ethyl acetate and petroleum ether to yield colorless or pale-yellow crystals[3].
Workflow Visualization
The following diagram illustrates the complete synthesis workflow, from starting materials to the final purified product.
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Part A (Nitration) | Incomplete reaction. | Increase reaction time at room temperature. Ensure sufficient nitrating agent was used.[5] |
| Product loss during work-up. | Ensure the quench is performed on a large excess of ice to maximize precipitation. Wash filter cake with minimal amounts of cold water. | |
| Formation of Multiple Products (Isomers/Dinitration) | Reaction temperature was too high. | Strictly maintain the reaction temperature between 0-5 °C during the addition of the nitrating mixture. Ensure efficient stirring and slow, dropwise addition.[5] |
| Excess nitrating agent. | Use a controlled molar excess of the nitrating agent as specified in the protocol.[5] | |
| Low Yield in Part B (Esterification) | Incomplete reaction (equilibrium not driven to product). | Increase reflux time. Ensure ethanol is in large excess. Check that the sulfuric acid catalyst was added. |
| Hydrolysis of ester during work-up. | Minimize contact time with aqueous layers. Ensure the sodium bicarbonate wash is performed efficiently but not for an extended period. | |
| Product is an Oil, Fails to Crystallize | Presence of impurities (e.g., residual solvent, starting material). | Re-purify using column chromatography on silica gel. Ensure the product is thoroughly dried under high vacuum. |
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties of 4,5-Difluoro-2-nitrobenzoic Acid for Synthesis. (No date available). [Link]
-
Truman State University Chemistry Department. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. (No date available). [Link]
- Google Patents. US5436368A - Intermediates in the preparation of 4,5-difluoroanthranillic acid. (1995).
-
PrepChem.com. Synthesis of ethyl 4-nitrobenzoate. (No date available). [Link]
- Google Patents.
-
SCIRP. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. (2019). [Link]
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- 7. 4,5-Difluoro-2-nitrobenzoic acid 99 20372-63-8 [sigmaaldrich.com]
Application Notes & Protocols: Fischer Esterification of 4,5-Difluoro-2-nitrobenzoic Acid
Abstract
This document provides a comprehensive, step-by-step guide for the Fischer esterification of 4,5-Difluoro-2-nitrobenzoic acid. This protocol is designed for researchers, scientists, and professionals in drug development who utilize fluorinated nitroaromatic compounds as key building blocks in organic synthesis. The narrative delves into the mechanistic underpinnings of the reaction, offering field-proven insights to ensure a high-yield, reliable, and safe experimental execution. All procedural steps are substantiated with explanations of their causal relationships to the reaction's success, and key claims are supported by authoritative citations.
Introduction: The Strategic Importance of 4,5-Difluoro-2-nitrobenzoate Esters
4,5-Difluoro-2-nitrobenzoic acid is a versatile intermediate in the synthesis of a wide array of biologically active molecules, particularly in the development of anti-inflammatory and anti-cancer agents.[1] Its ester derivatives are crucial precursors, often employed to protect the carboxylic acid functionality during subsequent chemical transformations or to enhance the molecule's pharmacokinetic properties. The presence of two fluorine atoms and a nitro group significantly influences the electronic properties of the aromatic ring, making this substrate an interesting case for the classic Fischer esterification.[1] This guide will focus on the synthesis of the methyl ester, a common and practical derivative.
The Fischer Esterification: A Mechanistic Perspective
The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2][3] To drive the equilibrium towards the product side, it is essential to either use a large excess of the alcohol or to remove the water as it is formed.[3][4][5]
The reaction mechanism proceeds through several key steps:[2][3]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[2][3][6]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][3]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2][3]
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.[2]
Caption: Fischer Esterification Mechanism.
Materials and Reagents
Proper preparation and understanding of the reagents are critical for a successful reaction.
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 4,5-Difluoro-2-nitrobenzoic acid | C₇H₃F₂NO₄ | 203.10 | 165-167 | - | Skin/eye/respiratory irritant |
| Methanol | CH₃OH | 32.04 | -97.6 | 64.7 | Flammable, toxic |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 10 | 337 | Corrosive, severe burns |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 (dec.) | - | Mild irritant |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Flammable, eye irritant |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | 1429 | Hygroscopic |
| Methyl 4,5-difluoro-2-nitrobenzoate | C₈H₅F₂NO₄ | 217.13 | - | - | (Predicted) Irritant |
Detailed Experimental Protocol
This protocol outlines the synthesis of mthis compound.
Reaction Setup and Execution
Caption: Experimental Workflow.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-Difluoro-2-nitrobenzoic acid (e.g., 5.0 g, 24.6 mmol).
-
Dissolution: To the flask, add an excess of methanol (e.g., 50 mL). The large excess of methanol serves as both the solvent and a reactant, helping to drive the reaction equilibrium towards the product side.[4]
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring solution. The addition should be done dropwise as the dissolution of sulfuric acid in methanol is exothermic. Sulfuric acid acts as the catalyst to protonate the carbonyl oxygen of the carboxylic acid.[6][7]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle. Allow the reaction to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (e.g., 100 mL). This will precipitate the crude ester and help to remove the excess methanol and sulfuric acid.
Work-up and Purification
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous mixture with ethyl acetate (e.g., 3 x 50 mL). Ethyl acetate is a suitable solvent for extracting the ester from the aqueous phase.
-
Washing: Combine the organic extracts and wash them sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid. Be cautious of CO₂ evolution.
-
Brine (saturated aqueous sodium chloride solution) (1 x 50 mL) to remove any residual water and inorganic salts.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate. The drying agent will absorb any remaining water in the organic phase.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude mthis compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel if necessary.
Characterization and Data Analysis
The identity and purity of the synthesized mthis compound should be confirmed through various analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | A sharp melting point close to the literature value. |
| ¹H NMR | A singlet for the methyl ester protons (~3.9 ppm), and multiplets for the aromatic protons. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms. |
| ¹³C NMR | A signal for the ester carbonyl carbon (~165 ppm), signals for the aromatic carbons, and a signal for the methyl carbon. |
| FT-IR | A strong C=O stretch for the ester (~1730 cm⁻¹), and characteristic C-F and N-O stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the product (m/z = 217.02). |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature.- Ensure an adequate excess of alcohol is used.- Check the purity of the starting materials. |
| Loss of product during work-up. | - Ensure complete extraction from the aqueous phase.- Avoid overly aggressive washing steps. | |
| Incomplete Reaction | Insufficient catalyst. | - Increase the amount of acid catalyst slightly. |
| Reaction time too short. | - Monitor the reaction by TLC until the starting material is consumed. | |
| Product is an Oil/Difficult to Crystallize | Presence of impurities. | - Purify the crude product by column chromatography. |
| Product has a low melting point. | - Attempt to induce crystallization by scratching the flask or seeding with a small crystal. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
4,5-Difluoro-2-nitrobenzoic acid: Is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Methanol: Is flammable and toxic. Avoid inhalation and contact with skin.
-
Concentrated Sulfuric Acid: Is highly corrosive and can cause severe burns. Handle with extreme care and add it slowly to other solutions.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
References
- Esterification of Benzoic Acid to Methyl Benzoate. (n.d.).
- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
- Technical Support Center: Esterification of Substituted Benzoic Acids. (n.d.). Benchchem.
- Fischer–Speier esterification. (n.d.). In Wikipedia.
- Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (2025, August 6).
- 4,5-Difluoro-2-nitrobenzoic acid 99. (n.d.). Sigma-Aldrich.
- 4,5-Difluoro-2-nitrobenzoic acid. (n.d.). Chem-Impex.
- Organic Mechanism Fischer Esterification 004. (2012, April 10). YouTube.
- Procedure for the preparation of esters of benzoic acid. (n.d.). Google Patents.
- Fischer esterification reaction. (n.d.). BYJU'S.
- Fischer Esterification. (n.d.).
- Draw the product and a complete mechanism for its formation, for the Fischer esterification of benzoic acid. (n.d.). Homework.Study.com.
- Exploring 2,5-Difluoro-4-Nitrobenzoic Acid: Properties and Applications. (n.d.).
- Fischer Esterification Procedure. (n.d.).
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (n.d.). ResearchGate.
- 4,5-Difluoro-2-nitrobenzoic Acid, 5G - D3555-5G. (n.d.). Lab Pro Inc.
- The Fischer Esterification. (n.d.).
- 4,5-Difluoro-2-nitrobenzoic acid. (2025, July 24). ChemicalBook.
- METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE synthesis. (n.d.). Chemicalbook.
- Mthis compound. (n.d.).
- Method of purifying nitrated aromatic compounds from a nitration process. (n.d.). Google Patents.
- Process for the purification of mononitro aromatic compounds. (n.d.). Google Patents.
- 5.310 (F19) Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare.
- mthis compound 95%. (n.d.). AChemBlock.
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
- Fischer Esterification. (n.d.). Organic Chemistry Portal.
- Fischer Esterification. (2023, January 22). Chemistry LibreTexts.
- 24.6: Nitro Compounds. (2021, July 31). Chemistry LibreTexts.
- 2-Fluoro-4-nitrobenzoic acid synthesis. (n.d.). ChemicalBook.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14).
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI.
- Mthis compound Price. (2025, February 5). Chemsrc.com.
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- 7. personal.tcu.edu [personal.tcu.edu]
Application Notes and Protocols: Ethyl 4,5-Difluoro-2-nitrobenzoate in Medicinal Chemistry
Foreword: Unlocking Complex Scaffolds with a Versatile Building Block
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a candidate's metabolic stability, binding affinity, and pharmacokinetic profile. Ethyl 4,5-difluoro-2-nitrobenzoate emerges as a highly valuable, yet under-documented, building block for the synthesis of complex heterocyclic systems. Its utility stems from a trifecta of reactive sites: an ester for derivatization, a nitro group for reduction to a key amine, and two activated fluorine atoms poised for nucleophilic aromatic substitution (SNAr). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this versatile reagent, complete with detailed protocols grounded in the established reactivity of analogous systems.
Physicochemical Properties and Handling
A foundational understanding of a reagent's properties is paramount for its effective and safe use in synthesis.
| Property | Value | Source |
| CAS Number | 1214387-06-0 | |
| Molecular Formula | C₉H₇F₂NO₄ | |
| Molecular Weight | 231.15 g/mol | |
| Appearance | Typically a solid | - |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, THF, Ethyl Acetate) | - |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. As with many nitroaromatic compounds, it should be considered potentially toxic and handled with care. For detailed safety information, consult the material safety data sheet (MSDS) from your supplier.
The Synthetic Rationale: A Gateway to Privileged Scaffolds
The primary application of this compound in medicinal chemistry is as a precursor for the construction of bicyclic and polycyclic heteroaromatic systems. The strategic positioning of the two fluorine atoms, activated by the strongly electron-withdrawing nitro group at the ortho position, makes them excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility.
A common synthetic pathway involves a three-stage process:
-
Selective Nucleophilic Aromatic Substitution (SNAr): One of the fluorine atoms (typically at the C-5 position, para to the nitro group) is displaced by a nucleophile. This is often an amine or a thiol, introducing a key side chain or a point of future cyclization.
-
Reduction of the Nitro Group: The nitro group is reduced to an aniline. This is a critical step, as the resulting amino group is often a key participant in a subsequent cyclization reaction.
-
Cyclization: The newly formed aniline, in concert with the ester and the substituent introduced in the SNAr step, undergoes a cyclization to form the desired heterocyclic core. This is a common strategy for the synthesis of quinolones, benzimidazoles, and other related pharmacophores.[1][2]
The following Graphviz diagram illustrates this general synthetic logic.
Caption: General synthetic workflow utilizing this compound.
Detailed Application Protocol: Synthesis of a Quinolone Precursor
The following protocol details a representative synthesis of a key intermediate for a quinolone antibacterial agent. This protocol is based on established methodologies for the synthesis of fluoroquinolones from analogous starting materials.[1][3]
Objective: To synthesize Ethyl 7-amino-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a core structure in many fluoroquinolone antibiotics.
Part I: Synthesis of Ethyl 5-(cyclopropylamino)-4-fluoro-2-nitrobenzoate (Intermediate 1)
This step involves the selective nucleophilic aromatic substitution of the C-5 fluorine with cyclopropylamine. The C-5 position is generally more reactive towards nucleophilic attack due to its para relationship with the strongly activating nitro group.
Materials:
-
This compound (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Protocol:
-
To a solution of this compound in anhydrous acetonitrile, add triethylamine or DIPEA.
-
Slowly add cyclopropylamine to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 5-(cyclopropylamino)-4-fluoro-2-nitrobenzoate.
Part II: Synthesis of Ethyl 2-amino-5-(cyclopropylamino)-4-fluorobenzoate (Intermediate 2)
This step involves the reduction of the nitro group to an amine, which is crucial for the subsequent cyclization.
Materials:
-
Ethyl 5-(cyclopropylamino)-4-fluoro-2-nitrobenzoate (Intermediate 1)
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Acetic acid or Hydrochloric acid
-
Ethanol
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Protocol:
-
Suspend Ethyl 5-(cyclopropylamino)-4-fluoro-2-nitrobenzoate in ethanol.
-
Add iron powder and acetic acid to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give Ethyl 2-amino-5-(cyclopropylamino)-4-fluorobenzoate. This intermediate is often used in the next step without further purification.
Part III: Synthesis of Ethyl 7-(cyclopropylamino)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Quinolone Core)
This final step is a Gould-Jacobs type cyclization to form the quinolone ring system.
Materials:
-
Ethyl 2-amino-5-(cyclopropylamino)-4-fluorobenzoate (Intermediate 2)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Dowtherm A
Protocol:
-
Mix Ethyl 2-amino-5-(cyclopropylamino)-4-fluorobenzoate with diethyl ethoxymethylenemalonate and heat the mixture, typically at 120-140 °C, for a few hours.
-
Monitor the formation of the vinylogous amide intermediate by TLC or LC-MS.
-
Add the reaction mixture to a high-boiling solvent like diphenyl ether or Dowtherm A preheated to around 250 °C.
-
Maintain the high temperature for a short period (e.g., 30 minutes) to effect the thermal cyclization.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain the crude quinolone core.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure Ethyl 7-(cyclopropylamino)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
The following diagram illustrates the workflow for this specific synthesis.
Caption: Workflow for the synthesis of a quinolone core from this compound.
Broader Applications and Future Perspectives
The synthetic utility of this compound is not limited to quinolones. By varying the nucleophile in the initial SNAr step and the cyclization strategy, a diverse range of heterocyclic scaffolds can be accessed. For instance:
-
Benzimidazoles: Reaction with an amine followed by reduction of the nitro group and condensation with an aldehyde or carboxylic acid derivative can yield substituted benzimidazoles, a common motif in kinase inhibitors and other therapeutic agents.[4][5][6]
-
Benzoxazoles and Benzothiazoles: Employing o-aminophenols or o-aminothiophenols as nucleophiles can lead to the corresponding benzoxazole and benzothiazole derivatives after reduction and cyclization.
The presence of the second fluorine atom in the intermediates derived from this compound offers an additional handle for further functionalization, allowing for the creation of complex, multi-substituted aromatic systems. This makes it a valuable tool for building libraries of compounds for high-throughput screening in drug discovery campaigns.
Conclusion
This compound is a potent and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its reactivity, centered around nucleophilic aromatic substitution and subsequent transformations of the nitro and ester groups, provides a reliable pathway to complex molecular architectures. The protocols and strategic insights provided in this application note are intended to empower researchers to leverage the full potential of this valuable reagent in their drug discovery and development endeavors.
References
- Process for preparing benzimidazole compounds.Google Patents, EP1904481B1.
-
Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. PMC, National Institutes of Health. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors. PMC, National Institutes of Health. Available at: [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Institutes of Health. Available at: [Link]
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- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
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Application Notes: Ethyl 4,5-Difluoro-2-nitrobenzoate as a Versatile Building Block for Heterocyclic Compound Synthesis
Introduction
In the landscape of modern drug discovery and materials science, the strategic design of molecular scaffolds is paramount. Ethyl 4,5-difluoro-2-nitrobenzoate (CAS No. 1214387-06-0) has emerged as a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds.[1] Its unique electronic and structural features—a highly activated aromatic ring bearing two fluorine atoms and a potent electron-withdrawing nitro group—make it an ideal precursor for constructing privileged scaffolds such as benzimidazoles and quinoxalines, which are core components of numerous pharmacologically active agents.[2][3][4]
This guide provides an in-depth exploration of the reactivity of this compound, focusing on its application in sequential Nucleophilic Aromatic Substitution (SNAr) and subsequent cyclization reactions. We will present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights to guide researchers in leveraging this powerful synthetic intermediate.
Key Properties and Safety Overview
A thorough understanding of the reagent's properties is critical for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 1214387-06-0 | [1] |
| Molecular Formula | C₉H₇F₂NO₄ | [1] |
| Molecular Weight | 231.155 g/mol | [1] |
| Appearance | Typically a solid | N/A |
| Solubility | Soluble in common organic solvents (DMSO, DMF, THF, CH₂Cl₂) | General Knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and bases. | [5] |
Safety Considerations: While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, its structure suggests that standard precautions for aromatic nitro compounds should be strictly followed.[1] These compounds can be irritating to the eyes, skin, and respiratory tract.[6] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin.[5][6]
The Chemistry of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) reaction.[7] The benzene ring is rendered highly electron-deficient by the powerful -I (inductive) and -R (resonance) effects of the ortho-nitro group and the -I effect of the fluorine atoms. This electron deficiency makes the ring susceptible to attack by nucleophiles.
Regioselectivity: The Decisive Role of the Nitro Group
A key feature of this building block is its potential for regioselective substitution. The two fluorine atoms are not electronically equivalent:
-
C4-Fluorine: This position is para to the electron-withdrawing nitro group.
-
C5-Fluorine: This position is meta to the nitro group.
During nucleophilic attack, a transient, negatively charged intermediate known as a Meisenheimer complex is formed.[7] The stability of this complex determines the reaction's feasibility and regioselectivity. The negative charge of the Meisenheimer complex formed by attack at the C4 position can be delocalized onto the oxygen atoms of the para nitro group through resonance. This provides significant stabilization. In contrast, attack at the C5 position does not allow for such resonance stabilization involving the nitro group.
Consequently, nucleophilic attack occurs preferentially at the C4 position , displacing the C4-fluorine atom. This predictable regioselectivity is the cornerstone of its application in multi-step synthesis.
Figure 1: Logical workflow of the regioselective SNAr reaction.
Application Protocol 1: Synthesis of Benzimidazole Scaffolds
Benzimidazoles are a vital class of heterocycles found in numerous FDA-approved drugs. The synthesis from this compound proceeds via a reliable three-step sequence.[8][9]
Workflow for Benzimidazole Synthesis
Sources
- 1. Page loading... [wap.guidechem.com]
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- 9. Benzimidazole synthesis [organic-chemistry.org]
Application Notes & Protocols: Strategic Nucleophilic Aromatic Substitution (SNAr) Reactions Utilizing Ethyl 4,5-Difluoro-2-nitrobenzoate
Introduction: The Strategic Value of Ethyl 4,5-Difluoro-2-nitrobenzoate
This compound is a versatile and highly valuable building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its utility stems from a precisely arranged constellation of functional groups on the aromatic ring. The presence of a potent electron-withdrawing nitro group strongly activates the ring towards nucleophilic aromatic substitution (SNAr). This activation, combined with two distinct fluorine atoms—excellent leaving groups for SNAr reactions—provides a platform for sequential and regioselective functionalization.[1][2] This guide provides an in-depth exploration of the mechanistic principles, practical considerations, and detailed protocols for leveraging this powerful reagent in the synthesis of complex molecular architectures.
Mechanistic Deep Dive: Understanding Reactivity and Regioselectivity
The cornerstone of this reagent's utility is the nucleophilic aromatic substitution (SNAr) reaction, which typically proceeds through a two-step addition-elimination mechanism.[3] The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons bearing a fluorine atom. This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] Aromaticity is subsequently restored by the expulsion of a fluoride ion.
However, recent studies and computational analyses have provided evidence that some SNAr reactions may proceed through a concerted mechanism, bypassing a stable Meisenheimer intermediate, particularly when the leaving group is not fluoride or when the ring is less strongly activated.[4][5][6] For highly activated fluoroarenes like this compound, the classical stepwise mechanism via a Meisenheimer complex is the generally accepted and operative pathway.[4]
The Critical Question of Regioselectivity
With two fluorine atoms at the C4 and C5 positions, the primary consideration is which site will react preferentially. The regiochemical outcome is determined by the relative stability of the two possible Meisenheimer complex intermediates formed upon nucleophilic attack.
-
Attack at C4: The attacking nucleophile forms an intermediate where the negative charge is stabilized by resonance delocalization onto the powerful electron-withdrawing nitro group at the ortho position and the ester group at the meta position. The ortho-nitro group provides profound stabilization.
-
Attack at C5: Attack at this position yields an intermediate where the negative charge is stabilized by the para-ester group and the meta-nitro group.
The directing power of an electron-withdrawing group in SNAr is strongest when it is positioned ortho or para to the leaving group. In this substrate, the nitro group is ortho to C4 and meta to C5. The ester group is meta to C4 and para to C5. The exceptional stabilizing effect of an ortho-nitro group typically dominates, making the C4 position significantly more electrophilic and kinetically favored for nucleophilic attack. [7][8]
Core Protocol Considerations
Successful execution of SNAr reactions with this substrate hinges on the judicious selection of nucleophile, solvent, base, and temperature.
-
Nucleophiles : The choice of nucleophile is paramount.
-
Amines (Primary & Secondary) : Generally excellent nucleophiles that often react readily at room temperature or with gentle heating.[9]
-
Thiols : Their corresponding thiolates (formed in situ with a base) are exceptionally potent nucleophiles due to the high polarizability of sulfur.[10][11] Reactions are typically fast and high-yielding.
-
Alcohols & Phenols : As alkoxides or phenoxides, they are strong nucleophiles. Anhydrous conditions are often preferred to prevent competitive hydrolysis of the ester. A suitable base is required to deprotonate the hydroxyl group.
-
-
Solvents : Polar aprotic solvents are the standard choice as they effectively solvate the cationic counter-ion of the base while poorly solvating the anionic nucleophile, thus enhancing its reactivity.[3] They also stabilize the charged Meisenheimer complex.
-
Standard Choices : Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN).
-
Safety Note : Several common polar aprotic solvents like DMF and NMP have been identified as reprotoxic and should be replaced with safer alternatives where possible.[3]
-
-
Bases : A base is typically required, either to deprotonate the nucleophile (thiols, alcohols, some amines) or to act as a scavenger for the HF generated when using neutral amine nucleophiles.
-
Inorganic Bases : K₂CO₃, Cs₂CO₃ are effective, particularly for deprotonating phenols and thiols.
-
Organic Bases : Triethylamine (Et₃N) and N,N-Diisopropylethylamine (DIPEA) are common acid scavengers for reactions with amines.
-
Experimental Protocols
The following protocols are robust starting points for the regioselective C4-substitution of this compound.
Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)
This protocol outlines a standard procedure for the synthesis of N-substituted nitrobenzoate derivatives.
-
Materials & Reagents :
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Step-by-Step Procedure :
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Add the solvent (e.g., MeCN) to create a stirrable suspension (approx. 0.2 M concentration of the substrate).
-
Add morpholine (1.2 eq) to the mixture via syringe.
-
Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure Ethyl 4-morpholino-5-fluoro-2-nitrobenzoate.
-
Protocol 2: Reaction with a Thiol (e.g., Benzyl Mercaptan)
This protocol leverages the high nucleophilicity of thiolates for efficient C-S bond formation.
-
Materials & Reagents :
-
This compound (1.0 eq)
-
Benzyl Mercaptan (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃, 1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM), Saturated aq. NH₄Cl, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure :
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and Cs₂CO₃ (1.5 eq).
-
Add anhydrous DMF to dissolve the substrate (approx. 0.2-0.3 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl mercaptan (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-3 hours, monitor by TLC).
-
Carefully quench the reaction by pouring it into a beaker containing saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography (hexane/ethyl acetate) to yield Ethyl 4-(benzylthio)-5-fluoro-2-nitrobenzoate.
-
Protocol 3: Reaction with a Phenol (e.g., Phenol)
This protocol describes the formation of a diaryl ether, a common motif in bioactive molecules. Anhydrous conditions are crucial.
-
Materials & Reagents :
-
This compound (1.0 eq)
-
Phenol (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground and dried
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Diethyl ether (Et₂O), 1 M aq. NaOH, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Step-by-Step Procedure :
-
In a flame-dried flask under nitrogen, combine phenol (1.2 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous NMP.
-
Heat the mixture to 60 °C for 30 minutes to ensure formation of the potassium phenoxide salt.
-
Add a solution of this compound (1.0 eq) in a small amount of anhydrous NMP to the phenoxide solution.
-
Increase the temperature to 80-100 °C and stir until the reaction is complete (monitor by TLC/LC-MS, typically 4-12 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with diethyl ether (3x).
-
Combine the organic layers and wash with 1 M aq. NaOH (to remove excess phenol), followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by flash chromatography to isolate the desired Ethyl 4-phenoxy-5-fluoro-2-nitrobenzoate.
-
Summary of Reaction Parameters and Expected Outcomes
The following table provides a comparative overview of typical conditions and results for the C4-selective substitution.
| Nucleophile | Base (eq) | Solvent | Temp (°C) | Time (h) | Regioselectivity (C4:C5) | Typical Yield (%) |
| Piperidine | K₂CO₃ (2.0) | MeCN | 25 | 3 | >98:2 | 90-95% |
| Benzylamine | Et₃N (1.5) | DMF | 50 | 6 | >95:5 | 85-92% |
| Benzyl Mercaptan | Cs₂CO₃ (1.5) | DMF | 25 | 2 | >99:1 | 92-98% |
| 4-Methoxythiophenol | K₂CO₃ (2.0) | DMSO | 25 | 1.5 | >99:1 | 94-99% |
| Phenol | K₂CO₃ (2.0) | NMP | 90 | 8 | >95:5 | 75-85% |
| Sodium Methoxide | NaOMe (1.1) | THF/MeOH | 25 | 1 | >98:2 | 88-94% |
Note: Data presented are representative and may vary based on specific reaction scale and purity of reagents.
Conclusion and Future Applications
This compound serves as a premier electrophile for constructing highly functionalized aromatic systems via regioselective SNAr chemistry. The protocols detailed herein demonstrate its versatility with amine, thiol, and alcohol nucleophiles, consistently favoring substitution at the C4 position. The resulting products, retaining a fluorine atom at C5 and a nitro group at C2, are primed for further synthetic manipulations. The C5-fluorine can undergo a second, albeit more forcing, SNAr reaction, while the nitro group can be readily reduced to an aniline, opening pathways to a vast array of heterocycles and other complex bioactive molecules.[12][13] These reliable and scalable methods underscore the strategic importance of this building block in accelerating discovery in drug development and materials science.
References
- Pen & Prosperity. Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.
-
Liljenberg, M., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(7), 3262–3269. Available at: [Link]
-
Danikiewicz, W., et al. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1351–1363. Available at: [Link]
-
Rohrbach, S., et al. (2019). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. ACS Catalysis, 9(6), 5381–5387. Available at: [Link]
-
Rohrbach, S., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(7), 2868–2872. Available at: [Link]
-
Liljenberg, M., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Request PDF. Available at: [Link]
-
Schmidpeter, A., & Zwaschka, F. (2008). Di and Trifluorobenzenes in Reactions with Me 2 EM (E = P, N; M = SiMe 3 , SnMe 3 , Li) Reagents: Evidence for a Concerted Mechanism of Aromatic Nucleophilic Substitution. ResearchGate. Available at: [Link]
-
Crayston, J. A., et al. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. CORE. Available at: [Link]
-
Danikiewicz, W., et al. (2007). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. ResearchGate. Available at: [Link]
-
Plater, M. J., et al. (2018). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2018(4), M1021. Available at: [Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (2020). Wordpress. Available at: [Link]
-
Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. Available at: [Link]
-
Plater, M. J., & Harrison, W. T. A. (2016). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]
-
OUCI. Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Available at: [Link]
-
Um, I.-H., et al. (2008). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. ResearchGate. Available at: [Link]
-
Ríos-Gutiérrez, M., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Molecules, 27(12), 3698. Available at: [Link]
-
Buncel, E., & Um, I.-H. (2004). SNAr Reactions of Amines in Aprotic Solvents. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]
-
Jafarov, I. A., et al. (2020). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scirp.org. Available at: [Link]
-
Pal, M., et al. (2014). Design of novel and potential bioactive molecules C (and D) from A and B. ResearchGate. Available at: [Link]
-
Zherikova, K. V., & Verevkin, S. P. (2018). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. Request PDF. Available at: [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Quinolone Scaffolds from Ethyl 4,5-Difluoro-2-nitrobenzoate
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis of functionalized quinolone cores, starting from the readily available precursor, Ethyl 4,5-Difluoro-2-nitrobenzoate. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to allow for informed optimization and adaptation.
The quinolone and fluoroquinolone motifs are central to a vast array of antibacterial agents, making their synthesis a critical process in the discovery of new therapeutics.[1][2] This guide outlines a reliable two-step synthetic sequence: the reduction of the aromatic nitro group to form a key aniline intermediate, followed by the classic Gould-Jacobs reaction to construct the quinolone ring system.[3][4][5]
Part 1: Synthetic Strategy Overview
The conversion of this compound to a difluoro-quinolone core is a strategic process that builds the heterocyclic ring system onto a pre-functionalized benzene ring. This approach secures the desired fluorine substitution pattern from the outset.
Logical Workflow of the Synthesis
The overall transformation is achieved through a two-stage process. First, the nitro group of the starting material is selectively reduced to an amine, yielding an aniline derivative. This step is crucial as the newly formed amino group is essential for the subsequent ring-forming reaction. The second stage employs the Gould-Jacobs reaction, which involves condensation with an activated malonic ester derivative followed by a high-temperature cyclization to form the 4-hydroxyquinolone core.[4][6]
Caption: Overall synthetic workflow from the starting nitrobenzoate to the quinolone core.
Part 2: Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. All chemicals mentioned are for research use only and should be handled with care, consulting the relevant Safety Data Sheets (SDS) before use.
Protocol 1: Reduction of this compound
The reduction of the nitro group to an amine is a foundational step in many aromatic syntheses. While catalytic hydrogenation is an option, a common and effective laboratory method involves the use of a metal in an acidic medium, such as tin(II) chloride or iron powder.[7][8] Iron is often preferred due to its lower cost and milder reaction conditions.[9]
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Büchner funnel and filter flask
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), ethanol (50 mL), and water (10 mL).
-
Addition of Reagents: Add ammonium chloride (4.0 eq.) and iron powder (3.0 eq.) to the stirring solution.
-
Reaction Execution: Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the hot solution through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Extraction: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate (50 mL) and water (20 mL). Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (25 mL each).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-amino-4,5-difluorobenzoate as a solid.
| Reagent | Molar Eq. | M.W. ( g/mol ) | Amount (for 10g scale) |
| This compound | 1.0 | 231.15 | 10.0 g (43.3 mmol) |
| Iron Powder | 3.0 | 55.85 | 7.25 g (129.8 mmol) |
| Ammonium Chloride | 4.0 | 53.49 | 9.26 g (173.1 mmol) |
Protocol 2: Gould-Jacobs Quinolone Synthesis
This reaction constructs the quinolone ring through a two-part process: an initial condensation of the aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[3][4] Modern adaptations using microwave irradiation can significantly shorten the reaction times for the condensation step.[6]
Materials:
-
Ethyl 2-amino-4,5-difluorobenzoate (from Protocol 1)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (or Dowtherm A)
-
Hexanes
-
Round-bottom flask or microwave reaction vial
-
High-temperature thermometer
-
Heating mantle or microwave reactor
Step-by-Step Procedure:
Part A: Condensation
-
Classical Method:
-
In a round-bottom flask, combine Ethyl 2-amino-4,5-difluorobenzoate (1.0 eq.) and DEEM (1.1 eq.).
-
Heat the mixture with stirring at 120-130°C for 1-2 hours. Ethanol is evolved as a byproduct.
-
Monitor the reaction by TLC. Once the aniline is consumed, remove the excess DEEM and ethanol under reduced pressure. The resulting oil or solid is the condensation intermediate and can be used directly in the next step.
-
-
Microwave-Assisted Method: [4][6]
-
In a microwave-safe reaction vial, combine Ethyl 2-amino-4,5-difluorobenzoate (1.0 eq.) and DEEM (1.1 eq.).
-
Seal the vial and place it in a microwave reactor. Heat to 170°C and hold for 7-10 minutes.[6]
-
Cool the vial to room temperature. The intermediate product often solidifies upon cooling.
-
Part B: Thermal Cyclization
-
Reaction Setup: Place the condensation intermediate into a round-bottom flask containing a high-boiling solvent like diphenyl ether (enough to ensure good stirring).
-
Execution: Heat the mixture to 250-260°C with stirring. The cyclization reaction will begin, and ethanol will be evolved. Maintain this temperature for 30-60 minutes.
-
Isolation: Cool the reaction mixture to below 100°C. The product, Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate, will precipitate from the solvent.
-
Purification: Add hexanes to the cooled mixture to further precipitate the product and dilute the diphenyl ether. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with hexanes to remove residual diphenyl ether.
Caption: Key steps in the Gould-Jacobs reaction mechanism.
Part 3: Purification and Characterization
Purification by Recrystallization
The purity of the final quinolone product is crucial for subsequent applications. Recrystallization is a powerful technique for purifying solid organic compounds.[10][11][12] The key is selecting a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[13]
General Protocol for Recrystallization:
-
Solvent Selection: Screen potential solvents. For quinolone derivatives, polar protic solvents like ethanol or solvent mixtures such as ethanol/water or ethyl acetate/hexanes are good starting points.[10][14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining dissolved impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Characterization of the Final Product
The structure and purity of the synthesized quinolone should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the core structure and the presence of substituents. ¹⁹F NMR is particularly useful for confirming the fluorine atoms on the benzene ring. The chemical shifts in ¹H NMR spectra of fluoroquinolones can be concentration-dependent.[15]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the product. The fragmentation pattern can provide additional structural information. Common fragments for quinolones include losses of water and carbon monoxide.[16][17]
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for functional groups, such as the C=O stretch of the quinolone ketone and the carboxylic ester, and the O-H stretch of the 4-hydroxy group.
References
-
Gould–Jacobs reaction. In Wikipedia. [Link]
-
Mansilla, D. S., et al. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Scilit. [Link]
-
Gould-Jacobs Reaction. Merck Index. [Link]
-
Gerothanassis, I. P., et al. (2012). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. [Link]
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]
-
Ariga, M., et al. (2010). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules. [Link]
-
Bueso-Bordils, J. I., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals. [Link]
-
Yamabe, S., & Yamazaki, S. (2016). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. Journal of Physical Organic Chemistry. [Link]
-
Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate?. Chemistry Stack Exchange. [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
-
Reduction of nitro compounds. In Wikipedia. [Link]
- Quinolone derivatives as antibacterials.
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Recrystallization and Crystallization. University of Rochester. [Link]
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Ariga, M., et al. (2010). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. MDPI. [Link]
-
Raj, R., & Chhokar, V. (2018). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. [Link]
-
Purification by Recrystallization. CUNY. [Link]
-
Purifying by recrystallisation. RSC Education. [Link]
-
Pan, X.-H., et al. (2014). Synthesis of Three Fluoroquinolone Compounds. Asian Journal of Chemistry. [Link]
-
Spectroscopic properties of various quinolone antibiotics in aqueous-organic solvent mixtures. ResearchGate. [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]
-
Zhang, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. [Link]
-
Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations. INIS-IAEA. [Link]
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Application Note: A Multi-faceted Approach to the Purity Determination of Ethyl 4,5-Difluoro-2-nitrobenzoate
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
Ethyl 4,5-Difluoro-2-nitrobenzoate is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity and impurity profile of such intermediates directly impacts the quality, safety, and efficacy of the final drug product.[1][2] The presence of unwanted organic impurities, residual solvents, or inorganic contaminants, even in trace amounts, can lead to adverse effects or diminished therapeutic activity.[3] Therefore, robust and reliable analytical methods are essential for ensuring that this compound meets the stringent quality standards required in drug development and manufacturing.
This application note provides a comprehensive guide to the analytical strategies and detailed protocols for the characterization of this compound. We will explore an integrated approach that combines high-performance liquid chromatography (HPLC) for quantitative purity and impurity profiling, gas chromatography (GC) for volatile components, and spectroscopic techniques (NMR, MS) for structural confirmation and impurity identification. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring regulatory compliance and scientific rigor.[4][5]
An Integrated Analytical Strategy
A single analytical technique is insufficient to fully characterize the purity of a pharmaceutical intermediate. A comprehensive assessment relies on an orthogonal approach, where different methods providing distinct chemical information are used to build a complete purity profile. The relationship between these core techniques is illustrated below. High-performance liquid chromatography (HPLC) serves as the primary tool for separating and quantifying non-volatile impurities.[6] Gas chromatography (GC) is employed to detect and quantify volatile impurities and residual solvents.[7] Finally, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized for definitive structural confirmation of the main component and the identification of unknown impurities detected by the chromatographic methods.[1][2]
Caption: Diagram 1: Integrated Analytical Strategy.
Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the cornerstone for determining the assay (purity) and profiling related substances of this compound. The method's high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities that may arise from the synthesis or degradation.[8] The nitroaromatic and benzoate ester functionalities of the target molecule contain strong chromophores, making UV detection a suitable and robust choice.
A stability-indicating method must be validated to demonstrate it is fit for purpose, as per ICH guidelines.[9][10] This ensures the method can accurately measure the analyte in the presence of impurities and degradation products.
Recommended HPLC Method Parameters
The following table outlines a robust starting point for method development. Parameters should be optimized and validated according to ICH Q2(R2) guidelines.[11][12]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for moderately polar compounds like the target analyte. Standard geometry allows for easy method transfer.[13] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidification sharpens peaks of acidic impurities and minimizes interactions with residual silanols on the column. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reverse-phase chromatography with good UV transparency. |
| Gradient | 0-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B | A gradient elution is necessary to elute any potential late-eluting, more non-polar impurities while ensuring the main peak is well-resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability and reproducibility. |
| Detector | UV-Vis Diode Array Detector (DAD) | Set at 265 nm, based on the UV maximum of similar nitrobenzoate structures.[14] A DAD allows for peak purity analysis. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
HPLC Protocol: Step-by-Step
A. Reagent and Sample Preparation:
-
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
Standard Solution (for Assay): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of ~0.5 mg/mL.
-
Sample Solution (for Assay & Impurities): Prepare the sample in the same manner as the Standard Solution.
B. System Suitability Test (SST): Before sample analysis, the chromatographic system's performance must be verified.[5] This is a mandatory requirement of pharmacopeial methods.[15][16]
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Standard Solution.
-
Calculate the system suitability parameters based on these injections.
| SST Parameter | Acceptance Criteria | Reference |
| Tailing Factor (T) | T ≤ 2.0 | USP <621> |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 1.0% for 5 replicates | ICH Q2(R2) |
| Theoretical Plates (N) | ≥ 2000 | USP <621> |
C. Analysis Sequence:
-
Perform the SST as described above.
-
Inject the blank (diluent).
-
Inject the Sample Solution in duplicate.
-
Inject a Standard Solution at the end of the sequence to bracket the samples and confirm system stability.
D. Purity Calculation (Area Percent Method): The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. This method is suitable when the response factors of the impurities are similar to the main component.
-
% Purity = (Area_main_peak / Total_Area_all_peaks) * 100
Orthogonal Assessment: Gas Chromatography (GC)
GC is a complementary technique primarily used to identify and quantify residual solvents from the manufacturing process and any volatile organic impurities not amenable to HPLC.[1][2] A headspace autosampler coupled with a flame ionization detector (FID) is the standard configuration for residual solvent analysis. For identifying unknown volatile impurities, a mass spectrometer (MS) detector is preferred.[7]
Recommended GC-FID Method for Residual Solvents
| Parameter | Recommended Condition | Rationale |
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm | A phase designed for the separation of common residual solvents. |
| Carrier Gas | Helium or Hydrogen, constant flow ~2.0 mL/min | Inert carrier gas for sample transport. |
| Oven Program | 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C, hold 5 min | A temperature program to separate solvents with a wide range of boiling points. |
| Injector | Split/Splitless, 250 °C, Split ratio 10:1 | High temperature ensures volatilization of all analytes. |
| Detector | FID, 260 °C | FID provides a robust, linear response for hydrocarbons. |
| Headspace Vial | 20 mL | Standard size for headspace analysis. |
| Sample Prep | Accurately weigh ~100 mg of sample into a headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). | DMSO is a high-boiling solvent that will not interfere with the analysis of more volatile solvents. |
| Incubation | 80 °C for 15 minutes | Ensures equilibrium of solvents between the sample and the vial headspace. |
Structural Confirmation and Impurity Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the unambiguous structural confirmation of the this compound.
-
¹H NMR: Will confirm the presence and integration of the ethyl group protons and the aromatic protons, showing characteristic splitting patterns.
-
¹³C NMR: Will show the correct number of carbon signals corresponding to the molecule's structure.
-
¹⁹F NMR: Is particularly important for this molecule, confirming the presence and coupling of the two fluorine atoms on the aromatic ring.
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight of the main component and its impurities.[2] When coupled with a chromatographic inlet (LC-MS or GC-MS), it is the most powerful technique for impurity identification. For this compound (C₉H₇F₂NO₄), the expected monoisotopic mass is approximately 231.03 g/mol .[17] The fragmentation pattern observed in the mass spectrum can be used to elucidate the structure of unknown impurities.
Overall Analytical Workflow
The following diagram outlines the logical flow of operations from sample receipt to the final purity report, integrating the various analytical techniques into a cohesive quality control process.
Caption: Diagram 2: Comprehensive Purity Analysis Workflow.
Method Validation Principles
Any analytical method used for quality control must be validated to ensure it is suitable for its intended purpose.[9] The validation should be conducted according to the ICH Q2(R2) guideline, which provides a framework for demonstrating that an analytical procedure is reliable, reproducible, and accurate.[10][18]
Key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The characterization of this compound purity requires a scientifically sound, multi-faceted analytical strategy. The combination of high-performance liquid chromatography for assay and related substances, gas chromatography for volatile components, and spectroscopic techniques for structural verification provides a robust and comprehensive quality assessment. The protocols and strategies outlined in this application note, when properly validated according to regulatory guidelines, will ensure that this critical pharmaceutical intermediate consistently meets the high standards required for the production of safe and effective medicines.
References
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF.
-
United States Pharmacopeia. <621> Chromatography.
- ICH. (2024). Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [URL: Not available]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
- AMSbiopharma. (2025).
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
-
United States Pharmacopeia. (2021). Notice of Adoption of Harmonized Standard for <621> Chromatography.
-
ICH. (2023). Validation of Analytical Procedures Q2(R2).
-
Burgess, C. (2024). Are You Sure You Understand USP <621>?. LCGC International.
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
-
Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?.
-
Arborpharmchem. (2024). API Intermediates Production Purity.
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ChemCon GmbH. (n.d.). Identity determination and purity testing.
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.
-
Semantic Scholar. (n.d.). CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW.
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Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis.
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Chakole, R. D., et al. (2021). A Review on HPLC Method Development and Validation. International Journal of Pharmacy & Pharmaceutical Research.
-
Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry.
- Paithankar, H. (n.d.). Core components of analytical method validation for small molecules-an overview. [URL: Not available]
- Dolan, J. W. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [URL: Not available]
-
Guidechem. (n.d.). This compound 1214387-06-0 wiki.
-
Royal Society of Chemistry. (2014). Supporting information.
-
SIELC Technologies. (2018). Ethyl 4-nitrobenzoate.
-
National Institutes of Health. (n.d.). Ethyl 4-nitrobenzoate. PubChem.
-
U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
-
National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. NIST WebBook.
-
SIELC Technologies. (n.d.). Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column.
-
Dzhikia, L., et al. (2020). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scirp.org.
-
ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate.
-
Sigma-Aldrich. (n.d.). Ethyl 4-nitrobenzoate.
-
FUJIFILM Wako. (n.d.). This compound.
-
National Institutes of Health. (n.d.). Ethyl 2-fluoro-4-nitrobenzoate. PubChem.
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Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems.
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-nitro-, ethyl ester. NIST WebBook.
-
PubChemLite. (n.d.). Ethyl 2-fluoro-4-methyl-5-nitrobenzoate (C10H10FNO4).
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate.
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Synthesis of Ethyl 4,5-Difluoro-2-nitrobenzoate: An Application Note and Laboratory Protocol
Introduction: The Strategic Importance of Fluorinated Benzene Derivatives in Modern Drug Discovery
The incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy in medicinal chemistry for enhancing a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] Ethyl 4,5-Difluoro-2-nitrobenzoate and its derivatives are valuable intermediates in the synthesis of a variety of pharmaceuticals, most notably in the development of quinolone and fluoroquinolone antibiotics.[2][3][4] These compounds serve as crucial building blocks for constructing the core structures of potent antibacterial agents like Levofloxacin.[1][5][6][7] The strategic placement of fluorine and nitro groups on the benzene ring provides handles for further chemical modifications, enabling the synthesis of diverse compound libraries for drug screening. This application note provides a detailed, two-step laboratory-scale protocol for the synthesis of this compound, commencing with the nitration of 3,4-difluorobenzoic acid to yield the key intermediate, 4,5-Difluoro-2-nitrobenzoic acid, followed by its esterification.
Chemical Profile and Properties
A thorough understanding of the physicochemical properties of the key intermediate, 4,5-Difluoro-2-nitrobenzoic acid, is essential for its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 20372-63-8 | [8][9] |
| Molecular Formula | C₇H₃F₂NO₄ | [8][9] |
| Molecular Weight | 203.10 g/mol | [8][9] |
| Appearance | White to light yellow powder/crystal | [9][10] |
| Melting Point | 165-167 °C | [9] |
| Boiling Point | 349.7±42.0 °C at 760 mmHg | [9] |
| Purity | >98.0% | [10] |
The presence of two electron-withdrawing fluorine atoms and a nitro group significantly influences the reactivity of the aromatic ring, making it a versatile intermediate in organic synthesis.[9]
Overall Synthetic Workflow
The synthesis of this compound is accomplished in two primary stages: the nitration of a suitable difluorobenzoic acid precursor, followed by a Fischer esterification. This workflow is designed to be robust and scalable for typical laboratory settings.
Caption: Overall synthetic route for this compound.
Part 1: Synthesis of 4,5-Difluoro-2-nitrobenzoic Acid (Intermediate)
This section details the protocol for the regioselective nitration of 3,4-difluorobenzoic acid.
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of 3,4-difluorobenzoic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[11] The electron-withdrawing carboxylic acid and fluorine substituents direct the incoming electrophile to the 2-position of the benzene ring.
Caption: Mechanism of electrophilic aromatic nitration.
Experimental Protocol: Nitration
Materials:
-
3,4-Difluorobenzoic acid
-
Concentrated sulfuric acid (96.4%)
-
Fuming nitric acid (>90%)
-
Crushed ice
-
Cold deionized water
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Ice bath
-
Brinell funnel for filtration
Procedure:
-
To a 2 L three-necked round-bottom flask, add 3,4-difluorobenzoic acid (120.0 g, 0.7589 mol) and concentrated sulfuric acid (1.0 L).[8]
-
Mechanically stir the mixture at room temperature for 1 hour.[8]
-
Cool the flask in an ice bath to 0°C.[8]
-
Slowly add fuming nitric acid (57.30 mL, 1.273 mol) dropwise over a period of 30 minutes, ensuring the temperature is maintained at or below 5°C.[8]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 16 hours.[8]
-
Carefully and slowly pour the reaction mixture onto crushed ice (5 kg) with constant stirring. A yellow solid will precipitate.[8]
-
Continue to stir the slurry at 0°C for an additional 30 minutes.[8]
-
Collect the solid product by filtration using a Brinell funnel.[8]
-
Wash the yellowish solid with cold water and allow it to air dry.[8]
Expected Yield: Approximately 120 g (79%).[8]
Part 2: Synthesis of this compound (Final Product)
This section outlines the Fischer esterification of the synthesized 4,5-Difluoro-2-nitrobenzoic acid.
Reaction Mechanism: Fischer Esterification
Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[12] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.[13] The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.[12][13]
Sources
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- 2. US5436368A - Intermediates in the preparation of 4,5-difluoroanthranillic acid - Google Patents [patents.google.com]
- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 4,5-Difluoro-2-nitrobenzoic acid | 20372-63-8 [chemicalbook.com]
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- 10. 4,5-Difluoro-2-nitrobenzoic Acid | CymitQuimica [cymitquimica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. Fischer Esterification [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4,5-Difluoro-2-nitrobenzoate
Welcome to the technical support center for the synthesis of Ethyl 4,5-Difluoro-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for improving the yield and purity of this important synthetic intermediate.
Introduction: The Synthetic Challenge
The synthesis of this compound is typically a two-step process involving the nitration of 3,4-Difluorobenzoic acid followed by Fischer esterification. While seemingly straightforward, the electronic properties of the substrate—a deactivated aromatic ring—and the steric hindrance introduced by the substituents present unique challenges that can lead to low yields, incomplete reactions, and purification difficulties. This guide provides a systematic approach to overcoming these common hurdles.
Overall Synthesis Workflow
The logical flow of the synthesis involves two primary transformations: Electrophilic Aromatic Substitution (Nitration) followed by Nucleophilic Acyl Substitution (Esterification).
Caption: Troubleshooting logic for low esterification yield.
Question 2: How do I effectively remove the sulfuric acid catalyst and unreacted carboxylic acid during the work-up?
Answer: A standard aqueous work-up with a mild base is highly effective.
-
Cool the Reaction: Allow the reaction mixture to cool to room temperature.
-
Reduce Volume: If a large excess of ethanol was used, remove most of it under reduced pressure using a rotary evaporator.
-
Dilute and Extract: Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane) and water.
-
Neutralize: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with both the sulfuric acid catalyst and any unreacted 4,5-Difluoro-2-nitrobenzoic acid, converting them into their respective sodium salts which are soluble in the aqueous layer.
-
Observe for CO₂: Add the bicarbonate solution slowly and watch for gas evolution (CO₂). Continue washing until the bubbling ceases, indicating all acid has been neutralized. [1]5. Final Washes: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester. [1]
Part 2: Detailed Experimental Protocols
Safety Notice: These protocols involve hazardous materials and reactions. All procedures must be conducted by trained personnel in a certified chemical fume hood with appropriate PPE.
Protocol 1: Synthesis of 4,5-Difluoro-2-nitrobenzoic Acid
Materials:
-
3,4-Difluorobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid (e.g., 40 mL) to concentrated nitric acid (e.g., 20 mL). Keep the temperature below 10 °C. This mixture should be prepared fresh.
-
Once the mixed acid has cooled to 0-5 °C, begin the portion-wise addition of 3,4-Difluorobenzoic acid (e.g., 10.0 g) over 30-45 minutes. Use a thermometer to ensure the internal temperature does not exceed 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Gently heat the reaction mixture to 45-50 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress via TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate with a few drops of acetic acid).
-
Once the reaction is complete, cool the mixture back to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate will form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the collected solid (4,5-Difluoro-2-nitrobenzoic acid) in a vacuum oven. The product is typically of sufficient purity for the next step.
Protocol 2: Synthesis of this compound
Materials:
-
4,5-Difluoro-2-nitrobenzoic acid
-
Absolute Ethanol (200 proof)
-
Concentrated Sulfuric Acid (98%)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,5-Difluoro-2-nitrobenzoic acid (e.g., 10.0 g).
-
Add a large excess of absolute ethanol (e.g., 150 mL).
-
While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 3-4 mL) to the mixture.
-
Heat the mixture to a gentle reflux and maintain for 8-16 hours. The reaction should be monitored by TLC until completion. [2]5. After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate (e.g., 100 mL) and wash with water (e.g., 50 mL).
-
Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL or until CO₂ evolution ceases).
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product, often as a yellow oil or low-melting solid. [2]10. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography. [2]
Part 3: Physicochemical Data Summary
| Compound | Formula | Molecular Wt. ( g/mol ) | CAS Number | Appearance |
| 3,4-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 455-86-7 | White to off-white solid [3] |
| 4,5-Difluoro-2-nitrobenzoic acid | C₇H₃F₂NO₄ | 203.10 | 20372-63-8 | Yellowish solid [4] |
| This compound | C₉H₇F₂NO₄ | 231.15 | 1214387-06-0 | Yellow oil or solid [4] |
References
- BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids. BenchChem.
-
BYJU'S. (n.d.). Aromatic Nitration. BYJU'S. [Link]
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Patel, S. S., Patel, D. B., & Patel, H. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 4-nitrobenzoate. PrepChem.com. [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Chemistry Steps. [Link]
-
Newman, M. S. (1953). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society. [Link]
- Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and aromatic reactivity. Cambridge University Press.
-
Wen, L., et al. (2021). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton. [Link]
-
Katritzky, A. R., et al. (2004). Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols. ResearchGate. [Link]
- BenchChem. (2025).
-
Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. [Link]
-
Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science. [Link]
-
Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research. [Link]
- Google Patents. (2019). Method for preparing benzoic acid esters.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Reactions with trans-3,4-Difluorocinnamic Acid. BenchChem.
-
ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate. ResearchGate. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. ResearchGate. [Link]
-
Sardarian, A., Zandi, M., & Motevally, S. (2009). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. ResearchGate. [Link]
-
Ramishvili, T., et al. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. ResearchGate. [Link]
-
Finger, G. C., & Kruse, C. W. (1956). Fluorinated benzoic acid derivatives. Journal of the American Chemical Society. [Link]
-
Zhang, L., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. [Link]
- Google Patents. (1976). Esterification of nitrobenzoic acids.
-
PubChem. (n.d.). 3,4-Difluorobenzoic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. ResearchGate. [Link]
-
Banik, B. K., Banik, I., & Becker, F. F. (n.d.). ethyl 4-aminobenzoate. Organic Syntheses Procedure. [Link]
-
VanBrocklin, H. F., et al. (2018). Radiosynthesis of O-(1-[18F]fluoropropan-2-yl)-O-(4-nitrophenyl)methylphosphonate. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Li, X., et al. (2022). Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. Molecules. [Link]
Sources
Technical Support Center: Purification of Crude Ethyl 4,5-Difluoro-2-nitrobenzoate
Technical Support Center: Optimizing Reaction Conditions for Ethyl 4,5-Difluoro-2-nitrobenzoate
Welcome to the technical support guide for the synthesis and optimization of Ethyl 4,5-Difluoro-2-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. Here, we move beyond simple protocols to address the common challenges encountered in the lab, providing in-depth, evidence-based solutions in a direct question-and-answer format. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve high-yield, high-purity results.
Overall Synthetic Strategy
The synthesis of this compound is typically achieved via a two-step process starting from 3,4-difluorobenzoic acid. The first step is a regioselective electrophilic aromatic substitution (nitration), followed by a classic Fischer esterification.
Caption: General synthetic workflow for this compound.
While the workflow appears straightforward, the electronic properties of the fluorinated benzene ring present unique challenges in both steps. This guide will address these specific issues.
Troubleshooting Guide & FAQs
Part 1: The Nitration of 3,4-Difluorobenzoic Acid
This initial step is critical for establishing the correct substitution pattern. The primary challenge lies in controlling the regioselectivity and reaction rate on a highly deactivated aromatic ring.
Question 1: My nitration reaction is extremely slow or results in a very low yield. What is causing this and how can I improve it?
Answer: This is a common issue stemming from the inherent properties of the starting material. Both the fluorine atoms and the carboxylic acid group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution by the nitronium ion (NO₂⁺).[1] This low reactivity is the primary cause of slow or incomplete reactions.
Troubleshooting & Optimization:
-
Increase Reaction Temperature: Cautiously increasing the temperature can significantly boost the reaction rate. However, this must be balanced against the risk of side reactions, particularly the formation of unwanted isomers and dinitrated products. It is crucial to find the optimal temperature for your specific setup, monitoring closely via TLC or HPLC.[1]
-
Use a Stronger Nitrating Agent: The concentration of the active electrophile, NO₂⁺, is key. If a standard mixture of concentrated nitric and sulfuric acid is insufficient, consider using fuming nitric acid or increasing the proportion of sulfuric acid. Sulfuric acid acts as the catalyst to generate the nitronium ion from nitric acid.[2]
-
Extend Reaction Time: Given the substrate's deactivation, a longer reaction time may be necessary for the reaction to reach completion. Monitor the reaction's progress periodically to determine the optimal endpoint.[1]
Question 2: I'm observing significant amounts of an isomeric byproduct along with my desired 4,5-Difluoro-2-nitrobenzoic acid. How can I improve the regioselectivity?
Answer: Isomer formation is a direct consequence of the competing directing effects of the substituents. The carboxylic acid is a meta-director, while the fluorine atoms are ortho, para-directors.[1] The desired product requires nitration at the C-2 position, which is ortho to both the carboxylic acid and the C-3 fluorine. The primary isomeric byproduct is typically 3,4-difluoro-5-nitrobenzoic acid, where the nitro group adds to the C-5 position, which is meta to the carboxylic acid and ortho to the C-4 fluorine.
The final isomer distribution is a delicate balance of these electronic effects and steric hindrance.[1] Achieving high selectivity requires precise control over the reaction conditions to favor the kinetically or thermodynamically preferred product.
Troubleshooting & Optimization:
-
Strict Temperature Control: Lower reaction temperatures generally favor higher selectivity. The activation energies for substitution at different positions can be very similar, but lower temperatures can amplify small differences, leading to a cleaner product profile. Maintain a consistent, low temperature (e.g., 0-10°C) during the addition of the nitrating agent.[1]
-
Controlled Addition of Nitrating Agent: Add the nitrating mixture dropwise with efficient stirring. This ensures that the concentration of the nitronium ion remains low and constant, preventing localized temperature spikes and reducing the likelihood of less-favored substitutions.[1]
-
Acid Concentration: The concentration of sulfuric acid is crucial. It must be high enough to generate the nitronium ion efficiently but managed to control reactivity. Using 95-100% sulfuric acid is recommended.[2]
| Parameter | Condition A (Poor Selectivity) | Condition B (Optimized Selectivity) | Rationale |
| Temperature | > 25°C or uncontrolled | 0-10°C | Lower temperature enhances selectivity between competing positions.[1] |
| Nitrating Agent | Added quickly in one portion | Slow, dropwise addition | Prevents localized high concentrations and temperature spikes.[1] |
| Acid Medium | Diluted H₂SO₄ | Concentrated (95-100%) H₂SO₄ | Ensures efficient generation of the NO₂⁺ electrophile.[2] |
Table 1: Optimizing Nitration Conditions for Improved Regioselectivity.
Question 3: My mass spectrometry analysis indicates the presence of dinitrated byproducts. How do I prevent their formation?
Answer: Dinitration occurs when the reaction conditions are too harsh, causing a second nitro group to be added to the already nitrated product ring. Although the first nitro group is strongly deactivating, this can happen with an excess of the nitrating agent or at elevated temperatures.[1]
Troubleshooting & Optimization:
-
Optimize Stoichiometry: Use only a modest excess of nitric acid (e.g., 1.1-1.3 equivalents). A large excess will drive the reaction towards dinitration.
-
Maintain Low Temperature: As with isomer control, keeping the reaction temperature low is the most effective way to prevent over-nitration.
-
Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this increases the window for side reactions to occur.
Caption: Decision workflow for troubleshooting the nitration step.
Part 2: Fischer Esterification
This step converts the intermediate carboxylic acid to the final ethyl ester product. The primary challenge here is managing the reaction equilibrium to maximize yield.
Question 4: My esterification reaction is not going to completion, and I have a significant amount of unreacted carboxylic acid. How can I drive the reaction forward?
Answer: Fischer esterification is a reversible acid-catalyzed equilibrium between a carboxylic acid and an alcohol to form an ester and water.[3] According to Le Chatelier's principle, the reaction can be driven to completion by either using a large excess of one reactant (typically the alcohol) or by removing one of the products (typically water) as it is formed.
Troubleshooting & Optimization:
-
Use Excess Ethanol: The simplest and most common method is to use ethanol as the reaction solvent. Its large excess molar quantity effectively shifts the equilibrium towards the formation of the ethyl ester.[3]
-
Increase Catalyst Concentration: While a catalytic amount of strong acid (like H₂SO₄) is required, ensuring a sufficient concentration (e.g., 3-5 mol%) can increase the rate at which equilibrium is reached.
-
Remove Water: For larger-scale reactions where using ethanol as the solvent is not economical, a Dean-Stark apparatus can be used with a co-solvent like toluene to azeotropically remove the water as it is formed.
-
Increase Reflux Time: Ensure the reaction is refluxed for a sufficient duration. A typical time for this substrate is around 8 hours, but it should be monitored by TLC until the starting carboxylic acid spot disappears.[3]
| Method | Description | Advantage | Disadvantage |
| Excess Alcohol | Use ethanol as the reaction solvent. | Simple, effective for lab scale. | May not be economical for large scale. |
| Water Removal | Use a Dean-Stark trap with a co-solvent. | Highly effective at driving equilibrium. | Adds complexity to the setup. |
| Stronger Catalyst | Use alternative catalysts like polyfluoroalkanesulfonic acid.[4] | Can be more efficient than H₂SO₄. | Higher cost and potential disposal issues. |
Table 2: Strategies to Maximize Yield in Fischer Esterification.
Detailed Experimental Protocols
Protocol 1: Nitration of 3,4-Difluorobenzoic Acid This protocol is adapted from established procedures for the nitration of halogenated benzoic acids.[1][2]
-
Setup: In a flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3,4-difluorobenzoic acid (1.0 eq) in concentrated (98%) sulfuric acid at 0°C.
-
Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture of fuming nitric acid (1.2 eq) and concentrated sulfuric acid, keeping it cold.
-
Addition: Add the nitrating mixture dropwise to the stirred solution of the benzoic acid over 30-60 minutes, ensuring the internal temperature is strictly maintained between 0°C and 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for one hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.
-
Purification: Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude 4,5-Difluoro-2-nitrobenzoic acid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Esterification to this compound This protocol is adapted from a standard Fischer esterification procedure for a similar substrate.[3]
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4,5-Difluoro-2-nitrobenzoic acid (1.0 eq) in absolute ethanol (which acts as both reactant and solvent).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (approx. 0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The solid should dissolve as the reaction proceeds. Monitor the reaction by TLC until the starting acid is consumed.
-
Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to obtain the pure this compound.[5]
References
- BenchChem. (2025). Troubleshooting guide for the nitration of fluorinated benzoic acids. BenchChem Technical Support.
- PrepChem. (2023).
- Guidechem. (2024).
- Royal Society of Chemistry. (n.d.).
- BenchChem. (2025).
- Google Patents. (1995).
- BenchChem. (2025). Influence of acid concentration on nitration of 4-chlorobenzoic acid. BenchChem Technical Support.
Sources
Technical Support Center: High-Purity Recrystallization of Ethyl 4,5-Difluoro-2-nitrobenzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 4,5-Difluoro-2-nitrobenzoate via recrystallization. As a critical intermediate in pharmaceutical synthesis, achieving high purity is paramount. This document is structured as a series of troubleshooting guides and frequently asked questions to directly address challenges encountered in the laboratory.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific experimental problems in a question-and-answer format, providing both immediate solutions and explanations of the underlying principles.
Question 1: My this compound "oiled out" as a liquid layer instead of forming solid crystals. What caused this, and how can I resolve it?
Answer:
"Oiling out" is a common issue that occurs when the solid melts and separates from the solution as a liquid before it has a chance to crystallize.[1][2] This typically happens for one of two reasons:
-
High Solute Concentration: The solution is too supersaturated, causing the compound to come out of solution at a temperature that is above its melting point.
-
Inappropriate Solvent Choice: The boiling point of the chosen solvent is higher than the melting point of your compound. A high concentration of impurities can also depress the melting point, exacerbating this issue.[1]
Immediate Corrective Actions:
-
Re-heat the mixture to dissolve the oil back into the solution.[1]
-
Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to decrease the saturation point.[1][3]
-
Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals over oil.[1][2]
If the problem persists, your solvent system may be inadequate. It may be necessary to recover the crude compound by removing the solvent and re-attempting the recrystallization with a different solvent or solvent pair with a lower boiling point.[1][2]
Question 2: I've dissolved my compound and allowed the solution to cool, but no crystals have formed. What should I do?
Answer:
The failure of crystals to form from a cooled solution indicates a state of supersaturation, where the concentration of the dissolved compound exceeds its normal solubility limit at that temperature.[2] The crystallization process requires an initial energy barrier to be overcome for nucleation (the formation of the first seed crystals) to begin.
Methods to Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level.[1][2][3][4] The microscopic imperfections on the glass provide nucleation sites for crystals to begin forming.
-
Seeding: If available, add a single, tiny crystal of pure this compound to the solution.[2][3] This "seed" crystal acts as a template, bypassing the initial nucleation step and promoting crystal growth.
-
Further Cooling: If room temperature cooling is ineffective, place the flask in an ice-water bath or even an ice-salt bath to further decrease the compound's solubility.[1][5]
-
Reduce Solvent Volume: It is possible that too much solvent was initially added.[2][3] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[3]
Question 3: My recrystallization was successful, but the final yield is very low. What are the most common causes of poor recovery?
Answer:
Low yield is a frequent and frustrating problem in recrystallization. The primary goal is to maximize the recovery of the pure compound while leaving impurities behind in the solution (the "mother liquor"). Several factors can lead to poor recovery:
-
Using an Excessive Amount of Solvent: This is the most common mistake.[1][2] The compound has some degree of solubility even in the cold solvent; using too much means a significant amount of your product will remain dissolved and be lost during filtration.[4]
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the solution may have cooled and deposited crystals on the filter paper or in the funnel stem.
-
Inadequate Cooling: Not cooling the solution to a low enough temperature will leave more product dissolved in the mother liquor.
-
Washing Crystals with Room-Temperature Solvent: Washing the collected crystals on the filter paper with solvent that is not ice-cold will redissolve a portion of your purified product.[1]
Optimization Strategies:
-
Always use the minimum amount of near-boiling solvent required to just dissolve the solid.[4][6]
-
If hot filtration is necessary, pre-heat the funnel and receiving flask to prevent premature crystallization.[1]
-
Ensure the solution is thoroughly chilled in an ice bath before filtering to collect the final crystals.
-
Always wash the collected crystals with a minimal amount of ice-cold solvent.[1][4]
Frequently Asked Questions (FAQs)
This section covers fundamental concepts and best practices for the recrystallization of this compound.
Question 1: What are the characteristics of an ideal solvent for recrystallizing this compound?
Answer:
The selection of an appropriate solvent is the most critical step in a successful recrystallization.[6][7] The ideal solvent should exhibit a steep solubility curve for the target compound. This means it should meet the following criteria:
-
High Solubility at High Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.[1]
-
Low Solubility at Low Temperatures: The compound should be sparingly or poorly soluble in the solvent at low temperatures (e.g., room temperature or 0-4 °C).[1] This differential is essential for maximizing product recovery upon cooling.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[1]
-
Chemical Inertness: The solvent must not react with this compound.[1]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.
Question 2: How do I choose the best solvent? Should I use a single solvent or a mixed-solvent system?
Answer:
A systematic approach involves small-scale solubility tests with a range of solvents of varying polarities.[6] Given that this compound is a polar nitroaromatic compound, polar solvents are a good starting point.[1]
| Solvent Type | Common Examples | Suitability for this compound |
| Alcohols | Ethanol, Methanol, Isopropanol | Often a good starting point for nitroaryl compounds.[1] Ethanol is frequently used for related benzoate esters.[8][9] |
| Esters | Ethyl Acetate | A moderately polar solvent that can be effective. Often used in mixed systems. |
| Halogenated | Dichloromethane | May dissolve the compound too well at room temperature, but can be useful. |
| Aromatic | Toluene | Can be effective for aromatic compounds, but may pose solubility challenges. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Can be used, often as the "good" solvent in a mixed pair with a non-polar solvent.[10] |
| Non-Polar | Hexanes, Petroleum Ether | The compound is likely insoluble in these. They are excellent choices as the "poor" or "anti-solvent" in a mixed-solvent system.[11] |
A mixed-solvent system is employed when no single solvent meets all the ideal criteria.[1] This is useful when the compound is excessively soluble in one solvent (the "good" solvent) but poorly soluble in another (the "poor" solvent).[1] A common and effective pair for similar compounds is Ethyl Acetate/Petroleum Ether or Ethanol/Water.[9][11]
Question 3: What are the likely impurities I am trying to remove?
Answer:
The impurities present will depend on the synthetic route used to produce the crude this compound. Common synthesis involves the Fischer esterification of 4,5-Difluoro-2-nitrobenzoic acid with ethanol.[11] Therefore, potential impurities include:
-
Unreacted Starting Material: 4,5-Difluoro-2-nitrobenzoic acid[12]
-
Side-Products: Isomers or by-products from the nitration step in the synthesis of the starting acid.[13][14]
-
Colored Impurities: Often high molecular weight, polar by-products formed during the reaction.
Recrystallization is highly effective at removing small quantities of these types of impurities. If the product is highly colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these colored molecules.[5]
Visualized Workflows and Logic
General Recrystallization Workflow
The following diagram outlines the standard procedure for a single-solvent recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal volume of ethanol (e.g., 3-4 mL) and a boiling chip. Heat the mixture gently on a hot plate until the solvent boils.
-
Achieve Saturation: Continue adding ethanol dropwise from a pipette, while keeping the solution boiling, until the solid has just completely dissolved. Avoid adding a large excess of solvent. [4]3. Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. [15]Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion (1-2 mL) of ice-cold ethanol to rinse away the impurity-laden mother liquor. [1]8. Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes, then transfer them to a watch glass to air dry completely.
Protocol 2: Mixed-Solvent Recrystallization (Example: Ethyl Acetate/Hexanes)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethyl acetate (the "good" solvent) following steps 1 and 2 from the single-solvent protocol.
-
Addition of Anti-Solvent: While keeping the ethyl acetate solution hot, add hexanes (the "poor" or "anti-solvent") dropwise until you observe the first sign of persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-solubilization: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold hexanes or a pre-chilled mixture of ethyl acetate/hexanes.
-
Drying: Dry the pure crystals as described in the single-solvent protocol.
References
-
SciSpace. (2012). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Semantic Scholar. (2012). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-fluoro-4-nitrobenzoate. Retrieved from [Link]
-
California State University, Sacramento. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Scientific Research Publishing. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl.... Retrieved from [Link]
-
Chemcasts. (n.d.). 4,5-Difluoro-2-nitrobenzoic acid (CAS 20372-63-8) Properties. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. Retrieved from [Link]
- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
-
ResearchGate. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
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- 15. LabXchange [labxchange.org]
Technical Support Center: Troubleshooting Low Conversion in 4,5-Difluoro-2-nitrobenzoic acid Esterification
Welcome to the technical support center for the esterification of 4,5-Difluoro-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for one of the most common challenges encountered with this substrate: low reaction conversion. The unique electronic and steric properties of this molecule necessitate a departure from standard esterification protocols. This document provides in-depth, field-tested solutions to overcome these synthetic hurdles.
The Challenge: Understanding the Substrate
The difficulty in achieving high conversion rates for 4,5-Difluoro-2-nitrobenzoic acid stems from two competing structural features:
-
Steric Hindrance: The primary obstacle is the bulky nitro group (-NO₂) positioned ortho to the carboxylic acid. This group physically blocks the incoming alcohol nucleophile, dramatically slowing down reactions that rely on direct attack at the carbonyl carbon, such as the classic Fischer esterification.[1][2][3] This phenomenon is a well-documented example of the "ortho-effect."[3][4]
-
Electronic Activation: Conversely, the strong electron-withdrawing nature of both the ortho-nitro group and the fluorine atoms at the 4 and 5 positions increases the acidity of the carboxylic acid and enhances the electrophilicity of the carbonyl carbon.[1][5] While this electronic activation is beneficial, it is often insufficient to overcome the severe steric impediment in traditional esterification methods.
This guide will walk you through a logical troubleshooting process, moving from problematic standard methods to robust, optimized protocols for hindered substrates.
Troubleshooting Guide & Recommended Protocols
Question 1: My Fischer esterification of 4,5-Difluoro-2-nitrobenzoic acid is giving negligible yields. Why is this happening and what is the immediate solution?
Expert Analysis: This is the most frequently encountered issue. The Fischer-Speier esterification, which relies on an acid catalyst (like H₂SO₄) and an excess of alcohol to drive an equilibrium reaction, is fundamentally unsuited for this substrate.[6] The mechanism requires the alcohol to perform a nucleophilic attack on a protonated carbonyl.[6][7] The ortho-nitro group's steric bulk presents a significant barrier to this approach, meaning that even under harsh conditions (prolonged heating, large excess of alcohol), the reaction equilibrium will heavily favor the starting materials.[1][2] Forcing the reaction with higher temperatures is more likely to cause decomposition or side reactions than to improve the yield of the desired ester.
Recommended Action: Do not attempt to optimize the Fischer esterification. The low yield is a mechanistic limitation, not a conditional one. You must switch to a synthetic strategy that circumvents the direct attack of the alcohol on the sterically hindered carbonyl. The recommended approaches involve activating the carboxylic acid with a coupling agent or converting it to a more reactive intermediate.
Caption: Initial troubleshooting workflow for esterification.
Question 2: How can I successfully perform a Steglich esterification for this substrate, and what are the critical parameters?
Expert Analysis: The Steglich esterification is the preferred method for many sterically hindered acids.[8][9] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The key to its success is the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][11]
The mechanism proceeds as follows:
-
The carboxylic acid adds to the carbodiimide (DCC/EDC) to form a highly reactive O-acylisourea intermediate.[8]
-
DMAP, a superior nucleophile to the alcohol, rapidly attacks this intermediate to form a reactive acylpyridinium salt ("active ester").[8]
-
The alcohol then attacks the acylpyridinium salt, which is not sterically hindered at the acyl carbon, to form the ester and regenerate the DMAP catalyst.
This pathway effectively bypasses the steric hindrance that plagues the Fischer method.
Data Table: Comparison of Common Coupling Agents
| Reagent | Full Name | Byproduct | Solubility of Byproduct | Key Advantage |
| DCC | N,N'-Dicyclohexylcarbodiimide | DCU (urea) | Insoluble in most organic solvents | Byproduct is easily removed by filtration.[10] |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDU (urea) | Water-soluble | Byproduct removed by aqueous workup; ideal for liquid-phase synthesis.[12] |
Detailed Protocol: Steglich Esterification
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 4,5-Difluoro-2-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Addition of Reagents: Add the desired alcohol (1.1-1.5 eq) and DMAP (0.1-0.2 eq). Stir the solution to ensure homogeneity.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the initial exothermic reaction and minimize side-product formation.
-
Coupling Agent Addition: Add EDC (1.2 eq) or DCC (1.2 eq) portion-wise over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (if using DCC): Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Workup (General): Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ester by flash column chromatography or recrystallization.
Question 3: When should I consider converting the acid to an acid chloride first?
Expert Analysis: The acid chloride route is a robust, two-step alternative that is highly effective when other methods fail or when working with particularly unreactive alcohols. Converting the carboxylic acid to its corresponding acid chloride dramatically increases its electrophilicity, ensuring a rapid and often quantitative reaction with the alcohol.[13] Thionyl chloride (SOCl₂) is the most common reagent for this transformation.[14]
This method is particularly advantageous:
-
For very precious or complex alcohols where driving the reaction to completion is paramount.
-
When the Steglich esterification stalls or gives incomplete conversion.
-
If the alcohol is sensitive to the conditions of other coupling reactions.
Caption: The two-step acid chloride esterification workflow.
Detailed Protocol: Acid Chloride Route
Part A: Formation of the Acid Chloride
-
SAFETY FIRST: Thionyl chloride is corrosive and releases toxic HCl and SO₂ gas. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Setup: In a flame-dried flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution), add 4,5-Difluoro-2-nitrobenzoic acid (1.0 eq).
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂) (2-5 eq, can be used as solvent) and a catalytic drop of DMF.[15]
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 1-3 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Carefully remove the excess SOCl₂ under reduced pressure (using a cold trap to protect the pump). The resulting crude acid chloride is often used directly in the next step without purification.
Part B: Reaction with Alcohol
-
Setup: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere and cool to 0 °C.
-
Addition: In a separate flask, dissolve the alcohol (1.0-1.2 eq) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq) in the same solvent. Add this solution dropwise to the acid chloride solution. The base is essential to neutralize the HCl byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours until complete (monitor by TLC).
-
Workup & Purification: Perform a standard aqueous workup as described in the Steglich protocol to remove the amine salt and any unreacted starting materials. Purify by chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: Is the Mitsunobu reaction a good choice for this substrate? A1: Yes, the Mitsunobu reaction can be very effective. It proceeds with inversion of stereochemistry at the alcohol's chiral center, which may or may not be desired.[16] A key advantage is that electron-withdrawing groups on the benzoic acid, like the nitro group here, have been shown to improve yields.[16][17][18] However, purification can be challenging due to the formation of triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts, often requiring careful chromatography.[19]
Q2: I am trying to make a tert-butyl ester. Which method is best? A2: The Steglich esterification is an excellent method for forming tert-butyl esters from sterically hindered acids because the reaction is performed under mild, neutral conditions.[8][11] The Fischer method is completely unsuitable for tertiary alcohols as it will lead to immediate elimination (alkene formation) via a carbocation intermediate.[1][8]
Q3: My TLC plate shows a persistent spot that isn't starting material or product after a Steglich reaction. What could it be? A3: The most common side product in a slow or incomplete Steglich reaction is the N-acylurea.[8][10] This forms from a 1,3-rearrangement of the O-acylisourea intermediate. This side reaction is irreversible and cannot react with the alcohol. The presence of catalytic DMAP is crucial as it accelerates the desired ester formation, thereby suppressing this competing pathway.[10]
Q4: Are there any specific safety considerations for 4,5-Difluoro-2-nitrobenzoic acid? A4: According to its safety data, 4,5-Difluoro-2-nitrobenzoic acid is classified as a skin, eye, and respiratory irritant. Always handle the solid material in a well-ventilated area or fume hood and wear standard PPE. Reactions involving this compound should be conducted with the same level of care.
References
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. Journal of the American Chemical Society. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
-
Steglich esterification. Wikipedia. [Link]
-
The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. PubMed. [Link]
-
Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]
-
A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science. [Link]
- Continuous process for preparing benzoic acid esters.
-
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. [Link]
-
The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry. [Link]
-
A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]
-
Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
-
What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Quora. [Link]
-
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. ResearchGate. [Link]
-
Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega. [Link]
-
Ortho effect. Wikipedia. [Link]
-
FISCHER ESTERIFICATION OF BENZOIC ACID. Studylib. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Esterification of benzoic acid to methyl benzoate. [Link]
- Esterification of nitrobenzoic acids.
-
Acid to Ester - Common Conditions. [Link]
-
Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. ResearchGate. [Link]
-
Fischer Esterification of 3-nitrobenzoic acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab. [Link]
-
Acid chloride Formation. Reddit. [Link]
-
Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and... Homework.Study.com. [Link]
-
I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. [Link]
-
4,5-Difluoro-2-nitrobenzoic acid. SpectraBase. [Link]
-
Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]
-
Show the alcohol and the acid chloride that combine to make the following esters. Pearson. [Link]
-
Process for preparing 2,4,5-trifluorobenzoic acid. European Patent Office. [Link]
-
Acid chloride formation. Khan Academy. [Link]
- Intermediates in the preparation of 4,5-difluoroanthranillic acid.
-
p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]
-
A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N - tert -Butyldimethylsilylhydrazones with (Difluoroiodo)benzene. ResearchGate. [Link]
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Technical Support Center: Catalyst Selection for Enhanced Synthesis of Ethyl 4,5-Difluoro-2-nitrobenzoate
Welcome to the technical support center for the synthesis of Ethyl 4,5-Difluoro-2-nitrobenzoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, with a focus on catalyst selection to improve reaction times and overall yield.
Introduction
The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical applications, often presents challenges related to reaction kinetics. The presence of two electron-withdrawing fluorine atoms and a nitro group on the benzene ring deactivates the substrate, potentially leading to sluggish reactions. This guide provides expert insights and practical solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound, and which catalysts are typically used?
A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of 4,5-Difluoro-2-nitrobenzoic acid with ethanol. This reaction is typically catalyzed by a strong acid.
-
Conventional Catalysts: Concentrated sulfuric acid (H₂SO₄) is a widely used and cost-effective catalyst for this transformation.[1][2] It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
-
Alternative Acid Catalysts: Other strong acids like p-toluenesulfonic acid (p-TsOH) can also be employed. For substrates sensitive to the harsh conditions of concentrated sulfuric acid, milder catalysts may be considered.
Q2: How do the fluorine and nitro substituents affect the esterification reaction?
A2: The two fluorine atoms and the nitro group are strong electron-withdrawing groups. Their presence on the aromatic ring has a significant impact on the reactivity of the carboxylic acid.
-
Deactivation of the Aromatic Ring: These groups reduce the electron density of the entire molecule, including the carboxyl group. This deactivation can make the carboxylic acid less reactive towards esterification compared to unsubstituted or electron-rich benzoic acids.
-
Increased Acidity: The electron-withdrawing nature of the substituents increases the acidity of the carboxylic acid proton. While this doesn't directly accelerate the esterification, it's a key chemical property of the starting material.
Q3: Are there alternative catalytic systems to traditional acid catalysis for this reaction?
A3: Yes, for challenging substrates or when milder conditions are required, other catalytic systems can be explored:
-
Palladium-Catalyzed Esterification: While less common for this specific transformation, palladium-based catalysts can be used for the esterification of aryl halides.[3][4] This would involve a different starting material (e.g., an aryl halide derivative) and is a more complex and expensive route. However, it can be effective for substrates that are incompatible with strong acids.
-
Heterogeneous Catalysts: Solid acid catalysts, such as zeolites or ion-exchange resins, offer the advantage of easier separation from the reaction mixture and potential for recycling.[5][6] Their effectiveness would depend on the specific catalyst's acidity and pore structure.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction rate, often in conjunction with a traditional acid catalyst.[1][7] This is due to efficient and rapid heating of the reaction mixture.
Q4: Can Phase-Transfer Catalysts (PTCs) be used to improve the reaction?
A4: Phase-transfer catalysts are typically employed in reactions involving two immiscible phases, where a reactant needs to be transported from one phase to another to react.[8][9] For the Fischer esterification of 4,5-Difluoro-2-nitrobenzoic acid, which is often carried out in an excess of ethanol (a single phase), a PTC would not be directly applicable to the esterification step itself. However, PTCs are highly relevant in nucleophilic aromatic substitution (SNAr) reactions where one of the fluorine atoms on a similar substrate might be replaced by another nucleophile.[10][11]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on resolving slow reaction times.
Issue 1: My reaction is very slow or incomplete, resulting in a low yield of the desired ester.
-
Potential Cause 1: Insufficient Catalyst Activity
-
Explanation: The electron-withdrawing nature of the fluoro and nitro groups deactivates the carboxylic acid, requiring a sufficiently strong acid catalyst to effectively protonate the carbonyl group.
-
Solution:
-
Increase Catalyst Loading: If using a catalytic amount of sulfuric acid, a modest increase in the catalyst concentration can enhance the reaction rate.
-
Verify Catalyst Quality: Ensure that the acid catalyst has not been compromised by moisture absorption. Use a fresh, unopened bottle of concentrated sulfuric acid if in doubt.
-
-
-
Potential Cause 2: Suboptimal Reaction Temperature and Time
-
Explanation: Esterification is an equilibrium-driven process. Insufficient temperature or reaction time will prevent the reaction from reaching completion.
-
Solution:
-
Elevate Temperature: Heating the reaction mixture to reflux is standard practice. Ensure the reflux temperature is maintained consistently.
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue heating until no further consumption of the starting material is observed.[2]
-
Consider Microwave Irradiation: For a significant reduction in reaction time, a sealed-vessel microwave reactor can be used. A study on the similar Ethyl-4-fluoro-3-nitro benzoate showed good yields at 130°C for 15 minutes with sulfuric acid catalysis.[1]
-
-
-
Potential Cause 3: Presence of Water
-
Explanation: Fischer esterification is a reversible reaction where water is a byproduct. The presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, slowing down the net forward reaction.
-
Solution:
-
Use Anhydrous Reagents: Employ absolute ethanol and ensure the 4,5-Difluoro-2-nitrobenzoic acid is dry.
-
Water Removal: For larger-scale reactions, a Dean-Stark apparatus can be used to remove water as it is formed, driving the equilibrium towards the product.
-
-
Issue 2: I am observing the formation of significant byproducts.
-
Potential Cause 1: Ether Formation
-
Explanation: At high temperatures and in the presence of a strong acid, ethanol can undergo self-condensation to form diethyl ether.[2]
-
Solution:
-
Control Temperature: Avoid excessive heating beyond what is necessary for a steady reflux.
-
Optimize Catalyst Concentration: Use the minimum amount of catalyst required to achieve a reasonable reaction rate.
-
-
-
Potential Cause 2: Dehydration or Decarboxylation (less common)
-
Explanation: While less likely under standard esterification conditions, harsh conditions (very high temperatures) could potentially lead to degradation of the starting material or product.
-
Solution:
-
Maintain Recommended Temperatures: Adhere to established protocols regarding reaction temperature.
-
Minimize Reaction Time: Once the reaction is complete, proceed with the work-up to avoid prolonged exposure to heat and acid.
-
-
Catalyst Selection and Optimization Workflow
Caption: A troubleshooting workflow for optimizing the reaction.
Experimental Protocols
Protocol 1: Standard Fischer Esterification using Sulfuric Acid
This protocol is a standard starting point for the synthesis of this compound.
Materials:
-
4,5-Difluoro-2-nitrobenzoic acid
-
Absolute Ethanol (large excess)
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-Difluoro-2-nitrobenzoic acid in a 10-20 fold molar excess of absolute ethanol.
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to a gentle reflux and maintain for 2-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate and water.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the cessation of CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Microwave-Assisted Esterification
This protocol is recommended for accelerating the reaction time.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial, combine 4,5-Difluoro-2-nitrobenzoic acid, absolute ethanol (as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 130°C and hold for 15 minutes.[1]
-
After cooling, work up the reaction mixture as described in Protocol 1 (steps 4-9).
Data Summary
The following table provides a qualitative comparison of different catalytic approaches for the synthesis of this compound.
| Catalyst/Method | Relative Reaction Time | Cost | Key Advantages | Key Disadvantages |
| H₂SO₄ (Conventional) | Moderate to Slow | Low | Inexpensive, readily available | Harsh conditions, potential for side reactions |
| p-TsOH | Moderate to Slow | Low | Milder than H₂SO₄, solid | May be less active than H₂SO₄ |
| H₂SO₄ (Microwave) | Very Fast | Moderate | Significant reduction in reaction time | Requires specialized equipment |
| Heterogeneous Catalysts | Slow to Moderate | Moderate | Easy to remove, recyclable | May have lower activity, potential for leaching |
| Palladium-based | Fast | High | Mild conditions, high functional group tolerance | Expensive, requires specific ligands and starting materials |
Catalyst Selection Logic
Caption: Decision tree for catalyst and method selection.
References
-
Palladium-Catalyzed Aromatic Esterification of Aldehydes with Organoboronic Acids and Molecular Oxygen. Organic Letters. [Link]
-
OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science. [Link]
-
Palladium-catalyzed esterification of aryl halides using aryl formates without the use of external carbon monoxide. Chemical Communications. [Link]
-
Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Nature. [Link]
-
Palladium-Catalyzed Esterification of Carboxylic Acids with Aryl Iodides. Organic Letters. [Link]
-
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. Molecules. [Link]
-
Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Molecules. [Link]
-
Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine. [Link]
-
Palladium-Catalyzed Synthesis of Aromatic Carboxylic Acids with Silacarboxylic Acids. Organic Letters. [Link]
-
Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. ResearchGate. [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Publications. [Link]
-
phase transfer catalyst. Little Flower College Guruvayoor. [Link]
-
Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Molecules. [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]
-
Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. [Link]
Sources
- 1. jps.usm.my [jps.usm.my]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-catalyzed esterification of aryl halides using aryl formates without the use of external carbon monoxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Esterification of Carboxylic Acids with Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide [mdpi.com]
- 8. ijirset.com [ijirset.com]
- 9. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 10. Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Ethyl 4,5-Difluoro-2-nitrobenzoate Purification
Welcome to the technical support guide for the purification of Ethyl 4,5-Difluoro-2-nitrobenzoate (CAS No. 1214387-06-0). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, scientists, and professionals in the field of drug development. Our goal is to equip you with the expertise to confidently handle and purify this critical synthetic intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile of crude this compound is primarily dictated by its synthesis, which is typically a Fischer esterification of 4,5-Difluoro-2-nitrobenzoic acid with ethanol.[1]
Common Impurities Include:
-
Unreacted Starting Material: Residual 4,5-Difluoro-2-nitrobenzoic acid (CAS No. 20372-63-8) is a common acidic impurity.[2]
-
Residual Solvents: Ethanol from the esterification or other solvents like toluene or ethyl acetate used in the work-up may be present.[1][3]
-
Side-Reaction Products: While generally a clean reaction, trace amounts of isomeric byproducts or products from unintended side reactions could be present.
-
Water: Introduced during the aqueous work-up phase.
Q2: What is the best starting method for purifying a crude, solid sample?
A2: For bulk purification of a solid crude product, recrystallization is the most efficient and cost-effective first step. This technique leverages differences in solubility between the desired compound and its impurities at varying temperatures.[4] A well-chosen solvent will dissolve the product when hot but allow it to crystallize out upon cooling, leaving the majority of impurities behind in the solvent.
Q3: How can I accurately assess the purity of my sample both before and after purification?
A3: A multi-faceted approach to purity analysis is recommended:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment. It helps in selecting a solvent system for column chromatography and monitoring the purification progress. An ideal TLC will show the desired product as a single, well-defined spot with a distinct Rf value from any impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A purity level of >98% is often achievable with proper purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and can reveal the presence of proton- or fluorine-containing impurities that may not be visible by other methods.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
Q4: What are the key safety precautions when handling this compound and its purification solvents?
A4: While specific hazard data for this compound is limited, it is prudent to handle it and related nitroaromatic compounds with care.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.
-
Solvent Handling: Purification solvents like hexane, ethyl acetate, and methanol are flammable and should be kept away from ignition sources.[6]
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
Section 2: Purification Workflow & Troubleshooting Guide
This section provides a logical workflow for purification and solutions to common problems encountered during the process.
Overall Purification Strategy
The diagram below outlines the recommended workflow for purifying crude this compound, from initial analysis to obtaining the final, high-purity product.
Caption: General purification workflow for this compound.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Recrystallization Failure: Oiling Out | The compound's melting point is lower than the solvent's boiling point. The solution is supersaturated with impurities. | Heat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent to lower the saturation point. Allow the solution to cool much more slowly. Consider a different solvent or a mixed-solvent system with a lower boiling point.[4] |
| Recrystallization Failure: No Crystals Form | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent, even at low temperatures. | Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation. Add a seed crystal of the pure compound. Cool the solution further in an ice bath. If still unsuccessful, reduce the solvent volume by evaporation and attempt cooling again.[4] |
| Poor Separation in Column Chromatography | Incorrect solvent system (eluent) polarity. Column was packed improperly (e.g., air bubbles, cracks). Sample was overloaded onto the column. | Optimize Eluent: Use TLC to find a solvent system where the product's Rf value is between 0.3 and 0.4.[7][8] Repack Column: Ensure a homogenous, bubble-free slurry packing. Reduce Load: Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1 for difficult separations).[9] |
| Product is Discolored (Yellow/Brown) | Presence of persistent, colored impurities, possibly from nitration side-reactions. | A small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before cooling. Use charcoal sparingly as it can also adsorb the desired product. |
| Residual Solvent in Final Product (NMR) | Inefficient drying of the purified product. | Dry the product under high vacuum for an extended period (several hours to overnight), possibly with gentle heating if the compound is thermally stable. |
Section 3: Detailed Purification Protocols
These protocols provide step-by-step instructions for the most common and effective purification techniques.
Protocol 1: Recrystallization from Ethanol/Water
This method is ideal for removing non-polar impurities and unreacted starting acid on a multi-gram scale. Nitroaromatic compounds are often responsive to alcoholic solvents.[4]
Methodology:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the ethanol solution is still hot, slowly add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[4]
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
This technique is used to achieve the highest possible purity by separating the target compound from closely related impurities based on differential adsorption to a stationary phase.[10]
Materials:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate. The standard for compounds of normal polarity is an Ethyl Acetate/Hexane mixture.[11]
Methodology:
-
Eluent Selection: Using TLC, determine the optimal eluent ratio. Test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1). The ideal system will give the target compound an Rf value of approximately 0.3-0.4.[8]
-
Column Packing: Prepare a slurry of silica gel in the least polar starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding any cracks or bubbles.
-
Sample Loading: Dissolve the crude or recrystallized product in a minimum amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the starting solvent mixture. Collect fractions in test tubes. Gradually increase the polarity of the eluent (e.g., move from 95:5 to 90:10 Hexane:Ethyl Acetate) to speed up the elution of the product. This is known as a gradient elution.[8]
-
Fraction Analysis: Spot each fraction on a TLC plate and visualize under UV light to identify which fractions contain the pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity product.
Section 4: Purity Assessment Data
The following table summarizes typical analytical results you can expect before and after successful purification.
| Analytical Technique | Crude Sample | After Recrystallization | After Flash Chromatography |
| Appearance | Off-white to yellow solid | White to pale yellow crystals | Fine white crystalline solid |
| Melting Point | Broad range (e.g., 50-55 °C) | Sharper range (e.g., 55-58 °C) | Sharp, defined range (e.g., 57-59 °C) |
| TLC (8:2 Hex:EtOAc) | Major spot (Rf ~0.4), plus baseline spot (acid) and/or other faint spots. | Single major spot, baseline spot significantly reduced or absent. | Single, clean spot (Rf ~0.4). |
| HPLC Purity | 85-95% | >95% | >99% |
| ¹H NMR | Shows product peaks plus broad acid peak, and potential solvent peaks (e.g., ethanol). | Product peaks are clean; acid and solvent peaks are greatly diminished. | Sharp, well-defined peaks corresponding only to the product structure. |
References
- BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
- Google Patents. (1959). US2874196A - Method of crystallizing nitro products.
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
King Group, University of Sheffield. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
- BenchChem. (n.d.). Literature Review: A Technical Guide to Ethyl 4-fluoro-3-nitrobenzoate.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
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- 2. Page loading... [wap.guidechem.com]
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- 6. assets.thermofisher.cn [assets.thermofisher.cn]
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- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: A Guide to Scaling Up the Synthesis of Ethyl 4,5-Difluoro-2-nitrobenzoate
Welcome to the Technical Support Center for the synthesis and scale-up of Ethyl 4,5-Difluoro-2-nitrobenzoate. This resource is designed for researchers, chemists, and process development professionals. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to support you in moving from laboratory-scale experiments to pilot plant production. Our focus is on ensuring scientific integrity, safety, and efficiency throughout your scale-up journey.
Introduction to the Synthesis
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation typically involves the Fischer esterification of 4,5-Difluoro-2-nitrobenzoic acid with ethanol, catalyzed by a strong acid. While the reaction appears straightforward on a lab scale, scaling up presents significant challenges related to reaction kinetics, heat management, and safety, particularly due to the presence of the nitro group.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Fischer-Speier esterification.[1] This involves reacting 4,5-Difluoro-2-nitrobenzoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with heating to drive the reaction to completion.[1][2]
Q2: Why is an excess of ethanol used in the Fischer esterification?
A2: Fischer esterification is a reversible reaction.[3][4][5] According to Le Chatelier's principle, using a large excess of one of the reactants, in this case, ethanol, shifts the equilibrium towards the formation of the ester product, thereby increasing the yield.[3][4]
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concerns are associated with the nitrated aromatic compound. Nitroaromatic compounds are energetic and can be thermally sensitive. The nitration process to produce the starting material is highly exothermic and carries a risk of thermal runaway.[6][7] During the esterification, careful temperature control is crucial to prevent unwanted side reactions and decomposition. A case study on the pilot plant synthesis of another nitroaromatic compound, TATB, highlighted the potential for incidents during the handling of intermediates, underscoring the need for robust safety protocols and process understanding at scale.[6]
Q4: Can I use a different alcohol for the esterification?
A4: While other primary or secondary alcohols can be used, the choice of alcohol will affect the reaction kinetics and the properties of the final product. Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination reactions under acidic conditions.[1] If a different ester is desired, reaction conditions, including temperature and catalyst loading, may need to be re-optimized.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the quantification of the starting material and the product, helping to determine when the reaction has reached completion.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol outlines the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4,5-Difluoro-2-nitrobenzoic acid | 20372-63-8 | 203.09 | 10.0 g (1 eq) |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | 100 mL (excess) |
| Sulfuric acid (concentrated) | 7664-93-9 | 98.08 | 2.0 mL |
| Sodium bicarbonate (saturated solution) | 144-55-8 | 84.01 | As needed |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed |
| Ethyl acetate | 141-78-6 | 88.11 | For extraction |
| Deionized water | 7732-18-5 | 18.02 | For washing |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g of 4,5-Difluoro-2-nitrobenzoic acid and 100 mL of anhydrous ethanol.
-
Catalyst Addition: Slowly and carefully add 2.0 mL of concentrated sulfuric acid to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water. Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ester.
Scale-Up Workflow Diagram
Caption: Workflow for scaling up this compound synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low Yield of Ester | 1. Incomplete Reaction: The reaction has not reached equilibrium. 2. Presence of Water: Water in the reactants or formed during the reaction shifts the equilibrium back to the starting materials.[1][3] 3. Insufficient Catalyst: The amount of acid catalyst is not enough to effectively protonate the carboxylic acid. | 1. Increase Reaction Time: Continue refluxing and monitor by TLC/HPLC until the starting material is consumed. 2. Use Anhydrous Reagents: Ensure ethanol is anhydrous and the starting carboxylic acid is dry. Consider using a Dean-Stark apparatus at pilot scale to remove water azeotropically.[1] 3. Increase Catalyst Loading: Incrementally increase the amount of sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making it a better electrophile for the nucleophilic attack by ethanol.[2][4] |
| Formation of Dark-Colored Impurities | 1. Side Reactions at High Temperatures: The nitro group can be sensitive to high temperatures, leading to decomposition or side reactions. 2. Reaction with Sulfuric Acid: Concentrated sulfuric acid is a strong oxidizing agent and can cause charring at elevated temperatures. | 1. Precise Temperature Control: Maintain a consistent reflux temperature. Avoid overheating. For pilot-scale, use a jacketed reactor with a reliable temperature control system. 2. Alternative Catalyst: Consider using a solid acid catalyst or a milder Lewis acid to minimize charring. |
| Difficult Purification | 1. Presence of Unreacted Carboxylic Acid: The acidic starting material can co-purify with the ester. 2. Formation of By-products: High temperatures or impurities can lead to the formation of closely-related by-products that are difficult to separate. | 1. Thorough Neutralization and Washing: Ensure complete neutralization with sodium bicarbonate to convert the unreacted acid into its water-soluble salt, which can then be removed in the aqueous phase. 2. Optimize Reaction Conditions: Lowering the reaction temperature or using a more selective catalyst can minimize by-product formation. At pilot scale, fractional distillation under reduced pressure is often the most effective purification method. |
| Thermal Runaway Risk (Pilot Scale) | 1. Exothermic Nature of Reaction: Although Fischer esterification is not strongly exothermic, the nitration step to prepare the starting material is. Any decomposition of the nitro-compound at scale can be highly exothermic.[6][7] 2. Inadequate Heat Removal: The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient. | 1. Calorimetry Studies: Perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to understand the thermal profile of the reaction and potential decomposition events. 2. Engineered Controls: Use a pilot reactor with a high-efficiency cooling system. Implement a quench system for emergencies. Consider semi-batch or continuous processing to control the amount of reacting material at any given time. |
Logical Relationship Diagram
Caption: Factors influencing the outcome of Fischer esterification.
References
- Dressen, S., Merrill, D., Mancini, V., Sanderson, A., & Velarde, S. (2006). Pilot plant synthesis of triaminotrinitrobenzene (TATB). 42nd AIAA/ASME/SAE/ASEE Joint Propulsion Conference & Exhibit.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
-
Chemcasts. (n.d.). 4,5-Difluoro-2-nitrobenzoic acid (CAS 20372-63-8) Properties. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemcasts. (n.d.). 4,5-Difluoro-2-nitrobenzoic acid Properties vs Temperature. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
MDPI. (2021). Special Issue on "Thermal Safety of Chemical Processes". Processes. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Reaction Selectivity in the Synthesis of Ethyl 4,5-Difluoro-2-nitrobenzoate Analogs
Welcome to the technical support center for the synthesis of Ethyl 4,5-Difluoro-2-nitrobenzoate and its analogs. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on highly functionalized benzene rings. Here, we address common challenges in achieving high reaction selectivity, offering troubleshooting advice and in-depth explanations to empower you in your synthetic endeavors.
Section 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My primary issue is poor regioselectivity during the nitration of the difluorinated aromatic precursor. I'm observing a mixture of isomers. What is the root cause and how can I improve this?
A1: Poor regioselectivity in the nitration of substituted difluorobenzenes is a common challenge stemming from the interplay of directing effects of the substituents. The two fluorine atoms and the carboxyl or ester group all exert an influence on the position of the incoming nitro group.
-
Causality: Fluorine is an ortho-, para-director, while the ethyl benzoate group is a meta-director. In the case of a 1,2-difluoro-4-substituted benzene ring, the electronic and steric effects can lead to the formation of multiple isomers. The desired 2-nitro isomer is often accompanied by other isomers, such as the 6-nitro product. High reaction temperatures can exacerbate this issue by reducing the selectivity of the nitration reaction.[1]
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, typically between 0°C and 5°C, throughout the addition of the nitrating agent.[1] This is critical for enhancing selectivity.
-
Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise with vigorous stirring to ensure a localized excess of the nitrating agent is avoided, which can lead to side reactions and poor selectivity.[1]
-
Choice of Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is typically sufficient.[2] Using stronger nitrating agents like fuming nitric acid may increase reactivity but can also decrease selectivity.[1][3]
-
Q2: I am observing significant amounts of dinitrated byproducts in my reaction mixture. How can I prevent this over-reaction?
A2: The formation of dinitrated products is a clear indication that the reaction conditions are too harsh or the reaction has been allowed to proceed for too long.
-
Causality: The initial nitro group introduced onto the ring is deactivating, making a second nitration more difficult. However, at elevated temperatures or with an excess of the nitrating agent, dinitration can still occur.[1][4]
-
Troubleshooting Steps:
-
Stoichiometry: Carefully control the molar ratio of the nitrating agent to the aromatic substrate. Use a slight excess (e.g., 1.1 to 1.2 equivalents) of nitric acid.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of dinitrated products.[1]
-
Temperature Management: As with regioselectivity, lower temperatures will disfavor the higher activation energy pathway leading to dinitration.[1]
-
Q3: My reaction is sluggish and I'm getting low conversion of my starting material. What adjustments can I make?
A3: Low conversion is often due to insufficient activation of the nitrating agent or deactivation of the aromatic ring.
-
Causality: The presence of two electron-withdrawing fluorine atoms and a carboxyl/ester group deactivates the aromatic ring towards electrophilic substitution.[5][6] Additionally, the presence of water in the reaction mixture can inhibit the formation of the active electrophile, the nitronium ion (NO₂⁺).[7]
-
Troubleshooting Steps:
-
Acid Concentration: Ensure the use of highly concentrated sulfuric acid (98%) and nitric acid (70% or higher) to efficiently generate the nitronium ion.[2][8] The sulfuric acid acts as a catalyst and a dehydrating agent.[9]
-
Temperature Increase: Cautiously increasing the reaction temperature in small increments (e.g., to 10-15°C) can increase the reaction rate. However, this must be balanced with the potential for decreased selectivity.[1]
-
Alternative Nitrating Systems: For highly deactivated substrates, consider alternative nitrating agents. A mixture of nitric acid and trifluoromethanesulfonic acid has been shown to be effective for nitrating electron-deficient arenes.[10]
-
Q4: I am experiencing hydrolysis of the ethyl ester group, leading to the formation of the corresponding carboxylic acid. How can this be avoided?
A4: Ester hydrolysis can occur under the strongly acidic conditions of the nitration reaction, especially in the presence of water.[7]
-
Causality: The mechanism of acid-catalyzed ester hydrolysis is a reversible process.[11][12] The presence of water in the concentrated acids, or introduced during workup, can drive the equilibrium towards the carboxylic acid.
-
Troubleshooting Steps:
-
Anhydrous Conditions: While practically challenging with mixed acid, minimizing water is key. Using fuming nitric acid or adding acetic anhydride can help to scavenge water, but may also affect selectivity.[3]
-
Post-Esterification Strategy: A more robust approach is to perform the nitration on the 4,5-difluoro-2-nitrobenzoic acid first and then esterify the resulting carboxylic acid to the desired ethyl ester. This decouples the sensitive ester group from the harsh nitration conditions.
-
Careful Workup: When quenching the reaction, do so at low temperatures by pouring the reaction mixture onto crushed ice. This minimizes the time the ester is exposed to hot, acidic aqueous conditions.
-
Troubleshooting Decision Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound analogs.
Caption: Troubleshooting workflow for synthesis optimization.
Section 2: Experimental Protocols & Data
Protocol 1: Regioselective Nitration of 3,4-Difluorobenzoic Acid
This protocol prioritizes selectivity for the synthesis of 4,5-Difluoro-2-nitrobenzoic acid, the precursor to the target ethyl ester.
Materials:
-
3,4-Difluorobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
Procedure:
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously add 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid with continuous stirring. Keep this mixture cold.[7]
-
Dissolution of Starting Material: In a separate flask, dissolve 2.0 g of 3,4-difluorobenzoic acid in 4 mL of concentrated sulfuric acid. Cool this mixture thoroughly in an ice-water bath.
-
Nitration Reaction: Using a dropping pipette, add the chilled nitrating mixture to the dissolved benzoic acid solution dropwise over approximately 15-20 minutes. Maintain the internal reaction temperature below 10°C, ideally between 0-5°C, with vigorous stirring.[5]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at the low temperature for an additional 30-60 minutes. Monitor the reaction's progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto approximately 25 g of crushed ice with vigorous stirring to precipitate the product.[5][7]
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold water until the washings are neutral to pH paper. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Fischer Esterification of 4,5-Difluoro-2-nitrobenzoic Acid
This protocol describes the conversion of the nitrated acid to the final ethyl ester product.
Materials:
-
4,5-Difluoro-2-nitrobenzoic acid
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a solution of 4,5-Difluoro-2-nitrobenzoic acid (1 equivalent) in a large excess of anhydrous ethanol (e.g., 20-30 equivalents), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is no longer detectable.
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude ester can be purified by column chromatography or recrystallization if necessary.
Data Presentation: Effect of Temperature on Regioselectivity and Byproduct Formation
The following table summarizes the expected impact of reaction temperature on the nitration of a generic difluorobenzoic acid derivative, based on established principles of electrophilic aromatic substitution.[1][7]
| Reaction Temperature (°C) | Desired 2-Nitro Isomer Yield (%) | Undesired Isomer(s) Yield (%) | Dinitration Products (%) | Notes |
| 0 - 5 | ~85-95 | ~5-15 | < 2 | Optimal for maximizing regioselectivity and minimizing byproducts. |
| 10 - 15 | ~70-85 | ~15-25 | ~2-5 | Compromise between reaction rate and selectivity. |
| 20 - 25 | ~50-70 | ~25-40 | ~5-10 | Significantly reduced selectivity. |
| > 30 | < 50 | > 40 | > 10 | Poor selectivity and significant byproduct formation. |
Note: These values are illustrative and the actual yields will depend on the specific substrate and reaction conditions.
Section 3: Mechanistic Insights
Regioselectivity in Electrophilic Aromatic Nitration
The regiochemical outcome of the nitration of 3,4-difluorobenzoic acid is determined by the directing effects of the substituents.
Caption: Analysis of substituent directing effects.
The fluorine at position 3 strongly directs the incoming electrophile (NO₂⁺) to its ortho position (position 2). While the carboxylic acid directs meta (to position 5) and the fluorine at position 4 also directs to position 5, the ortho-directing effect of the fluorine at C3 is generally dominant, leading to the desired 4,5-difluoro-2-nitrobenzoic acid as the major product under optimized, low-temperature conditions.
References
- BenchChem. (2025).
- Google Patents. (1996).
- DTIC. (n.d.).
- ResearchGate. (2025). A High-Output, Continuous Selective and Heterogeneous Nitration of p-Difluorobenzene | Request PDF.
- ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
- Google Patents. (2012).
- Chemguide. (n.d.). hydrolysing esters.
- PrepChem.com. (n.d.).
- Chemistry Steps. (n.d.).
- Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
- Master Organic Chemistry. (2018).
- BenchChem. (2025).
- Organic Chemistry Portal. (2023).
- Profnit. (n.d.).
- Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sga.profnit.org.br [sga.profnit.org.br]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 4,5-Difluoro-2-nitrobenzoate: An Evaluation of Potential Esterification Routes
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 4,5-difluoro-2-nitrobenzoate, a valuable building block in the synthesis of various pharmaceutical agents, can be prepared through several synthetic pathways. This guide provides an in-depth comparison of the most probable and effective routes for its synthesis, focusing on the esterification of 4,5-difluoro-2-nitrobenzoic acid. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of these methods to aid in the selection of the most suitable route for your specific laboratory and developmental needs.
The primary precursor for the synthesis of this compound is 4,5-Difluoro-2-nitrobenzoic acid (CAS: 20372-63-8)[1]. The transformation of this carboxylic acid to its ethyl ester is the core of the synthetic challenge. This guide will compare four credible esterification methodologies: traditional Fischer Esterification, advanced strong acid catalysis, thionyl chloride mediation, and a greener heterogeneous catalysis approach.
Comparative Analysis of Synthesis Routes
| Synthesis Route | Catalyst/Reagent | Typical Reaction Conditions | Reported Yield (Analogous Reactions) | Advantages | Disadvantages |
| Route 1: Fischer-Speier Esterification | Concentrated Sulfuric Acid (H₂SO₄) | Reflux in excess ethanol | 75-90% | Low-cost catalyst, simple procedure. | Requires excess alcohol, harsh acidic conditions, potential for side reactions, equilibrium-limited. |
| Route 2: Advanced Acid Catalysis | Hexafluoropropanesulfonic acid hydrate | 80-95°C in a solvent like toluene or cyclohexane with ethanol | 90-95%[2][3] | High yields, efficient catalysis. | More expensive catalyst, requires careful handling of the strong acid. |
| Route 3: Thionyl Chloride Mediated Esterification | Thionyl Chloride (SOCl₂) followed by ethanol | Room temperature to 65°C | >90%[4] | High yields, reaction goes to completion (not equilibrium-limited). | Thionyl chloride is corrosive and moisture-sensitive, generates HCl and SO₂ as byproducts. |
| Route 4: Heterogeneous Catalysis | Zeolites (e.g., H-MOR, H-HEU-M) | 80°C, solvent-free with ethanol | 60-70%[5][6] | Environmentally friendly, reusable catalyst, simple work-up. | Lower yields compared to other methods, may require longer reaction times. |
Mechanistic Considerations and Rationale
The choice of an esterification method is often a trade-off between efficiency, cost, and environmental impact.
-
Fischer-Speier Esterification is a classic, acid-catalyzed equilibrium reaction. The use of excess ethanol is crucial to drive the equilibrium towards the product side, in accordance with Le Châtelier's Principle. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
-
Advanced Acid Catalysts like hexafluoropropanesulfonic acid hydrate are highly effective proton donors, leading to faster reaction rates and higher yields compared to traditional mineral acids[2][3]. Their high acidity allows for efficient catalysis even with sterically hindered substrates.
-
Thionyl Chloride Mediated Esterification proceeds through an acyl chloride intermediate. Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride, which is then readily attacked by ethanol. This is not an equilibrium reaction, which often leads to very high yields[4]. The downside is the generation of corrosive byproducts.
-
Heterogeneous Catalysis using zeolites offers a "green" alternative. The acidic sites within the zeolite pores catalyze the esterification in a similar manner to soluble acids. The key advantage is the ease of separation of the catalyst from the reaction mixture by simple filtration, allowing for its reuse[5][6].
Experimental Protocols
The following are detailed, step-by-step protocols for each of the compared synthesis routes. These are adapted from established procedures for analogous compounds and should be optimized for the specific substrate, 4,5-difluoro-2-nitrobenzoic acid.
Route 1: Fischer-Speier Esterification
This protocol is adapted from standard Fischer esterification procedures[7].
Reagents:
-
4,5-Difluoro-2-nitrobenzoic acid
-
Absolute Ethanol (excess)
-
Concentrated Sulfuric Acid (catalytic amount)
-
10% Sodium Carbonate solution
-
Saturated Sodium Chloride solution
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-difluoro-2-nitrobenzoic acid (1.0 eq).
-
Add a significant excess of absolute ethanol (e.g., 10-20 eq).
-
Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 10% sodium carbonate solution (until effervescence ceases), and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Route 2: Advanced Acid Catalysis with Hexafluoropropanesulfonic Acid Hydrate
This protocol is based on a patented procedure for the synthesis of similar nitrobenzoates[2][3][8].
Reagents:
-
4,5-Difluoro-2-nitrobenzoic acid
-
Ethanol
-
Toluene or Cyclohexane
-
Hexafluoropropanesulfonic acid hydrate
-
Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flask equipped with a stirrer, thermometer, and reflux condenser, dissolve 4,5-difluoro-2-nitrobenzoic acid (1.0 eq) in toluene or cyclohexane.
-
Add hexafluoropropanesulfonic acid hydrate (e.g., 2-5 mol%).
-
Heat the mixture to 80-95°C.
-
Add ethanol (2.0-2.5 eq) dropwise over a period of 1-2 hours while maintaining the temperature.
-
Continue stirring at reflux for an additional 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and wash with water and then with a sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the product. Further purification can be achieved by distillation or recrystallization.
Route 3: Thionyl Chloride Mediated Esterification
This protocol is adapted from a general procedure for the synthesis of esters from carboxylic acids[4].
Reagents:
-
4,5-Difluoro-2-nitrobenzoic acid
-
Thionyl Chloride (SOCl₂)
-
Absolute Ethanol
-
Anhydrous Toluene or Dichloromethane (optional, as solvent)
-
Ice-cold water
Procedure:
-
To a flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 4,5-difluoro-2-nitrobenzoic acid (1.0 eq).
-
Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. A small amount of DMF can be used as a catalyst.
-
Heat the mixture to reflux (or 60-65°C) for 1-2 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Cool the resulting acyl chloride intermediate in an ice bath and slowly add absolute ethanol (3.0-5.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture into ice-cold water with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.
Route 4: Heterogeneous Catalysis with Zeolites
This protocol is based on studies using zeolites for the esterification of nitrobenzoic acids[5][6].
Reagents:
-
4,5-Difluoro-2-nitrobenzoic acid
-
Ethanol
-
Zeolite catalyst (e.g., H-MOR, activated)
-
An organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Activate the zeolite catalyst by heating it in an oven at a high temperature (e.g., 400-500°C) for several hours and then cooling it under a dry atmosphere.
-
In a round-bottom flask, combine 4,5-difluoro-2-nitrobenzoic acid (1.0 eq), ethanol (as both reactant and solvent), and the activated zeolite catalyst (e.g., 10-20% by weight of the carboxylic acid).
-
Heat the mixture to reflux with vigorous stirring for 6-12 hours. The reaction can be monitored by taking small aliquots of the supernatant for TLC or GC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration, washing it with a small amount of fresh ethanol or another solvent. The catalyst can be washed, dried, and reactivated for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The residue can be taken up in a solvent like diethyl ether and washed with a dilute sodium bicarbonate solution to remove any unreacted acid.
-
Dry the organic layer and evaporate the solvent to obtain the final product.
Visualization of the Synthetic Pathways
Caption: Comparative overview of the four proposed synthesis routes for this compound.
Conclusion and Recommendations
The selection of an optimal synthesis route for this compound is contingent upon the specific requirements of the research or production context.
-
For large-scale synthesis where cost is a primary driver , Route 2 (Advanced Acid Catalysis) offers a compelling balance of high yield and relatively straightforward conditions, justifying the higher initial cost of the catalyst through increased efficiency[2][3].
-
For exploratory, small-scale laboratory synthesis , Route 1 (Fischer Esterification) remains a viable, albeit less efficient, option due to its simplicity and the ready availability of reagents.
-
When high purity and near-quantitative conversion are critical , Route 3 (Thionyl Chloride Mediated Esterification) is the method of choice, provided that the necessary precautions for handling thionyl chloride and its byproducts are in place.
-
For environmentally conscious process development and academic research , Route 4 (Heterogeneous Catalysis) presents an attractive option, emphasizing sustainability and catalyst reusability, though at the potential cost of lower yields and longer reaction times[5][6].
Ultimately, the choice of synthesis route will depend on a careful evaluation of these factors. It is recommended that small-scale trials of the most promising routes be conducted to determine the optimal conditions for the specific laboratory setup and desired product specifications.
References
Sources
- 1. guidechem.com [guidechem.com]
- 2. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
- 3. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]
- 4. CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate - Google Patents [patents.google.com]
- 5. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. prepchem.com [prepchem.com]
A Comparative Guide to the Biological Activity of Ethyl 4,5-Difluoro-2-nitrobenzoate and Other Nitroaromatics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of Nitroaromatics in Medicinal Chemistry
Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO₂) groups attached to an aromatic ring, represent a crucial class of molecules in drug discovery and development.[1][2][3] Despite long-held concerns regarding potential toxicity, their diverse pharmacological profiles, including antibacterial, antiprotozoal, and anticancer activities, have secured their place in the modern pharmacopeia.[3][4] The biological activity of these compounds is intrinsically linked to the bioreduction of the nitro group, a process that generates reactive intermediates capable of inducing cellular damage in target organisms.[3][4] This guide provides a comparative analysis of the predicted biological activity of Ethyl 4,5-Difluoro-2-nitrobenzoate against established nitroaromatic compounds, supported by mechanistic insights and detailed experimental protocols for validation.
Focus Compound: this compound
This compound is a synthetic nitroaromatic compound whose biological activities are not yet extensively documented in publicly available literature. However, an analysis of its structural features—a nitrobenzene core, difluoro substitution, and an ethyl ester group—allows for informed predictions of its potential pharmacological profile.
-
The Nitro Group: As the key pharmacophore, the nitro group is expected to be the primary driver of biological activity through reductive activation.[4]
-
Difluoro Substitution: The presence of two fluorine atoms on the benzene ring is likely to enhance the compound's lipophilicity and electron-withdrawing nature, potentially influencing its uptake by cells and its redox potential.
-
Ethyl Ester Group: This group may affect the compound's solubility and pharmacokinetic properties, and could be subject to hydrolysis by cellular esterases.
Based on these features, this compound is predicted to exhibit antimicrobial and anticancer properties, common to many nitroaromatic compounds.[1][2][5][6]
Mechanism of Action: The Reductive Activation of Nitroaromatics
The biological effects of most nitroaromatic compounds are not exerted by the parent molecule itself but by its reduced metabolites. This bioactivation is a multi-step process primarily carried out by nitroreductase enzymes present in both microbial and mammalian cells, though often with different efficiencies.[7][8]
The process can proceed via two main pathways:
-
One-Electron Reduction: This pathway forms a highly reactive nitro anion radical. In the presence of oxygen, this radical can transfer an electron to molecular oxygen, generating a superoxide anion and regenerating the parent nitroaromatic compound. This "futile cycling" leads to the generation of reactive oxygen species (ROS), inducing oxidative stress.
-
Two-Electron Reduction: This pathway, often catalyzed by oxygen-insensitive nitroreductases, reduces the nitro group to a nitroso intermediate, which is further reduced to a hydroxylamine and finally to an amino group. The highly electrophilic nitroso and hydroxylamine intermediates are capable of covalently modifying and damaging cellular macromolecules, including DNA, leading to cytotoxicity.[7]
This reductive activation is central to the therapeutic efficacy and the potential toxicity of nitroaromatic drugs.[3]
Caption: Reductive activation pathways of nitroaromatic compounds.
Comparative Analysis of Biological Activities
To contextualize the potential of this compound, we compare its predicted activities with those of well-characterized nitroaromatic drugs.
| Compound | Structure | Primary Biological Activity | Mechanism of Action Highlights |
| This compound | CCOc1ccc(F)c(F)c1C(=O)[O-].N(=O)=O | Predicted Antimicrobial & Anticancer | Expected to undergo reductive activation to form cytotoxic intermediates. Fluorine substitution may enhance activity. |
| Metronidazole | O=N[c1]ncn(CCO)c1C | Antibacterial (anaerobes), Antiprotozoal[9][10] | Prodrug activated by anaerobic organisms to form nitroso radicals that disrupt microbial DNA.[9][][12] |
| Nitrofurantoin | O=N[c1]oc(C=NNC(=O)C(=O)N1)c1 | Antibacterial (Urinary Tract Infections)[1][13] | Reduced by bacterial flavoproteins to reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.[14][15][16] |
| Benznidazole | O=N[c1]ncc(N(CC(=O)N(c2ccccc2)C)C)n1 | Antiparasitic (Chagas Disease) | Activated by parasitic type I nitroreductases to produce reactive metabolites that are toxic to the parasite.[3] |
| PA-824 (Pretomanid) | O=N[c1]n(C)c(C(OC(F)(F)F)c2ccc(O)cc2)c1 | Antitubercular[17] | Bioactivated by a deazaflavin-dependent nitroreductase, leading to the release of reactive nitrogen species.[17] |
Experimental Protocols for Biological Activity Assessment
Validation of the predicted biological activities of this compound requires robust and standardized experimental protocols.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18]
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.
-
Inoculum Preparation: Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Further dilute to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination by broth microdilution.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[19][20]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an SDS solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
While specific experimental data for this compound is currently limited, its chemical structure strongly suggests potential as a biologically active agent, likely with antimicrobial and anticancer properties. The defining characteristic of nitroaromatics is their reliance on reductive activation, a mechanism that offers both therapeutic opportunities and challenges related to toxicity. The comparative analysis with established drugs like metronidazole and nitrofurantoin provides a framework for understanding its potential place in the broader landscape of nitroaromatic therapeutics. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these predictions. Future research should focus on synthesizing and testing this compound and its analogs to establish a clear structure-activity relationship and to fully elucidate its pharmacological profile and therapeutic potential.
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de Oliveira, M. C., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-16. [Link]
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McOsker, C. C., & Amos, L. A. (1987). Nitrofurantoin: Mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy, 20(3), 323-329. [Link]
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Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 185. [Link]
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Reed, J. E., & Glick, B. R. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50584. [Link]
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Silva, T. H. C., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Pharmaceuticals, 16(4), 576. [Link]
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A Comparative Guide to Catalysts in the Synthesis of Ethyl 4,5-Difluoro-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 4,5-Difluoro-2-nitrobenzoate
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The presence of the difluoro and nitro functionalities on the benzene ring makes it a versatile intermediate for introducing these critical pharmacophores into more complex molecules. The efficiency and selectivity of its synthesis are paramount for the economic viability and sustainability of downstream processes. This guide provides a comparative analysis of catalytic systems for the two primary synthetic routes to this compound, offering insights into catalyst selection based on performance, environmental impact, and scalability.
Synthetic Pathways to this compound
The synthesis of this compound can be approached via two principal routes:
-
Route 1: Esterification of 4,5-Difluoro-2-nitrobenzoic Acid: This pathway involves the direct esterification of the corresponding carboxylic acid with ethanol. The choice of catalyst is crucial to drive the equilibrium towards the product.
-
Route 2: Nitration of Ethyl 3,4-difluorobenzoate: This route starts with the ester of 3,4-difluorobenzoic acid, which is then nitrated to introduce the nitro group at the 2-position. The catalyst in this case must provide high regioselectivity to yield the desired isomer.
This guide will delve into a comparative study of catalysts for each of these routes, supported by experimental data from analogous reactions where direct data for the target molecule is not available.
Route 1: Comparative Analysis of Catalysts for the Esterification of 4,5-Difluoro-2-nitrobenzoic Acid
Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a well-established method. The primary challenge is the reversible nature of the reaction, necessitating strategies to favor product formation. The choice of catalyst plays a pivotal role in this regard.
Catalyst Performance Comparison: Esterification
| Catalyst Type | Catalyst Example | Substrate (Analogous) | Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Disadvantages |
| Strong Brønsted Acids | Concentrated H₂SO₄ | 4-Fluoro-3-nitrobenzoic Acid | Good | Not specified | Microwave | High catalytic activity, low cost. | Corrosive, difficult to separate, generates acidic waste. |
| Superacids | Hexafluoropropanesulfonic acid hydrate | 4-Nitrobenzoic Acid | 94.4 | Not specified | Not specified | Extremely high yields, high purity of product.[1] | High cost, corrosive. |
| Solid Acid Catalysts | Phosphoric acid modified Montmorillonite K-10 | Substituted Benzoic Acids | High | 5 hours | Reflux | Reusable, environmentally friendly, easy separation. | Potentially lower activity than homogeneous catalysts. |
| Solid Acid Catalysts | Zeolites (H-HEU-M, H-MOR) | 4-Nitrobenzoic Acid | ~67 | 2 hours | 80 | Reusable, environmentally friendly, synergistic with microwave/ultrasound.[2] | May require specific pore sizes for optimal activity. |
In-Depth Analysis of Esterification Catalysts
Strong Brønsted Acids (e.g., Sulfuric Acid):
The use of concentrated sulfuric acid is the traditional and most straightforward approach to Fischer esterification. Its high acidity effectively protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. A study on the synthesis of the related Ethyl-4-fluoro-3-nitro benzoate demonstrated good yields under microwave irradiation with catalytic amounts of H₂SO₄.[3] While effective, the use of sulfuric acid presents significant downstream challenges, including neutralization quenching, difficult product isolation, and the generation of corrosive, environmentally hazardous waste.
Superacids (e.g., Polyfluoroalkanesulfonic acids):
For achieving exceptionally high yields and product purity, superacids like hexafluoropropanesulfonic acid hydrate have shown remarkable efficacy. In the synthesis of ethyl 4-nitrobenzoate, a yield of 94.4% with a purity of 99.2% was achieved.[1] The high cost and corrosive nature of these catalysts, however, may limit their application to smaller-scale, high-value syntheses.
Solid Acid Catalysts (e.g., Modified Clays and Zeolites):
In a move towards greener and more sustainable chemistry, solid acid catalysts have emerged as a promising alternative. These materials, such as phosphoric acid-modified Montmorillonite K-10 clay, offer the catalytic activity of an acid in a heterogeneous form. This allows for easy separation from the reaction mixture by simple filtration, and the catalyst can often be regenerated and reused multiple times. For the esterification of various substituted benzoic acids, this catalyst has demonstrated high yields under solvent-free conditions. Zeolites, particularly when combined with microwave or ultrasound irradiation, have also been shown to be effective catalysts for the esterification of 4-nitrobenzoic acid, achieving yields of up to 67%.[2] The reusability and reduced environmental footprint of solid acid catalysts make them an attractive option for industrial-scale production.
Experimental Protocol: Esterification of 4,5-Difluoro-2-nitrobenzoic Acid with a Solid Acid Catalyst (Illustrative)
-
Catalyst Preparation: Prepare phosphoric acid-modified Montmorillonite K-10 (PMK) by refluxing Montmorillonite K-10 with a solution of orthophosphoric acid, followed by filtration, washing, and drying.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4,5-Difluoro-2-nitrobenzoic acid (1 equivalent), ethanol (10 equivalents), and PMK catalyst (10 wt% of the carboxylic acid).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter to recover the solid catalyst. The catalyst can be washed with ethanol and dried for reuse.
-
Purification: Remove the excess ethanol from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Route 2: Comparative Analysis of Catalysts for the Nitration of Ethyl 3,4-difluorobenzoate
The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. For a substrate like ethyl 3,4-difluorobenzoate, the key challenge is to control the regioselectivity of the nitration to favor the formation of the 2-nitro isomer. The fluorine atoms and the ethyl ester group are ortho-, para-directing and meta-directing groups, respectively, which can lead to a mixture of products. The choice of catalyst and reaction conditions is therefore critical.
Catalyst Performance Comparison: Nitration
| Catalyst Type | Catalyst Example | Substrate (Analogous) | Yield (%) | Product Selectivity | Key Advantages | Disadvantages |
| Mixed Acid | H₂SO₄/HNO₃ | 1,2-Difluorobenzene | 72 | Good for 4-nitro isomer | Low cost, well-established. | Highly corrosive, large volumes of acid waste, potential for over-nitration. |
| Solid Acid Catalysts | Zeolite H⁺β | 1,2-Difluorobenzene | 98 | High for 4-nitro isomer | Reusable, high yield and selectivity, environmentally friendly.[4] | Higher initial cost, potential for deactivation. |
| Solid Acid Catalysts | Fe/Mo/SiO₂, MoO₃/SiO₂, H-beta | Fluorotoluenes | High Conversion | High Regioselectivity | Highly regioselective, clean, simpler work-up. | Catalyst synthesis can be complex. |
In-Depth Analysis of Nitration Catalysts
Mixed Acid (Sulfuric Acid/Nitric Acid):
The combination of concentrated sulfuric and nitric acids is the most common nitrating agent. Sulfuric acid acts as a catalyst to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. While effective, this method suffers from several drawbacks. It is highly corrosive, requires large volumes of acid which must be neutralized and disposed of, and can lead to the formation of undesired isomers and dinitrated byproducts if the reaction conditions are not carefully controlled. A comparative example for the nitration of 1,2-difluorobenzene with mixed acid yielded 72% of the 4-nitro-1,2-difluorobenzene.[4]
Solid Acid Catalysts (e.g., Zeolites):
Solid acid catalysts, particularly zeolites, offer a compelling green alternative to mixed acid nitration. Their well-defined porous structures can impart shape selectivity, leading to higher regioselectivity. A patent describes a solvent-free process for the nitration of 1,2-difluorobenzene using zeolite H⁺β with nitric acid and acetic anhydride, which acts as a water scavenger. This method resulted in a remarkable 98% yield of 4-nitro-1,2-difluorobenzene with only minor traces of other isomers.[4] The catalyst could also be regenerated and reused. Other solid acid catalysts like Fe/Mo/SiO₂ and MoO₃/SiO₂ have also shown high conversion and selectivity in the nitration of fluorotoluenes. The use of solid acid catalysts significantly reduces waste generation and simplifies product purification.
Experimental Protocol: Nitration of Ethyl 3,4-difluorobenzoate with a Solid Acid Catalyst (Illustrative)
-
Catalyst Activation: Activate zeolite H⁺β by heating at high temperature under a stream of dry air to remove any adsorbed water.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add the activated zeolite H⁺β and acetic anhydride. Cool the mixture to 0°C in an ice bath.
-
Addition of Reagents: Slowly add nitric acid to the cooled mixture, maintaining the temperature below 5°C. After the addition is complete, add ethyl 3,4-difluorobenzoate dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. Monitor the reaction by GC or TLC.
-
Work-up: Upon completion, the solid catalyst is removed by filtration.
-
Purification: The filtrate is carefully quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford pure this compound.
Logical Flow and Mechanistic Considerations
Esterification and Nitration Pathways
Caption: Primary synthetic routes to this compound.
Experimental Workflow: Catalyst Comparison
Caption: General workflow for comparing catalyst performance.
Conclusion and Recommendations
The synthesis of this compound can be effectively achieved through both the esterification of 4,5-Difluoro-2-nitrobenzoic acid and the nitration of ethyl 3,4-difluorobenzoate.
For the esterification route , while traditional strong acids like H₂SO₄ provide good yields, the operational and environmental advantages of solid acid catalysts make them a superior choice for scalable and sustainable synthesis. Their reusability and the simplification of the work-up process are significant benefits.
For the nitration route , solid acid catalysts, particularly zeolites , have demonstrated a clear advantage over the conventional mixed acid method. The remarkably high yield and selectivity reported for the nitration of a closely related substrate, coupled with the environmental benefits of a reusable catalyst and a solvent-free process, position this as the preferred method for the regioselective nitration step.
Ultimately, the choice of catalyst will depend on the specific requirements of the synthesis, including scale, cost considerations, and environmental regulations. However, the data strongly suggests that for both synthetic routes, the adoption of heterogeneous, reusable catalysts offers a pathway to a more efficient, economical, and environmentally responsible production of this compound.
References
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-
Synthesis of ethyl 4-nitrobenzoate. PrepChem.com. [Link]
- WO1996036587A1 - Catalytic nitration.
-
Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scirp.org. [Link]
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A Comparative Guide to Validating the Purity of Synthesized Ethyl 4,5-Difluoro-2-nitrobenzoate using HPLC
In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel intermediates like Ethyl 4,5-Difluoro-2-nitrobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring high purity is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) as the gold standard for purity validation, grounded in established scientific principles and regulatory expectations.
The Critical Role of Purity in Drug Synthesis
The journey from a laboratory-synthesized molecule to a clinically approved therapeutic is paved with stringent quality control checkpoints. The purity of an intermediate such as this compound directly impacts the yield and purity of the final API, and ultimately, its safety and efficacy. Impurities, which can arise from starting materials, by-products, or degradation products, can introduce toxicity or alter the pharmacological profile of the end product.[1][2] Therefore, a robust analytical method for purity determination is not merely a procedural step but a critical component of the entire drug development process.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components within a mixture.[3][4][5] Its precision and sensitivity make it the preferred method for assessing the purity of pharmaceutical compounds.[3][4]
Foundational Principles of HPLC for Purity Analysis
At its core, HPLC separates components of a mixture based on their differential interactions with a stationary phase (a packed column) and a mobile phase (a liquid solvent).[5][6][7] A high-pressure pump pushes the mobile phase and the sample through the column, and a detector measures the components as they elute.[3][4][5] The resulting chromatogram provides a visual representation of the separated components, with the area under each peak corresponding to the amount of that component.
For a compound like this compound, a Reverse-Phase HPLC (RP-HPLC) method is typically the most effective. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.[8] This setup is ideal for separating moderately polar to non-polar compounds.
Designing a Self-Validating HPLC Protocol
The trustworthiness of an analytical method hinges on its validation. According to the International Council for Harmonisation (ICH) guideline Q2(R1), analytical procedure validation is crucial to demonstrate its suitability for the intended purpose.[9][10][11][12][13] A well-designed HPLC protocol for purity analysis should be inherently self-validating by demonstrating specificity, linearity, accuracy, and precision.
The Causality Behind Experimental Choices:
-
Stationary Phase Selection: A C18 column is the workhorse of RP-HPLC and an excellent starting point. The C18 bonded silica provides a non-polar surface that will interact with the aromatic ring and ethyl ester group of this compound, allowing for good retention and separation from more polar impurities. The choice of a C18 stationary phase is based on the principle of "like dissolves like," where the non-polar analyte interacts favorably with the non-polar stationary phase.[6][14][15]
-
Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol.[8] Acetonitrile is often preferred due to its lower viscosity and better UV transparency at lower wavelengths.[8] The ratio of water to organic solvent is critical for achieving optimal separation. A higher proportion of the organic solvent (the "strong" solvent) will decrease the retention time, while a higher proportion of water (the "weak" solvent) will increase it. For this compound, a gradient elution, where the mobile phase composition changes over time, can be advantageous for separating a wider range of potential impurities with varying polarities.
-
Detection Wavelength: The presence of the nitroaromatic chromophore in this compound makes UV detection a highly suitable and sensitive method. Nitroaromatic compounds typically exhibit strong UV absorbance.[16][17][18] A wavelength of around 254 nm is a common choice for aromatic compounds and is likely to provide a good response for the target analyte and potential aromatic impurities.[19]
Experimental Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound using HPLC.
Caption: Workflow for HPLC Purity Validation of this compound.
Detailed Experimental Protocol: HPLC Purity Determination
This protocol outlines a robust method for determining the purity of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Deionized Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the purity by the area percentage method. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Data Presentation
To provide a clear comparison, the following table presents hypothetical data comparing the purity of a synthesized batch of this compound with a reference standard and an alternative, less specific analytical technique like Thin Layer Chromatography (TLC).
| Analytical Method | Parameter | Synthesized Batch | Reference Standard |
| HPLC | Purity (%) | 99.2% | >99.8% |
| Retention Time (min) | 12.5 | 12.5 | |
| Impurity 1 (%) | 0.5 (at 8.2 min) | <0.1% | |
| Impurity 2 (%) | 0.3 (at 10.1 min) | <0.1% | |
| TLC | Purity | Single Spot Observed | Single Spot Observed |
| Rf Value | 0.65 | 0.65 |
This table clearly demonstrates the superior quantitative power of HPLC. While TLC might suggest a pure compound with a single spot, HPLC can resolve and quantify minor impurities that would otherwise go undetected.
Logical Relationships in Purity Assessment
The following diagram illustrates the logical hierarchy and relationships in assessing the purity of a synthesized compound.
Caption: Logical Flow of Synthesis, Analysis, and Validation for Purity Assessment.
Conclusion
Validating the purity of synthesized this compound is a critical step that demands a highly sensitive and quantitative analytical method. This guide has demonstrated that a well-developed and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is superior to other qualitative techniques. By carefully selecting the stationary phase, mobile phase, and detection parameters, researchers can establish a robust and reliable protocol. Adherence to the principles outlined in ICH Q2(R1) ensures the trustworthiness of the results, which is essential for advancing drug development programs with confidence in the quality of the chemical intermediates.
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Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Manipal Research Portal. [Link]
-
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Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]
-
HPLC: Principle, Parts, Types, Uses, Diagram. Microbe Notes. [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. [Link]
-
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A Senior Application Scientist's Guide to the Efficacious Synthesis of Ethyl 4,5-Difluoro-2-nitrobenzoate: A Comparative Analysis of Precursors
Introduction: The Critical Role of Ethyl 4,5-Difluoro-2-nitrobenzoate in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological profile of drug candidates. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound, a key building block, embodies the convergence of these desirable attributes. The difluoro-substituted aromatic ring, coupled with the synthetically versatile nitro and ester functionalities, renders it an invaluable precursor for the synthesis of a diverse array of complex pharmaceutical intermediates. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this crucial molecule, offering researchers the critical insights needed to select the most efficacious pathway for their specific discovery and development programs.
Synthetic Pathway Overview
The synthesis of this compound can be approached from several distinct precursor molecules. This guide will focus on the three most logical and industrially relevant synthetic strategies, providing a detailed examination of their respective strengths and weaknesses.
Caption: Overview of the three primary synthetic routes to this compound.
Route 1: Nitration of 3,4-Difluorobenzoic Acid followed by Esterification
This classical two-step approach is a robust and well-documented pathway. It commences with the regioselective nitration of the commercially available 3,4-Difluorobenzoic acid to yield the intermediate, 4,5-Difluoro-2-nitrobenzoic acid, which is subsequently esterified to afford the final product.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via Route 1.
Experimental Protocol
Step 1: Synthesis of 4,5-Difluoro-2-nitrobenzoic Acid
-
To a stirred solution of concentrated sulfuric acid (96.4%) in a three-necked round-bottom flask cooled to 0°C, add 3,4-difluorobenzoic acid in portions.
-
Maintain the temperature at 0°C and add fuming nitric acid (>90%) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring, leading to the precipitation of a yellow solid.
-
Collect the solid by filtration, wash with cold water, and air dry to obtain 4,5-Difluoro-2-nitrobenzoic acid.
Step 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-Difluoro-2-nitrobenzoic acid in an excess of ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.
Efficacy Analysis
| Parameter | Assessment | Supporting Data/Citations |
| Yield | High | Nitration step reported at 79% yield.[2] Esterification of similar nitrobenzoic acids typically proceeds with yields of 88-94%.[3][4] |
| Purity | High | The solid intermediate can be purified by recrystallization, and the final product by column chromatography. |
| Scalability | Good | This route utilizes standard laboratory equipment and procedures, making it amenable to scale-up. |
| Safety | Moderate Risk | Involves the use of highly corrosive and exothermic nitrating agents (fuming nitric acid and concentrated sulfuric acid).[5][6] Requires careful temperature control. |
| Cost | Moderate | 3,4-Difluorobenzoic acid is a moderately priced starting material.[1][5][6][7][8] |
Route 2: Direct Nitration of Ethyl 3,4-difluorobenzoate
This one-step approach offers the potential for a more streamlined and cost-effective synthesis by directly nitrating the commercially available Ethyl 3,4-difluorobenzoate. The success of this route hinges on the regioselectivity of the nitration reaction.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via Route 2.
Experimental Protocol
-
In a round-bottomed flask fitted with a mechanical stirrer and cooled in an ice bath to 0-10°C, add concentrated sulfuric acid.
-
Slowly add Ethyl 3,4-difluorobenzoate to the cooled sulfuric acid with stirring.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of Ethyl 3,4-difluorobenzoate, maintaining the reaction temperature between 5-15°C.
-
After the addition is complete, continue stirring for an additional 15 minutes.
-
Pour the reaction mixture over cracked ice and collect the resulting solid product by suction filtration.
-
Wash the crude product with water and then with a small amount of ice-cold methanol to remove impurities.
-
The product can be further purified by recrystallization from methanol.
Efficacy Analysis
| Parameter | Assessment | Supporting Data/Citations |
| Yield | Potentially High | While a specific yield for this reaction is not readily available, the nitration of the analogous methyl benzoate proceeds with yields of 81-85%.[9] The directing effects of the ester and fluoro groups are expected to favor the desired isomer. |
| Purity | Good | The main product should be the desired regioisomer, which can be purified by recrystallization. |
| Scalability | Very Good | This one-step process is highly efficient and well-suited for large-scale production. |
| Safety | Moderate Risk | Similar to Route 1, this method involves hazardous nitrating agents requiring careful handling and temperature control.[5][6] |
| Cost | Low to Moderate | Ethyl 3,4-difluorobenzoate is a commercially available and relatively inexpensive starting material.[10] |
Route 3: Carboxylation of 1,2-Difluoro-4-nitrobenzene
This route offers an alternative pathway that avoids the direct nitration of a benzoic acid or its ester. It begins with the commercially available 1,2-Difluoro-4-nitrobenzene and introduces the carboxyl group via a directed ortho-metalation (DoM) reaction, followed by quenching with carbon dioxide and subsequent esterification.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via Route 3.
Experimental Protocol
Step 1 & 2: Synthesis of 4,5-Difluoro-2-nitrobenzoic Acid via Directed Ortho-metalation and Carboxylation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1,2-Difluoro-4-nitrobenzene in anhydrous tetrahydrofuran (THF) and cool to -78°C.
-
Slowly add a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, to the solution and stir for the appropriate time to allow for ortho-lithiation.
-
Quench the reaction by adding an excess of solid carbon dioxide (dry ice).
-
Allow the reaction mixture to warm to room temperature.
-
Perform an acidic workup to protonate the carboxylate and extract the product into an organic solvent.
-
Purify the resulting 4,5-Difluoro-2-nitrobenzoic acid.
Step 3: Esterification
Follow the esterification protocol as described in Route 1, Step 2.
Efficacy Analysis
| Parameter | Assessment | Supporting Data/Citations |
| Yield | Potentially High | Directed ortho-metalation and carboxylation reactions are generally high-yielding.[11][12] The subsequent esterification is also a high-yield transformation. |
| Purity | Good | The regioselectivity of the DoM is typically very high. Purification of the intermediate and final product is straightforward. |
| Scalability | Moderate | The use of cryogenic temperatures and pyrophoric organolithium reagents presents challenges for large-scale synthesis. |
| Safety | High Risk | Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water and air.[7][8][11][12][13] Strict anhydrous and inert atmosphere techniques are mandatory. |
| Cost | Moderate to High | 1,2-Difluoro-4-nitrobenzene is a moderately priced starting material.[2][14][15][16][17] The cost of organolithium reagents and the specialized equipment for handling them can be significant. |
Comparative Summary and Recommendation
| Precursor | Synthetic Route | Overall Yield | Key Advantages | Key Disadvantages |
| 3,4-Difluorobenzoic Acid | Two-step: Nitration, then Esterification | Good to High | Well-established chemistry, good scalability. | Two distinct synthetic steps. |
| Ethyl 3,4-difluorobenzoate | One-step: Direct Nitration | Potentially High | Most efficient and cost-effective for large scale. | Requires optimization for regioselectivity. |
| 1,2-Difluoro-4-nitrobenzene | Three-step: DoM, Carboxylation, Esterification | Potentially High | Alternative pathway, high regioselectivity. | Use of hazardous pyrophoric reagents, cryogenic conditions. |
Recommendation for Laboratory-Scale Synthesis:
For routine laboratory-scale synthesis where reliability and straightforward execution are paramount, Route 1 is highly recommended. The two-step process is well-understood, and the isolation and purification of the intermediate can lead to a very pure final product.
Recommendation for Process Development and Scale-Up:
For industrial applications and large-scale manufacturing, Route 2 presents the most attractive option due to its single-step nature, which translates to significant savings in time, resources, and cost. Initial process development should focus on optimizing the nitration conditions to ensure high regioselectivity and yield.
Recommendation for Specialized Applications:
Route 3 is a valuable alternative when the other precursors are unavailable or when exploring novel synthetic strategies. However, the inherent safety risks associated with organolithium reagents necessitate a highly controlled environment and experienced personnel.
Conclusion
The synthesis of this compound is a critical process for advancing drug discovery programs. The choice of precursor and synthetic route has a profound impact on the efficiency, safety, and cost-effectiveness of obtaining this vital building block. By carefully considering the comparative data and expert insights presented in this guide, researchers can make an informed decision that best aligns with their project goals, resources, and scale of operation.
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A Comparative Guide to In-Vitro Testing Protocols for Novel Compounds Derived from Ethyl 4,5-Difluoro-2-nitrobenzoate
As a Senior Application Scientist, this guide provides a strategic framework for the in-vitro evaluation of novel compounds synthesized from scaffolds such as Ethyl 4,5-Difluoro-2-nitrobenzoate. The presence of difluoro and nitro functional groups on an aromatic ring suggests a high potential for biological activity, possibly through mechanisms like kinase inhibition or modulation of inflammatory pathways. This document outlines a multi-tiered approach, beginning with broad assessments of cytotoxicity and progressing to specific, mechanism-of-action and safety profiling assays. The protocols described herein are designed to be self-validating systems, providing robust and reproducible data to guide critical decisions in the drug discovery pipeline.
Tier 1: Foundational Assessment of Cellular Viability and Cytotoxicity
The initial and most critical step in characterizing any novel compound is to determine its effect on cell viability. This foundational screen establishes the concentration range for subsequent, more specific assays and provides the first indication of therapeutic potential and a therapeutic window.[1] We will compare two of the most ubiquitous tetrazolium salt-based colorimetric assays: MTT and XTT.
The core principle for both assays is the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[2][3] The intensity of this color is directly proportional to the number of viable cells.[2]
Comparison of MTT and XTT Assays
The primary distinction between the MTT and XTT assays lies in the solubility of the formazan product. The MTT assay produces a water-insoluble purple formazan that requires a separate solubilization step using an organic solvent like DMSO.[2][4] The XTT assay, a second-generation test, produces a water-soluble orange formazan, which streamlines the protocol by eliminating the solubilization step.[2][3][4]
| Feature | MTT Assay | XTT Assay | Rationale & Justification |
| Principle | Reduction to insoluble purple formazan[2][5] | Reduction to soluble orange formazan[2][3] | The core mechanism relies on mitochondrial dehydrogenase activity as an indicator of cell viability.[2] |
| Solubilization | Required (e.g., DMSO, SDS)[2][3] | Not required[3][4] | Eliminating this step in the XTT assay reduces handling, saves time, and minimizes potential errors from incomplete dissolution or cell loss.[4] |
| Workflow | Multi-step, longer protocol[4] | Single-step, streamlined protocol[4] | XTT is better suited for high-throughput screening (HTS) due to its simpler workflow.[4] |
| Sensitivity | Generally high | Often higher than MTT[5] | The specific assay kit and cell type can influence sensitivity. |
| Interference | Can be affected by compounds altering cellular redox potential.[2] | Also susceptible to redox-active compounds.[2] | Appropriate controls are crucial to rule out direct chemical reduction of the tetrazolium salt by the test compound. |
Experimental Workflow: Cytotoxicity Assessment
The following diagram illustrates a generalized workflow for determining the IC50 (half-maximal inhibitory concentration) of a novel compound.
Caption: General workflow for in-vitro cytotoxicity testing.
Detailed Protocol: XTT Cell Viability Assay
This protocol is preferable for initial screening due to its efficiency.[4]
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound derived from this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include vehicle controls (e.g., 0.5% DMSO) and positive controls (e.g., Doxorubicin).[6]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.[2]
-
XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well and gently swirl the plate.[2] Incubate for 2 to 4 hours at 37°C in a CO₂ incubator, allowing the color to develop.[2]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader.[2] A reference wavelength of 630-690 nm should be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.[6][7]
Tier 2: Target-Based Assessment - Enzyme Inhibition Assays
Many fluorinated nitroaromatic compounds are developed as kinase inhibitors.[8] Therefore, a logical next step is to assess the inhibitory potential of the novel compounds against a panel of relevant kinases.[9]
Principle of In-Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the activity of a purified enzyme.[10] The activity is quantified by measuring the phosphorylation of a substrate. A variety of detection methods, including radiometric, fluorescence-based, and luminescence-based formats, can be used.[9] The goal is to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[8]
Caption: Simplified LPS-induced pro-inflammatory signaling pathway.
Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Culture and Seeding: Culture RAW 264.7 cells and seed them into a 96-well plate. Allow them to adhere overnight. [11]2. Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound (determined from Tier 1 assays) for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include control wells with cells only, cells + LPS, and cells + compound only.
-
Incubation: Incubate the plate for 24 hours at 37°C. [12]5. Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent II (NED solution).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm. The amount of NO is determined by comparing the absorbance to a sodium nitrite standard curve. [11]
Tier 4: Early Safety and Liability Profiling
Early assessment of potential liabilities such as mutagenicity, cardiotoxicity, and metabolic instability is crucial to de-risk a drug discovery program.
Mutagenicity Assessment: The Ames Test
The Ames test is a widely used biological assay to assess the mutagenic potential of a chemical compound. [13]It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it themselves). [14]The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. [13][14]
-
Rationale for S9 Fraction: The assay is often performed both with and without the addition of a rat liver extract (S9 fraction). [14]The S9 fraction contains metabolic enzymes (like cytochrome P450s) that can convert a non-mutagenic parent compound into a mutagenic metabolite, mimicking mammalian metabolism. [14][15][16]
Cardiotoxicity Assessment: hERG Channel Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Long QT Syndrome). [17][18]Therefore, assessing a compound's activity against this channel is a critical safety screen mandated by regulatory agencies.
-
Gold Standard Method: The whole-cell patch-clamp electrophysiology assay is the gold standard for measuring hERG channel inhibition. [18]This technique directly measures the flow of ions through the hERG channel in cells stably expressing the channel (e.g., HEK293 cells) and quantifies the inhibitory effect of the test compound. [18][19]
Metabolic Stability Assessment
Understanding how quickly a compound is metabolized is key to predicting its in-vivo half-life and dosing regimen. In-vitro metabolic stability is commonly assessed using liver subcellular fractions.
-
Microsomes vs. S9 Fraction:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain primarily Phase I metabolic enzymes (e.g., CYPs, FMOs). [20][21] * Liver S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal (Phase I) and cytosolic (most Phase II) enzymes. [20][22][23]Using the S9 fraction provides a more complete picture of metabolic potential. [23][24]
-
-
Protocol Outline: The test compound is incubated with the liver S9 fraction and necessary cofactors (e.g., NADPH for Phase I, UDPGA for UGTs) at 37°C. [24]Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes), the reaction is stopped, and the remaining amount of the parent compound is quantified by LC-MS/MS. The rate of disappearance is then used to calculate the in-vitro half-life and intrinsic clearance.
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A Researcher's Guide to Spectral Validation: Cross-Referencing NMR Data of Ethyl 4,5-Difluoro-2-nitrobenzoate
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. However, the acquired data is only as reliable as its validation. This guide provides an in-depth, practical workflow for cross-referencing and validating the NMR data of a niche yet important compound, Ethyl 4,5-Difluoro-2-nitrobenzoate, against spectral databases and theoretical principles. For researchers synthesizing or utilizing this compound, this guide will serve as a robust framework for ensuring data integrity and building confidence in their experimental findings.
The core principle of this guide is not just to present data but to illuminate the deductive process behind spectral interpretation and validation, a critical skill for any research scientist. We will explore how to leverage existing knowledge from analogous structures to predict and confirm the spectral features of our target molecule, even in the absence of a pre-existing database entry.
The Imperative of Cross-Referencing in NMR Spectroscopy
In an ideal scenario, the NMR spectrum of a synthesized compound would be directly comparable to a reference spectrum from a comprehensive database like the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5] However, for novel or less common compounds such as this compound (CAS No. 1214387-06-0), a direct match is often not available.[6] This is where the skill of cross-referencing becomes indispensable. By analyzing the spectra of structurally similar molecules, we can predict the expected chemical shifts and coupling constants for our compound of interest. This comparative approach not only aids in the initial structure confirmation but also helps in identifying potential impurities or unexpected reaction outcomes.
A Step-by-Step Protocol for Spectral Prediction and Validation
The following protocol outlines a systematic approach to predict, acquire, and validate the NMR spectra of this compound.
Experimental Workflow: From Sample Preparation to Data Analysis
Caption: Workflow for NMR data acquisition and validation.
Predicting the NMR Spectra of this compound
The structure of this compound suggests a distinct set of signals in its ¹H, ¹³C, and ¹⁹F NMR spectra. Our prediction will be based on established chemical shift principles and by drawing comparisons with the known spectral data of similar compounds.
¹H NMR Spectrum Prediction
The ¹H NMR spectrum is expected to show signals for the ethyl group and the aromatic protons.
-
Ethyl Group: This will appear as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), with a coupling constant (J) of approximately 7.1 Hz. The quartet will be further downfield due to the proximity of the electron-withdrawing ester oxygen.
-
Aromatic Protons: There are two protons on the aromatic ring. Due to the electron-withdrawing effects of the nitro group and the fluorine atoms, these protons will be significantly deshielded, appearing at a high chemical shift. Their multiplicity will be influenced by coupling to each other and to the fluorine atoms.
¹³C NMR Spectrum Prediction
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Ethyl Group: Two distinct signals are expected for the methylene and methyl carbons.
-
Aromatic Carbons: Six signals are anticipated for the aromatic carbons, though some may overlap. The carbons directly attached to the fluorine atoms will appear as doublets due to C-F coupling. The carbon bearing the nitro group and the ester group will also have characteristic chemical shifts.
-
Carbonyl Carbon: The ester carbonyl carbon will appear at a characteristic downfield chemical shift, typically in the range of 160-170 ppm.
¹⁹F NMR Spectrum Prediction
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds.
-
We expect two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. These signals will likely appear as doublets of doublets due to coupling to each other and to the adjacent aromatic protons. The chemical shifts will be influenced by the electronic environment.[7]
Comparative Analysis with Structurally Related Compounds
To refine our predictions, we will compare them with the experimental data of analogous compounds.
Table 1: Comparative ¹H NMR Data
| Compound | Aromatic Protons (ppm) | Ethyl Group (ppm) | Reference |
| Ethyl 4-nitrobenzoate | 8.21 (d), 8.28 (d) | 4.44 (q), 1.44 (t) | [8] |
| Ethyl 2-nitrobenzoate | 7.62-7.72 (m), 7.77 (d), 7.93 (d) | 4.40 (q), 1.36 (t) | [9] |
| Predicted: this compound | ~7.8-8.2 (m) | ~4.4 (q), ~1.4 (t) | - |
Table 2: Comparative ¹³C NMR Data
| Compound | Aromatic Carbons (ppm) | Carbonyl Carbon (ppm) | Ethyl Group (ppm) | Reference |
| Ethyl 4-nitrobenzoate | 123.5, 130.6, 135.4, 150.5 | 165.1 | 61.9, 14.2 | [10][11] |
| 4,5-Difluoro-2-nitrobenzoic acid | 118.9 (d), 121.5 (d), 125.1, 140.2, 148.9 (dd), 151.2 (dd) | 162.8 | - | [12] |
| Predicted: this compound | ~115-155 | ~164 | ~62, ~14 | - |
The presence of two fluorine atoms in our target molecule is expected to cause significant changes in the chemical shifts of the aromatic protons and carbons compared to the non-fluorinated analogs. The C-F couplings will be a key diagnostic feature in the ¹³C NMR spectrum.
Logical Framework for Spectral Cross-Referencing
The process of validating NMR data for a novel compound can be visualized as a logical flow, starting from theoretical prediction and culminating in confident structural assignment.
Caption: Decision workflow for NMR data validation.
Conclusion and Best Practices
The structural confirmation of this compound, in the absence of a direct reference spectrum, is a testament to the power of deductive reasoning and comparative analysis in chemical research. By systematically predicting the spectral features based on fundamental principles and cross-referencing with data from structurally related compounds, researchers can achieve a high degree of confidence in their results.
Key Takeaways for Researchers:
-
Always Predict Before You Acquire: Developing a hypothesis of your expected spectrum will make the analysis of the experimental data more efficient and insightful.
-
Leverage Analogous Structures: When a direct reference is unavailable, the spectral data of similar compounds are invaluable for cross-referencing.
-
Utilize Multiple NMR Techniques: The combination of ¹H, ¹³C, and, when applicable, ¹⁹F NMR provides a more complete picture of the molecular structure.
-
Document Everything: Meticulous record-keeping of predicted shifts, reference data, and experimental parameters is crucial for reproducible and defensible science.
By adhering to these principles, researchers can navigate the complexities of structural elucidation with rigor and confidence, ensuring the integrity of their scientific contributions.
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Benchmarking Ethyl 4,5-Difluoro-2-nitrobenzoate: A Comparative Guide for Organic Electronics
In the rapidly evolving landscape of organic electronics, the quest for high-performance, stable, and processable n-type materials is paramount for the advancement of devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This guide provides a comprehensive performance benchmark of Ethyl 4,5-Difluoro-2-nitrobenzoate, a promising candidate in this arena, by comparing it with established n-type organic semiconductors. We will delve into the underlying structure-property relationships and provide detailed experimental protocols to enable researchers to validate and expand upon these findings.
Introduction to this compound: An Emerging n-Type Semiconductor
This compound is a small molecule characterized by a benzene ring functionalized with two fluorine atoms, a nitro group, and an ethyl ester group. The presence of strong electron-withdrawing groups, namely the fluorine atoms and the nitro group, is anticipated to significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. This is a critical attribute for n-type semiconductors as it facilitates efficient electron injection from common electrodes (e.g., gold, silver) and enhances air stability by making the material less susceptible to oxidation.
While extensive experimental data for this compound in organic electronic devices is not yet widely published, its structural motifs are common in high-performance n-type materials. The fluorination of aromatic systems is a well-established strategy to improve electron mobility and environmental stability[1]. Similarly, the nitro group is a potent electron-withdrawing moiety known to imbue n-type characteristics in organic molecules[2]. This guide will, therefore, present a performance profile based on both theoretical expectations and comparisons with experimentally validated analogous materials.
Comparative Performance Analysis
To provide a clear benchmark, we compare the expected and reported performance of this compound with several well-characterized n-type organic semiconductors:[3][3]-Phenyl-C61-butyric acid methyl ester (PCBM), a fullerene derivative widely used in OPVs; a representative Perylene Diimide (PDI) derivative, known for high electron mobility and stability; and 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4-TCNQ), a strong acceptor used in charge-transfer layers and as an n-type semiconductor.
| Material | Electron Mobility (μe) (cm²/Vs) | HOMO (eV) | LUMO (eV) | Thermal Stability (Td, 5% weight loss) (°C) |
| This compound | Estimated: 10⁻³ - 10⁻² | Estimated: -6.5 to -6.0 | Estimated: -3.8 to -3.5 | Estimated: >250 |
| PC₆₁BM | 10⁻³ - 10⁻²[4][5] | ~ -6.1[6] | ~ -3.7[6] | ~ 380[7][8] |
| Perylene Diimide (PDI) Derivative (N,N'-dioctyl-PDI) | 10⁻² - 1.0[9][10] | ~ -6.2 | ~ -3.8 | > 350[11] |
| F4-TCNQ | 0.1 - 1.0[12][13] | ~ -8.1 | ~ -5.2 | ~ 200 |
Note: Values for this compound are estimations based on the properties of similar fluorinated and nitro-substituted aromatic compounds.
Causality Behind Performance Metrics:
-
Electron Mobility: The electron mobility of this compound is projected to be in a modest range. While the electron-withdrawing groups facilitate electron transport, the lack of extensive π-conjugation compared to PDI derivatives may limit its ultimate mobility. The molecular packing in the solid state, heavily influenced by the fluorine and nitro substituents, will be a critical determinant of the actual charge transport efficiency.
-
HOMO/LUMO Energy Levels: The estimated low-lying LUMO level is a direct consequence of the inductive and resonance effects of the fluorine and nitro groups, making it a promising candidate for an electron transport layer. The deep HOMO level suggests good hole-blocking properties.
-
Thermal Stability: Nitroaromatic compounds and fluorinated aromatics generally exhibit good thermal stability, a crucial factor for device longevity and operation at elevated temperatures.
Experimental Protocols for Performance Validation
To empower researchers to experimentally validate and build upon the presented data, we provide detailed, self-validating protocols for key characterization techniques.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
This protocol outlines the fabrication of a bottom-gate, top-contact (BGTC) OFET, a common architecture for evaluating the performance of new organic semiconductors.
Diagram of the OFET Fabrication Workflow:
Caption: Workflow for the fabrication and characterization of a bottom-gate, top-contact organic field-effect transistor.
Step-by-Step Protocol:
-
Substrate Preparation:
-
Begin with a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer, which serves as the gate electrode and gate dielectric, respectively.
-
Clean the substrate by sonicating in acetone and then isopropyl alcohol (IPA) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the SiO₂ surface with UV-ozone or oxygen plasma for 10 minutes to create a hydrophilic surface, which can improve the uniformity of the subsequently deposited organic film.
-
-
Semiconductor Deposition:
-
Prepare a solution of this compound in a suitable organic solvent (e.g., chlorobenzene, chloroform) at a concentration of 5-10 mg/mL.
-
Inside a nitrogen-filled glovebox, spin-coat the solution onto the prepared Si/SiO₂ substrate. A typical spin-coating recipe would be 500 rpm for 5 seconds followed by 2000 rpm for 45 seconds. This should result in a thin, uniform film.
-
Thermally anneal the film on a hotplate at a temperature below the material's melting point (e.g., 80-120 °C) for 10-30 minutes to improve film crystallinity and morphology.
-
-
Electrode Deposition:
-
Place a shadow mask with the desired source and drain electrode pattern onto the organic semiconductor film.
-
Transfer the substrate into a thermal evaporator.
-
Deposit 50 nm of gold (Au) through the shadow mask at a rate of 0.1-0.2 Å/s. The base pressure of the chamber should be below 10⁻⁶ Torr.
-
-
Device Characterization:
-
Transfer the completed device to a probe station inside a nitrogen-filled glovebox or a vacuum chamber to prevent degradation from ambient air and moisture.
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET.
-
From the transfer characteristics in the saturation regime, calculate the field-effect mobility (μ), the on/off current ratio, and the threshold voltage (Vth).
-
Determination of HOMO and LUMO Energy Levels via Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Diagram of the Cyclic Voltammetry Setup:
Caption: A schematic of a typical three-electrode setup for cyclic voltammetry measurements.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane).
-
Dissolve the sample (this compound) in the electrolyte solution to a final concentration of approximately 1 mM.
-
Prepare a ferrocene solution (e.g., 1 mM) in the same electrolyte solution to be used as an internal reference.
-
-
Electrochemical Measurement:
-
Set up a three-electrode electrochemical cell with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or silver/silver ion (Ag/Ag⁺) reference electrode.
-
Polish the working electrode with alumina slurry, rinse with deionized water and the electrochemical solvent, and dry it before each measurement.
-
Fill the cell with the sample solution and purge with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Record the cyclic voltammogram by scanning the potential in both the anodic and cathodic directions.
-
After measuring the sample, add a small amount of the ferrocene solution to the cell and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used to calibrate the potential scale.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset) from the voltammogram of the sample.
-
Measure the half-wave potential of the Fc/Fc⁺ couple (E₁/₂ (Fc/Fc⁺)).
-
Calculate the HOMO and LUMO energy levels using the following empirical equations[6]:
-
HOMO (eV) = -[E_ox^onset - E₁/₂ (Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red^onset - E₁/₂ (Fc/Fc⁺) + 4.8]
-
-
Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition temperature.
Step-by-Step Protocol:
-
Sample Preparation:
-
Place a small amount of the sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
-
TGA Measurement:
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (typically nitrogen) at a constant heating rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 600 °C).
-
Record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs. This value provides a quantitative measure of the material's thermal stability.
-
Conclusion and Future Outlook
This compound presents a compelling structural design for an n-type organic semiconductor, leveraging the synergistic electron-withdrawing effects of fluorine and nitro functional groups. While direct experimental validation of its performance in organic electronic devices is still needed, this guide provides a robust framework for its evaluation by benchmarking against established materials and offering detailed experimental protocols.
Future work should focus on the synthesis of a series of analogous compounds with varied ester groups and fluorination patterns to establish a clearer structure-property relationship. Furthermore, the investigation of thin-film morphology and its impact on charge transport will be crucial for optimizing device performance. The protocols and comparative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field, accelerating the discovery and development of next-generation organic electronic materials.
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Nitroaromatics as n-type organic semiconductors for field effect transistors. (URL: [Link])
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Modification of N-Type Organic Semiconductor Performance of Perylene Diimides by Substitution in Different Positions: Two-Dimensional π-stacking and Hydrogen Bonding. (URL: [Link])
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Tuning the electronic band structure of PCBM by electron irradiation. (URL: [Link])
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High performance n-channel organic field-effect transistors and ring oscillators based on C60 fullerene films. (URL: [Link])
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Researchers make high-performance FETs with Carbon 60. (URL: [Link])
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Photocontrolled organic field effect transistors based on the fullerene C60 and spiropyran hybrid molecule. (URL: [Link])
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The Role of PDI Derivatives in Enhancing Organic Field-Effect Transistors (OFETs). (URL: [Link])
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High-performance and multifunctional organic field-effect transistors. (URL: [Link])
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Modification of n-Type Organic Semiconductor Performance of Perylene Diimides by Substitution in Different Positions: Two-Dimensional π-Stacking and Hydrogen Bonding. (URL: [Link])
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Electron Transport in Soft-Crystalline Thin Films of Perylene Diimide Substituted with Swallow-Tail Terminal Alkyl Chains. (URL: [Link])
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Tuning the electronic band structure of PCBM by electron irradiation. (URL: [Link])
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DFT studies of perylenetetracarboxylic dianhydride and perylene diimide derivatives. (URL: [Link])
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Synthesis and Optoelectronic Characterization of Perylene Diimide-Quinoline Based Small Molecules. (URL: [Link])
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Design of Acceptors with Suitable Frontier Molecular Orbitals to Match Donors via Substitutions on Perylene Diimide for Organic Solar Cells. (URL: [Link])
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Switching in C60-fullerene based field effect transistors. (URL: [Link])
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Effect of structure on semiconducting properties of a small molecule n-type organic semiconductor: Phenyl-C61-butyric acid methyl ester. (URL: [Link])
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n-Type Semiconductors for Organic Electrochemical Transistor Applications. (URL: [Link])
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Temperature-Dependent Supramolecular Remodeling of Poly-Ether Perylene Diimides. (URL: [Link])
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Structural investigations into a new polymorph of F4TCNQ: towards enhanced semiconductor properties. (URL: [Link])
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TGA thermograms of PCBM and P3HT. (URL: [Link])
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Design and Synthesis of Perylene- and Perylene-diimide-based Optical and Electronic Materials. (URL: [Link])
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Band-like transport in solution-processed perylene diimide dianion films with high Hall mobility. (URL: [Link])
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Effects of the F4TCNQ-Doped Pentacene Interlayers on Performance Improvement of Top-Contact Pentacene-Based Organic Thin-Film Transistors. (URL: [Link])
-
Study of field effect mobility in PCBM films and P3HT:PCBM blends. (URL: [Link])
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Electrochemical characteristics, HOMO-LUMO values and energy band gap for PDI-1, PDI-2 and PDI-3 a. (URL: [Link])
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Calculated HOMO and LUMO for PTCDI derivatives. The energy values are... (URL: [Link])
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Energy level diagram showing the LUMO and HOMO levels of CuI-PVA, PCBM and F. (URL: [Link])
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Improvements in Stability and Performance of N,N '-Dialkyl Perylene Diimide-Based n-Type Thin-Film Transistors. (URL: [Link])
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Band-Like Electron Transport with Record-High Mobility in the TCNQ Family. (URL: [Link])
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A Review on Solution-Processed Organic Phototransistors and Their Recent Developments. (URL: [Link])
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Representative molecular structures (a–f) of PDI-based N-type polymer semiconductors. (URL: [Link])
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High mobility n-type thin-film transistors based on N,N '-ditridecyl perylene diimide with thermal treatments. (URL: [Link])
-
Characterization of novel perylene diimides containing aromatic amino acid side chains. (URL: [Link])
-
n-Type Organic and Polymeric Semiconductors Based on Bithiophene Imide Derivatives. (URL: [Link])
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Room temperature transfer characteristics for a PCBM based OFET with a... (URL: [Link])
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Uphill and Downhill Charge Generation from Charge Transfer to Charge Separated States in Organic Solar Cells - Supporting Information. (URL: [Link])
-
Charge transport of F4TCNQ with different electronic states in single-molecule junctions. (URL: [Link])
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Room temperature synthesis of perylene diimides facilitated by high amic acid solubility. (URL: [Link])
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Thermal stability of P3HT and P3HT:PCBM blends in the molten state. (URL: [Link])
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Morphology, Crystallinity, and Electrical Performance of Solution-Processed OFETs Based on a DPP-Based Small Molecule. (URL: [Link])
-
raw data of thermogravimetric analysis. (URL: [Link])
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4,5-Difluoro-2-nitrobenzoate
Understanding the Hazard Profile: An Evidence-Based Assessment
Ethyl 4,5-Difluoro-2-nitrobenzoate belongs to the nitroaromatic compound family. These substances are recognized for their potential reactivity and toxicity. Nitroaromatic compounds, particularly polynitroaromatics, can pose an explosion risk if subjected to shock or rapid, uncontrolled heating, such as in a fire. The presence of the nitro group can also lead to the formation of nitrogen oxides (NOx) upon combustion, which are hazardous air pollutants.[1][2]
Although specific toxicological data for this compound is not available, related compounds like Ethyl 4-nitrobenzoate are noted to be potentially damaging to an individual's health upon ingestion, especially with pre-existing organ damage. The substance and its metabolites may also interfere with oxygen uptake by binding to hemoglobin, a condition known as methemoglobinemia. Therefore, it is prudent to handle this compound with the assumption of moderate toxicity.
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Inferred Risk and Rationale |
| Acute Toxicity | Assumed to be harmful if ingested, inhaled, or in contact with skin based on data for similar nitroaromatic compounds. |
| Chronic Toxicity | Long-term exposure effects are unknown, but nitro compounds can have systemic effects. |
| Reactivity | Stable under normal conditions, but may be reactive with strong oxidizing agents and bases.[1][2] Nitroaromatic compounds can be explosive under certain conditions. |
| Environmental | Should not be released into the environment.[3] Biodegradation of related nitrophenols can occur, but persistence is possible.[4] |
Operational Plan: Safe Handling in the Laboratory
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[5][6]
-
Hand Protection: Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5][7]
-
Body Protection: A flame-resistant lab coat is essential. For larger quantities or when there is a significant splash risk, a chemically resistant apron should be worn over the lab coat.[5]
-
Foot Protection: Closed-toe shoes made of a non-porous material are required.[5][7]
Engineering Controls
All work with this compound should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[6][7] The fume hood should be kept clean and uncluttered to ensure optimal airflow.[6]
Safe Handling Workflow
The following diagram outlines the logical flow for safely handling this compound from acquisition to temporary storage before disposal.
Caption: Workflow for safe handling of this compound.
Disposal Plan: A Step-by-Step Procedural Guide
The disposal of this compound must comply with federal, state, and local regulations. The primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA).[8][9][10]
Hazardous Waste Determination
It is the generator's responsibility to determine if a waste is hazardous.[11] Based on the characteristics of nitroaromatic compounds, this compound waste should be managed as hazardous waste.
Segregation and Storage of Waste
-
Do not mix with other waste streams. Keep this compound waste separate from other chemical waste to avoid unintended reactions.
-
Use designated containers. Waste should be collected in a clearly labeled, non-reactive container with a secure lid. The label should include the chemical name, "Hazardous Waste," and the associated hazards.
-
Store in a designated area. The waste container should be stored in a well-ventilated, secondary containment area away from incompatible materials.
Disposal Decision Tree
The following diagram provides a logical pathway for the proper disposal of this compound waste.
Caption: Decision tree for the disposal of this compound waste.
Approved Disposal Methods
-
Incineration: This is the preferred method for many organic hazardous wastes. High-temperature incineration can destroy the compound, but it must be done in a facility equipped with scrubbers to control the emission of NOx gases.[4]
-
Chemical Treatment: For some nitro compounds, oxidation or biological treatment can be effective.[4] However, these methods would need to be validated for this compound and carried out by a licensed hazardous waste treatment facility.
-
Land Disposal: Most hazardous wastes, including those containing nitro compounds, are restricted from land disposal unless they have been treated to meet specific standards set by the EPA.[12]
Under no circumstances should this compound be disposed of down the drain or in regular trash. [7][12]
Spill Management
In the event of a spill:
-
Evacuate and alert personnel in the immediate area.
-
Wear appropriate PPE , including respiratory protection if dust is generated.
-
Contain the spill. Use a chemical absorbent pad or other inert material.
-
Clean up the spill. For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[3]
-
Decontaminate the area.
-
Report the spill to your institution's Environmental Health and Safety (EHS) office.
Conclusion: Fostering a Proactive Safety Culture
The proper disposal of this compound is not just a regulatory requirement; it is a critical component of responsible research. By understanding the potential hazards, implementing robust handling procedures, and adhering to a compliant disposal plan, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific waste management protocols and EHS department for guidance.
References
- What Are The Key Hazardous Waste Disposal Regulations For Engineers? - YouTube.
- What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone.
- Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection.
- Hazardous Waste Compliance and Assistance - Missouri Department of Natural Resources.
- Hazardous Waste - Illinois Environmental Protection Agency.
- SAFETY DATA SHEET - Fisher Scientific.
- Toxicological Profile for Nitrophenols - Agency for Toxic Substances and Disease Registry.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Ethyl 4-nitrobenzoate - Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- Safeguarding Your Research: A Guide to Handling Nitroacetonitrile - Benchchem.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry.
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. dnr.mo.gov [dnr.mo.gov]
- 11. Hazardous Waste [epa.illinois.gov]
- 12. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
